molecular formula C8H7NS B1228623 2H-1,4-Benzothiazine CAS No. 255-17-4

2H-1,4-Benzothiazine

Cat. No.: B1228623
CAS No.: 255-17-4
M. Wt: 149.21 g/mol
InChI Key: FBOSKQVOIHEWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,4-Benzothiazine is a privileged heterocyclic scaffold incorporating nitrogen and sulfur atoms, renowned for its versatile applications in medicinal chemistry and materials science. This compound serves as a fundamental building block for designing novel molecules with diverse biological profiles, including antihypertensive, antipsychotic, antimicrobial, anti-inflammatory, and anticancer activities . Its significance is highlighted by its role as the core structure in various drugs and its status as the main building block of naturally occurring pheomelanin pigments . In pharmaceutical research, derivatives of 1,4-benzothiazine have been synthesized and investigated as calcium channel blockers, calmodulin antagonists, and for their potent antihypertensive effects in preclinical models . The scaffold's synthetic versatility allows for functionalization to develop new antimicrobial agents, with some triazole-containing derivatives demonstrating excellent activity against resistant bacterial strains . Beyond biomedicine, the unique chromophoric properties of the 1,4-benzothiazine core, such as acidichromism and electrochromism, are exploited in developing innovative materials . These materials have promising applications in pH sensing, smart packaging, the fabrication of electrochromic devices, bioimaging, and photocatalysis . Our high-purity 2H-1,4-Benzothiazine is intended for research purposes to support advancements in these dynamic fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255-17-4

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

2H-1,4-benzothiazine

InChI

InChI=1S/C8H7NS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-5H,6H2

InChI Key

FBOSKQVOIHEWAX-UHFFFAOYSA-N

SMILES

C1C=NC2=CC=CC=C2S1

Canonical SMILES

C1C=NC2=CC=CC=C2S1

Other CAS No.

255-17-4

Synonyms

1,4-benzothiazine

Origin of Product

United States

Foundational & Exploratory

The 2H-1,4-Benzothiazine Scaffold: Structural Dynamics, Pharmacological Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the 1,4-benzothiazine core bridges synthetic organic chemistry with advanced pharmacological applications. This technical guide provides an in-depth analysis of the 2H-1,4-benzothiazine isomer, exploring its fundamental physicochemical properties, structure-activity relationships (SAR), and modern, field-proven synthetic methodologies. Designed for application scientists and drug development professionals, this whitepaper emphasizes mechanistic causality and self-validating experimental protocols to accelerate bench-to-market workflows.

Structural and Physicochemical Foundations

The 1,4-benzothiazine framework consists of a benzene ring fused to a six-membered 1,4-thiazine ring, incorporating both nitrogen and sulfur heteroatoms. The 2H-1,4-benzothiazine isomer is characterized by a saturated carbon at the 2-position and an imine-like double bond between the nitrogen and the C3 carbon. Its molecular formula is C8​H7​NS , with a base molecular weight of 149.21 g/mol [1].

Electronic and Chromophoric Properties

The unique spatial arrangement of the electron-donating sulfur atom and the nitrogen atom endows the 2H-1,4-benzothiazine core with exceptional electronic versatility. In nature, this scaffold is the primary building block of pheomelanin pigments. The chromophoric properties of 1,4-benzothiazines exhibit distinct photochromism and acidichromism, making them highly valuable not only in drug design but also in the development of smart sensors, photocatalysts, and bioimaging systems[2].

Structure-Activity Relationship (SAR) Mapping

Modifications to the 2H-1,4-benzothiazine core dictate its biological efficacy. As an application scientist, understanding the causality behind these modifications is critical for rational drug design:

  • S-Oxidation (Position 1): Oxidizing the sulfur atom to a sulfoxide or sulfone dramatically alters the electron density of the ring, often enhancing anti-inflammatory properties by mimicking the binding modes of existing NSAIDs.

  • N-Alkylation (Position 4): Substituting the nitrogen atom modulates the lipophilicity of the molecule, directly impacting cellular permeability and blood-brain barrier (BBB) penetration.

  • C2/C3 Functionalization: Introducing aryl, alkyl, or heterocyclic groups at the C2/C3 positions enhances specific target binding (e.g., kinase inhibition) through increased steric interactions and hydrogen bonding[3].

SAR Core 2H-1,4-Benzothiazine Core N_Atom N-Position (Position 4) Alkylation/Acylation Modulates Lipophilicity Core->N_Atom S_Atom S-Position (Position 1) Oxidation to Sulfone Alters Electron Density Core->S_Atom C2_C3 C2/C3 Substitutions Aryl/Alkyl Groups Enhances Target Binding Core->C2_C3 Benzene Benzene Ring (C5-C8) Halogenation/Methoxy Tunes Electronic Effects Core->Benzene

Structure-Activity Relationship (SAR) mapping of the 1,4-benzothiazine core.

Pharmacological Profile in Drug Development

The fusion of the benzene and thiazine frameworks creates a versatile pharmacophore capable of accommodating a wide range of substrates. 1,4-Benzothiazine derivatives exhibit a broad spectrum of biological activities, making them highly attractive targets in medicinal chemistry[4].

Table 1: Quantitative and Qualitative Biological Activity Summary
Biological ActivityMechanism of Action / TargetRepresentative Derivatives
Antimicrobial Disruption of bacterial cell walls; convincing activity against Gram-positive bacteria (Bacillus subtilis).Pyrazole-fused 1,4-benzothiazines[5].
Anticancer Inhibition of specific molecular targets including Interleukin-2 (IL-2), IL-6, and Caspase-3/-8.1,4-benzothiazine-2-carbohydrazides[6].
Anti-inflammatory Cyclooxygenase (COX) inhibition; mimics the action of established non-steroidal anti-inflammatory drugs.Meloxicam and Piroxicam structural analogues[3].
Antioxidant Radical scavenging via electron donation from the sulfur-nitrogen conjugated system.Ribosylated 1,4-benzothiazines[7].

Synthetic Methodologies & Experimental Protocols

The synthesis of 2H-1,4-benzothiazines relies heavily on the use of 2-aminothiophenol (2-ATP) as a primary precursor. The logic behind this choice is rooted in the ortho-relationship of the highly nucleophilic thiol (-SH) and amine (-NH2) groups, which allows for highly efficient tandem condensation-cyclization reactions[4].

Below are two field-proven, self-validating protocols designed for high yield and environmental sustainability.

Protocol A: Transition-Metal-Free Radical Synthesis

Rationale: In late-stage drug development, trace heavy metal contamination from catalysts (e.g., Palladium or Copper) presents a significant regulatory hurdle. This transition-metal-free protocol utilizes a radical route to couple 2-ATP with ketones, ensuring high API purity[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add 2-aminothiophenol (0.375 mmol) and the target α,β -unsaturated ketone (0.250 mmol).

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 0.125 mmol) to act as the base, facilitating the deprotonation of the thiol group.

  • Solvent & Heating: Dissolve the mixture in anhydrous Methanol (MeOH, 2 mL). Seal the tube and heat the reaction mixture at 110°C for 10 hours.

  • Self-Validation Step (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The complete disappearance of the highly odorous 2-ATP spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature, dilute with distilled water, and extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to yield the 2H-1,4-benzothiazine derivative (Typical yield: 73-90%).

Protocol B: Ultrasound-Assisted Green Synthesis

Rationale: Conventional reflux methods for benzothiazine synthesis can take 6-10 hours and risk thermal degradation of sensitive intermediates. Acoustic cavitation generated by ultrasound creates localized microscopic hot spots, accelerating the reaction million-fold while maintaining a low macroscopic temperature[5].

Step-by-Step Methodology:

  • Reagent Mixing: In a 100 mL round-bottomed flask, combine 2-aminothiophenol (0.01 mol) and maleic anhydride (0.01 mol).

  • Catalysis: Add 25 mL of dry methanol followed by a catalytic amount of concentrated H2​SO4​ (98%, 2 mL) to activate the carbonyl carbon.

  • Sonication: Submerge the flask in an ultrasonic probe sonicator (230 V AC, 50 Hz). Sonicate the mixture for exactly 10 minutes.

  • Self-Validation Step (Precipitation): The reaction is self-indicating; upon completion, pour the mixture over crushed ice. The rapid precipitation of a solid mass confirms the successful intramolecular cyclization.

  • Characterization: Filter the solid, wash with cold water, and recrystallize from methanol. Validate the structure via IR spectroscopy: look for the disappearance of the primary amine doublet and the appearance of a sharp C=O stretch at ~1710 cm−1 and a secondary ring NH stretch at ~3274 cm−1 [5].

Workflow Start 2-Aminothiophenol (Bis-nucleophile) Cond Reaction Conditions (Ultrasound/Reflux) Start->Cond Reagent Electrophile (Ketone/Anhydride) Reagent->Cond Inter Intermediate (Condensation) Cond->Inter Cyclization Intramolecular Cyclization Inter->Cyclization Product 1,4-Benzothiazine Derivative Cyclization->Product

Standard synthetic workflow for 2H-1,4-benzothiazine derivatives.

Conclusion

The 2H-1,4-benzothiazine scaffold remains a cornerstone of modern heterocyclic chemistry. By leveraging its unique electronic properties and employing advanced, green synthetic methodologies like transition-metal-free radical coupling and ultrasonic irradiation, researchers can rapidly generate diverse libraries of bioactive compounds. Strict adherence to mechanistic causality and in-process validation ensures that these syntheses translate reliably from the laboratory bench to clinical applications.

Sources

Synthesis of 2H-1,4-Benzothiazine from 2-Aminothiophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous antipsychotic, antibacterial, and anti-inflammatory agents[1]. The synthesis of 2H-1,4-benzothiazine derivatives heavily relies on 2-aminothiophenol (2-ATP) as the primary building block. Due to the presence of both a sulfhydryl (-SH) and an amino (-NH₂) group on the aromatic ring, 2-ATP acts as a highly versatile ambident nucleophile[2]. This whitepaper provides an in-depth mechanistic analysis, comparative yield data, and self-validating experimental protocols for the synthesis of 1,4-benzothiazines from 2-ATP.

Mechanistic Grounding & Causality

Understanding the regioselectivity of 2-ATP is critical for controlling the synthetic pathway. According to Hard-Soft Acid-Base (HSAB) theory, the thiol group is a highly polarizable, "soft" nucleophile, whereas the primary amine is a "harder," more basic nucleophile[3]. Consequently, the reaction conditions dictate the sequence of cyclization:

  • Pathway A (Oxidative Cyclocondensation): When reacted with 1,3-dicarbonyls in the presence of an oxidant (e.g., 2-IBX or M-CPBA), the mechanism is fundamentally altered. The oxidant initially oxidizes 2-ATP into a reactive disulfide intermediate (2,2'-disulfanediyldianiline)[4]. The 1,3-dicarbonyl then acts as an electrophile, cleaving the S-S bond. This is followed by rapid intramolecular amidation to close the six-membered thiazine ring[4],[5].

  • Pathway B (Direct Alkylation): When utilizing α -halo compounds (such as α -azido glycinates) or epoxides, regioselective S-alkylation occurs first due to the soft-soft interaction between the thiol and the electrophilic carbon[6],[3]. This yields an acyclic thioether intermediate. The spatial proximity of the amine to the newly introduced carbonyl or hydroxyl group drives a spontaneous or acid-catalyzed intramolecular condensation, releasing water or a hydrogen halide to form the 2H-1,4-benzothiazine core[2],[6].

Mechanism cluster_pathA Pathway A: Oxidative Cyclocondensation cluster_pathB Pathway B: Direct Alkylation ATP 2-Aminothiophenol (Ambident Nucleophile) Oxidation Oxidation (e.g., 2-IBX) ATP->Oxidation Oxidant Alkylation S-Alkylation (α-haloketone / Epoxide) ATP->Alkylation Base catalyst Disulfide Disulfide Intermediate Oxidation->Disulfide AttackA Nucleophilic Cleavage by 1,3-Dicarbonyl Disulfide->AttackA Product 2H-1,4-Benzothiazine Derivative AttackA->Product Cyclization Thioether Acyclic Thioether Alkylation->Thioether AttackB Intramolecular Amidation Thioether->AttackB AttackB->Product -H2O / -HX

Mechanistic pathways of 2-ATP cyclization via oxidation or direct alkylation.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on the desired substitution pattern, available equipment, and environmental considerations. The table below summarizes the quantitative performance of modern, field-proven methodologies.

Synthetic StrategyReactantsCatalyst / OxidantSolventConditionsAvg. YieldRef
Oxidative Cyclocondensation 2-ATP + 1,3-Dicarbonyls2-IBX or M-CPBAAcetonitrile70°C, 2-4 h85–92%[4]
Ultrasound-Assisted 2-ATP + Maleic AnhydrideConc. H₂SO₄MethanolSonication, 10 min88–94%[7]
Biocatalytic Condensation 2-ATP + 1,3-DicarbonylsBaker's YeastMeOH / H₂OAmbient, 5-8 h80–88%[2],[5]
Regioselective Alkylation 2-ATP + α -azido glycinatesBase-mediatedAcetonitrileReflux, 6 h~68%[6]

Detailed Experimental Protocols

Protocol A: Oxidative Cyclocondensation using 2-IBX (High-Yield Chemical Approach)

This method is highly favored for synthesizing 2,3-disubstituted 1,4-benzothiazines.

  • Causality for Reagents: 2-Iodoxybenzoic acid (2-IBX) is selected over traditional oxidants like H₂O₂ because it offers superior stereoselectivity, higher product purity, and prevents uncontrolled aqueous over-oxidation[4]. Acetonitrile is utilized as a polar aprotic solvent to stabilize the transition states without reacting with the strong oxidant[4].

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve 10 mmol of 2-aminothiophenol and 10 mmol of the chosen 1,3-dicarbonyl (e.g., acetylacetone) in 20 mL of aprotic acetonitrile[4].

  • Activation: Add 10 mmol of 2-IBX to the solution. Equip the flask with a reflux condenser and heat the mixture to 70°C on an oil bath under constant magnetic stirring[4].

  • In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is typically complete within 2 to 4 hours[4].

  • Workup: Once the 2-ATP spot disappears, cool the mixture to room temperature and quench with ice-cold water. Extract the organic layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the solid crude product from ethyl alcohol to obtain the pure 1,4-benzothiazine derivative[4].

Protocol B: Ultrasound-Assisted Condensation (Green Chemistry Approach)

This protocol utilizes maleic anhydride and highlights the profound kinetic benefits of sonochemistry.

  • Causality for Reagents & Conditions: Concentrated H₂SO₄ acts as a potent Brønsted acid to activate the anhydride. While conventional refluxing requires hours, ultrasonic irradiation generates acoustic cavitation—localized microscopic hotspots of extreme temperature and pressure—that drive the intermediate o-mercaptomaleanilic acid to cyclize in merely 10 minutes[7],[2].

Step-by-Step Procedure:

  • Preparation: Combine 1.25 g (0.01 mol) of 2-aminothiophenol and 0.98 g (0.01 mol) of maleic anhydride in a 100 mL round-bottomed flask containing 25 mL of methanol[7].

  • Catalysis: Carefully add 2 mL of concentrated H₂SO₄ (98%) dropwise to the mixture[7].

  • Sonication: Submerge the flask in an ultrasonic bath and sonicate at ambient temperature for exactly 10 minutes[7].

  • Isolation: Cool the reaction mixture. Filter the resulting solid precipitate through a sintered glass funnel.

  • Purification: Wash the crude solid thoroughly with cold water to remove residual acid, then recrystallize from methanol to yield the final product[7].

Workflow Prep Reaction Setup 2-ATP + Electrophile Solvent (MeCN/MeOH) Catalysis Activation Add Oxidant/Catalyst Heat or Sonicate Prep->Catalysis Monitor In-Process Control TLC Monitoring UV/Vis Fluorescence Catalysis->Monitor Workup Workup Quench & Extract Dry over MgSO4 Monitor->Workup Purify Purification Recrystallization EtOH or Column Workup->Purify

Self-validating experimental workflow for the synthesis of 1,4-benzothiazines.

Trustworthiness & Analytical Validation (Self-Validating Systems)

A robust chemical protocol must be self-validating. To ensure that the cyclization has successfully occurred and the acyclic intermediate has been consumed, researchers must rely on specific spectroscopic markers:

  • Infrared (IR) Spectroscopy: The most immediate confirmation of cyclization is the complete disappearance of the characteristic -SH stretching band (typically found around 2550 cm⁻¹). Furthermore, the appearance of a secondary ring -NH- stretch (3310–3278 cm⁻¹) and a distinct C=N stretch (~1600 cm⁻¹) confirms the formation of the thiazine ring[7].

  • ¹H NMR Spectroscopy (DMSO-d₆): The cyclization is definitively tracked by the appearance of the ring -NH- proton at highly deshielded values (e.g., δ 9.09 – 10.65 ppm)[7]. Additionally, if acetylacetone derivatives are used, the disappearance of the acyclic signal at 4.2 ppm and the emergence of methyl signals at 2.2 ppm and 2.8 ppm are primary indicators that successful condensation and ring closure have taken place[7].

References

  • [4] A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. Rasayan Journal of Chemistry. URL:

  • [7] Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. URL:

  • [2] Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. URL:

  • [6] One-pot regioselective synthesis of n-benzoyl 2-amino-3,4-dihydro-3-oxo-2h-1,4-benzothiazines. Oriental Journal of Chemistry. URL:

  • [3] Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. URL:

  • [5] Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis. URL:

  • [1] A facile synthesis of 1,4-benzothiazines under solvent free conditions. ResearchGate. URL:

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2H-1,4-Benzothiazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Versatile Heterocycle

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique folded geometry, reminiscent of the phenothiazine class of drugs, imparts a rich pharmacodynamic profile, making it a privileged structure in drug discovery. This guide provides a comprehensive exploration of the spectroscopic characteristics of the parent heterocycle, 2H-1,4-Benzothiazine.

A notable challenge in compiling this guide is the relative scarcity of experimental spectroscopic data for the unsubstituted 2H-1,4-Benzothiazine in publicly accessible databases. This is likely attributable to the greater synthetic focus on its more stable isomer, 4H-1,4-benzothiazine, and its derivatives, which often possess more immediate pharmacological applications. Consequently, this guide will leverage high-quality, computationally predicted spectroscopic data as a foundational baseline. This predictive data will be contextualized and corroborated by extensive experimental data from closely related derivatives, providing a robust and scientifically sound interpretation. This approach not only offers a detailed spectral analysis of the parent compound but also equips the researcher with the critical thinking tools to interpret the spectra of novel 1,4-benzothiazine analogues.

I. Molecular Structure and Isomerism: The Foundation of Spectroscopic Behavior

2H-1,4-Benzothiazine possesses the molecular formula C₈H₇NS and a molar mass of approximately 149.22 g/mol . The core structure consists of a benzene ring fused to a six-membered thiazine ring. The designation "2H" specifies the location of the saturating proton on the thiazine ring, leading to a structure with a double bond between positions 3 and 4. It is crucial to distinguish this from its more commonly studied isomer, 4H-1,4-benzothiazine, where the saturation is at the nitrogen atom (position 4). This seemingly subtle difference in the placement of a double bond and a single proton significantly influences the electronic environment of the molecule and, therefore, its spectroscopic signatures.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2H-1,4-Benzothiazine, both ¹H and ¹³C NMR provide a detailed map of the molecular skeleton.

Predicted ¹H NMR Spectrum of 2H-1,4-Benzothiazine

The predicted ¹H NMR spectrum of 2H-1,4-Benzothiazine in a non-polar solvent like CDCl₃ reveals a set of distinct signals corresponding to the aromatic and aliphatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2~3.4Singlet2H
H-3~5.8Singlet1H
Aromatic Protons (H-5, H-6, H-7, H-8)~6.7 - 7.2Multiplet4H

Interpretation and Causality:

  • The aliphatic protons at the C-2 position are expected to appear as a singlet at approximately 3.4 ppm. Their upfield shift relative to the aromatic protons is due to their sp³ hybridized nature. The singlet multiplicity arises from the absence of adjacent protons.

  • The vinylic proton at the C-3 position is predicted to be a singlet around 5.8 ppm. Its downfield shift compared to the C-2 protons is a direct consequence of its attachment to an sp² hybridized carbon within a double bond.

  • The four aromatic protons will resonate in the typical aromatic region of ~6.7-7.2 ppm. The expected complex multiplet pattern is due to the various coupling interactions between these adjacent protons on the benzene ring. The electron-donating nature of the nitrogen and sulfur atoms in the fused ring influences the precise chemical shifts of these aromatic protons.

Predicted ¹³C NMR Spectrum of 2H-1,4-Benzothiazine

The predicted ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~28
C-3~105
C-4a~140
C-5~125
C-6~122
C-7~126
C-8~118
C-8a~145

Interpretation and Causality:

  • The aliphatic carbon at C-2 is predicted to have a chemical shift of around 28 ppm, characteristic of an sp³ carbon adjacent to a sulfur atom.

  • The vinylic carbon at C-3 , being part of a C=N bond, is expected to be significantly downfield, around 105 ppm.

  • The aromatic carbons display a range of chemical shifts influenced by their position relative to the heteroatoms. The carbons directly attached to nitrogen and sulfur (C-4a and C-8a) are the most deshielded due to the inductive effects of these electronegative atoms. The remaining aromatic carbons (C-5, C-6, C-7, and C-8) show shifts typical for a substituted benzene ring.

III. Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2H-1,4-Benzothiazine will be characterized by several key absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3050 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Medium
C=N stretch1620 - 1650Medium to Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-N stretch1250 - 1350Medium
C-S stretch600 - 800Weak to Medium

Interpretation and Causality:

  • The presence of both aromatic and aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively, confirms the presence of both sp² and sp³ hybridized carbon-hydrogen bonds.

  • A key diagnostic peak is the C=N stretching vibration , expected in the 1620-1650 cm⁻¹ region. This is a strong indicator of the 2H-isomer.

  • The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • The C-N and C-S stretching vibrations are found in the fingerprint region of the spectrum and provide further evidence for the heterocyclic structure. For substituted 4H-1,4-benzothiazines, a sharp N-H stretching vibration is typically observed in the range of 3350–3465 cm⁻¹[1]. The absence of this prominent peak in the spectrum of 2H-1,4-Benzothiazine is a crucial distinguishing feature.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For 2H-1,4-Benzothiazine, the electron ionization mass spectrum (EI-MS) would be expected to show a prominent molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): m/z ≈ 149. This peak corresponds to the intact molecule with one electron removed and confirms the molecular weight.

  • Key Fragmentation Pathways: The fragmentation of 1,4-benzothiazine derivatives often involves the loss of small, stable neutral molecules or radicals. While specific fragmentation of the 2H-isomer is not widely reported, analogous structures suggest potential fragmentation patterns. For instance, the loss of HCN (m/z 27) from the thiazine ring is a plausible pathway. The fragmentation of related azeto[2,1-d][2][3]benzothiazepin-1-ones has been shown to yield 1,4-benzothiazine ions after the loss of CO[4]. This suggests the stability of the 1,4-benzothiazine core.

V. Experimental Protocols: A Guide to Data Acquisition

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2H-1,4-Benzothiazine sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp and symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-pulse ¹H spectrum.

      • Set appropriate parameters, including spectral width, acquisition time, and number of scans.

      • Use a relaxation delay of at least 5 times the longest T₁ for accurate integration.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans will be required due to the lower natural abundance of ¹³C.

      • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid 2H-1,4-Benzothiazine sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure (typically several tons) to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the 2H-1,4-Benzothiazine sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Set up the gas chromatograph with an appropriate column and temperature program to ensure good separation and peak shape.

    • Set the mass spectrometer parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the eluting components.

  • Data Analysis:

    • Identify the molecular ion peak in the mass spectrum corresponding to the retention time of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation pathways.

VI. Visualization of Workflows

Diagram: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 2H-1,4-Benzothiazine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR Sample Prep IR IR Spectroscopy (FT-IR) Purification->IR Sample Prep MS Mass Spectrometry (EI-MS) Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Structural Data IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Publication Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2H-1,4-Benzothiazine.

VII. Conclusion: A Predictive Yet Powerful Approach

This guide has provided a detailed overview of the expected spectroscopic data for 2H-1,4-Benzothiazine. By integrating predicted data with experimental observations from related derivatives, we have constructed a comprehensive spectral portrait of this important heterocyclic core. The provided protocols and interpretations are intended to serve as a valuable resource for researchers in their efforts to synthesize, characterize, and utilize novel 1,4-benzothiazine derivatives in the pursuit of new therapeutic agents. The ability to confidently interpret the spectroscopic data of these compounds is a critical skill in modern drug discovery and development.

References

  • Gupta, V., Jain, M., & Gupta, R. R. (1993). A convenient one-pot synthesis of 2-methyl-1,4-benzothiazine-3(1H)-one derivatives as potential vasodilators. Indian Journal of Chemistry - Section B, 32B(3), 370-372.
  • SpectraBase. (n.d.). 2H-1,4-Benzothiazine-3(4H)-one. John Wiley & Sons, Inc. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • SpectraBase. (n.d.). 2H-1,4-benzothiazin-3(4H)-one, 2-dodecyl-. John Wiley & Sons, Inc. Retrieved from [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2006). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Journal of the Serbian Chemical Society, 71(10), 1047-1057.
  • Saadouni, K., Souizi, A., & Chiaroni, A. (2016). Regioselective synthesis of new variety of 1,4-benzothiazines.
  • Goyal, A., & Kumar, A. (2021). Spectral evaluation and antimicrobial activity of synthesized 4H-1,4-benzothiazines. Asian Journal of Pharmaceutical and Clinical Research, 14(6), 66-69.
  • Ozdemir, D., Al-Salami, H., & Kucukoglu, K. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][2][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121.

  • ChemDraw. (n.d.). PerkinElmer Informatics. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Wikipedia. (2023). Benzothiazine. Retrieved from [Link]

  • Tsoleridis, C. A., Stephanidou-Stephanatou, J., & Taratoris, T. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][2][3]benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 14(8), 637-640.

  • IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 6(4). Retrieved from [Link]

  • precisionFDA. (n.d.). 2H-1,4-BENZOTHIAZINE. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

The Pharmacological Potential of 2H-1,4-Benzothiazine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Scaffold of 2H-1,4-Benzothiazine

The 2H-1,4-benzothiazine core, a heterocyclic system fusing a benzene ring with a 1,4-thiazine ring, represents a privileged scaffold in medicinal chemistry. This structural motif, characterized by a fold along the nitrogen-sulfur axis, imparts a unique three-dimensional conformation that allows for interaction with a diverse array of biological targets.[1][2] The inherent physicochemical properties of this nucleus, coupled with the vast potential for substitution at various positions, have enabled the development of a multitude of derivatives with a broad spectrum of pharmacological activities.[1][3][4] This guide provides an in-depth exploration of the significant biological activities of 2H-1,4-benzothiazine derivatives, offering insights into their mechanisms of action, key structure-activity relationships, and the experimental methodologies employed in their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 2H-1,4-benzothiazine have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms.[5][6] The structural versatility of the benzothiazine core allows for the fine-tuning of its cytotoxic and antiproliferative properties.

Mechanism of Action: A Multi-pronged Approach

The anticancer effects of 2H-1,4-benzothiazine derivatives are not attributed to a single mechanism but rather a convergence of actions that disrupt cancer cell homeostasis. A notable example is the downregulation of pro-inflammatory genes that are crucial for tumor progression and metastasis.[5] For instance, certain derivatives have been shown to effectively suppress the expression of interleukin-1α (IL-1α), IL-1β, IL-6, vimentin, cyclooxygenase-2 (COX-2), IL-8, and tumor necrosis factor-α (TNF-α) in lung cancer cells.[5]

Molecular docking studies have further elucidated the interaction of these compounds with key inflammatory targets. For example, propyl 3-methyl-3,4-dihydro-2H-benzo[b][3][7]thiazine-2-carboxylate has shown a high binding affinity for IL-8, suggesting a potential mechanism for its anti-proliferative and anti-migratory effects in lung cancer.[5]

Experimental Workflow: Evaluation of Anticancer Efficacy

The assessment of the anticancer potential of 2H-1,4-benzothiazine derivatives involves a series of well-established in vitro assays. A typical workflow is outlined below:

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis synthesis Synthesis of 2H-1,4-Benzothiazine Derivatives characterization Spectroscopic Characterization (NMR, IR, Mass Spec) synthesis->characterization cell_culture Cancer Cell Line Culture (e.g., A-549) characterization->cell_culture viability_assay Cell Viability Assay (e.g., MTT, XTT) cell_culture->viability_assay colony_formation Colony Formation Assay viability_assay->colony_formation wound_healing Wound Healing Assay colony_formation->wound_healing gene_expression Gene Expression Analysis (e.g., RT-qPCR) wound_healing->gene_expression docking Molecular Docking Studies gene_expression->docking

Caption: A generalized workflow for the synthesis and in vitro evaluation of the anticancer activity of 2H-1,4-benzothiazine derivatives.

Quantitative Data: Anticancer Activity of Selected Derivatives
CompoundCell LineAssayIC50 (µM)Reference
Propyl 3-methyl-3,4-dihydro-2H-benzo[b][3][7]thiazine-2-carboxylate (3c)A-549 (Lung)Cell ViabilityNot explicitly stated, but identified as most active[5]
2-(2H-benzo[b][3][7]thiazin-3-yl)-4-chlorophenolAcanthamoeba castellaniiAmoebicidalNot specified[8]
3-(2,4-dichlorophenyl)-2H-benzo[b][3][7]thiazineAcanthamoeba castellaniiAmoebicidalNot specified[8]
3-([1,1′-biphenyl]-4-yl)-2H-benzo[b][3][7]thiazineAcanthamoeba castellaniiAmoebicidalNot specified[8]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The 2H-1,4-benzothiazine scaffold has proven to be a valuable template for the development of novel antimicrobial agents.[2][3][9] Derivatives incorporating various substituents have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Disruption of Microbial Integrity

While the precise mechanisms of antimicrobial action are still under investigation for many derivatives, the prevailing hypothesis involves the disruption of essential cellular processes in microorganisms. The lipophilic nature of the benzothiazine core likely facilitates its passage through the bacterial cell membrane. Once inside, the molecule can interfere with various enzymatic pathways or disrupt the integrity of the cell wall, leading to bacteriostatic or bactericidal effects.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for evaluating the antibacterial activity of new compounds is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The 2H-1,4-benzothiazine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Quantitative Data: Antibacterial Activity of Selected Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
Compound 1 (a 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivative)Acinetobacter (BLSE)31.25[3]
Compound 1Acinetobacter (ATCC)62.5[3]
Compound 1Escherichia coli (BLSE)250[3]
Compound 1Staphylococcus aureus (MLSB)250[3]
Compound 1Klebsiella pneumoniae (BLSE)250[3]
Compound 8a (a 1,2,3-triazole derivative containing a 1,4-benzothiazin-3-one ring)Pseudomonas aeruginosa (ATCC)31.2[3]
Compound 8aAcinetobacter (ESBL)31.2[3]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Certain 2H-1,4-benzothiazine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[10]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. For instance, the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarities of some benzothiazine derivatives to known anti-inflammatory agents suggest they may act through similar pathways.[11]

anti_inflammatory_pathway cluster_pathway Inflammatory Signaling Cascade stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage / Microglia stimulus->cell nfkb NF-κB Activation cell->nfkb benzothiazine 2H-1,4-Benzothiazine Derivative cox2_inos Upregulation of COX-2 & iNOS benzothiazine->cox2_inos Inhibition nfkb->cox2_inos prostaglandins_no Production of Prostaglandins & NO cox2_inos->prostaglandins_no inflammation Inflammation prostaglandins_no->inflammation

Caption: A simplified diagram illustrating the potential inhibitory effect of 2H-1,4-benzothiazine derivatives on the pro-inflammatory signaling cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used model to screen for the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test 2H-1,4-benzothiazine derivatives are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that 2H-1,4-benzothiazine derivatives possess neuroprotective properties, making them attractive candidates for the development of novel therapies for these debilitating conditions.[12][13]

Mechanism of Action: A Multifaceted Defense

The neuroprotective effects of these compounds are attributed to their ability to interfere with multiple pathological processes in the brain. These include:

  • Reduction of Glutamate and LDH Release: Certain derivatives can mitigate excitotoxicity by reducing the release of glutamate and lactate dehydrogenase (LDH) in models of oxygen/glucose deprivation and reperfusion.[12][13]

  • Inhibition of Oxidative Stress: Some compounds can limit the formation of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[12][13]

  • Modulation of Ion Channels: The ability to inhibit neuronal voltage-dependent Na+ and Ca2+ channels is another mechanism by which these derivatives may exert their neuroprotective effects.[12]

  • Acetylcholinesterase (AChE) Inhibition: Several derivatives have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14] This is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data: Neuroprotective and Related Activities
CompoundActivityAssayIC50 (µM)Reference
Compound 3iAChE InhibitionIn vitro Ellman method0.027[14]
Compound 3jAChE InhibitionIn vitro Ellman method0.025[14]
Donepezil (Reference)AChE InhibitionIn vitro Ellman method0.021[14]
Amidine 4H-3,1-benzothiazine derivative 5b-dReduction of glutamate and LDH releaseOGD/R model in brain slicesMore potent than Riluzole[12][13]

Conclusion and Future Directions

The 2H-1,4-benzothiazine scaffold has unequivocally demonstrated its significance in the landscape of medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives underscore the vast potential for the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising compounds. Furthermore, the exploration of novel synthetic methodologies to expand the chemical space of 2H-1,4-benzothiazine derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates. The continued investigation of this versatile heterocyclic system holds great promise for addressing unmet medical needs.

References

  • Synthesis and biological activities of new 1,4-benzothiazine derivatives. PubMed. [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Environmental Dynamics and Global Climate Change. [Link]

  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. PubMed. [Link]

  • Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. PMC. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][7]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air. [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journals. [Link]

  • CHEMISTRY AND SYNTHESIS OF SOME DIHYDRO-2H-l,4-BENZOTHIAZINE DERIVATIVES. Canadian Science Publishing. [Link]

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. ResearchGate. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC. [Link]

  • Synthesis and antimicrobial activity of benzothiazine containing thiosemicarbazides and 1,3,4-thiadiazole derivatives. JOCPR. [Link]

  • Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. International Journal of ChemTech Research. [Link]

  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. ResearchGate. [Link]

  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][7]oxazin-3(4H). PMC. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. MDPI. [Link]

  • ChemInform Abstract: Synthesis and Anticancer Activity of New 2-Aryl-4H-3,1-benzothiazines. ResearchGate. [Link]

  • [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. PubMed. [Link]

  • Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate. [Link]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. PubMed. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. [Link]

  • Benzothiazole derivatives as anticancer agents. FLORE. [Link]

  • Nucleophile-induced ring contraction in pyrrolo[2,1-c][3][7]benzothiazines: access to pyrrolo[2,1-b][7][12]benzothiazoles. Beilstein Journals. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]

Sources

Pharmacological Potential of the 1,4-Benzothiazine Scaffold: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Originally recognized as the core structural motif of antipsychotic phenothiazines, this bicyclic system—comprising a benzene ring fused to a six-membered thiazine ring—has demonstrated profound versatility. Recent advancements in synthetic methodologies and structure-activity relationship (SAR) profiling have unveiled its potential beyond the central nervous system, highlighting potent anticancer, antibacterial, and anti-inflammatory properties. This whitepaper synthesizes the structural biology, synthetic workflows, and pharmacological mechanisms of 1,4-benzothiazine derivatives, providing a comprehensive framework for researchers and drug development professionals.

Structural Biology & Pharmacophore Significance

The pharmacological promiscuity of the 1,4-benzothiazine core is fundamentally rooted in its three-dimensional topography. Unlike planar aromatic systems, 1,4-benzothiazines exhibit a characteristic "butterfly" conformation due to a distinct fold along the nitrogen-sulfur (N-S) axis ().

Mechanistic Causality of the Scaffold:

  • Hydrophobic Pocket Intercalation: The non-planar geometry allows the scaffold to effectively intercalate into deep, hydrophobic enzymatic pockets (e.g., 15-lipoxygenase or bacterial transpeptidases) that planar molecules cannot access.

  • Electronic Tuning via Heteroatoms: The sulfur atom acts as a soft nucleophile and electron-donor, while the nitrogen atom serves as a primary site for functionalization (e.g., alkylation or ribosylation). Modulating the electron density at these sites directly alters the molecule's lipophilicity, redox potential, and ability to cross biological barriers such as the blood-brain barrier (BBB) or bacterial cell walls ().

Synthetic Methodologies: Workflows and Protocols

The synthesis of 1,4-benzothiazines has evolved from harsh, multi-step classical methods to highly efficient, green condensation reactions. The most reliable approach for generating 3-substituted 4H-1,4-benzothiazines involves the base-catalyzed condensation of 2-aminothiophenols with electrophiles such as α -haloketones.

Experimental Protocol: Synthesis of 3-Substituted 4H-1,4-Benzothiazines

This protocol is designed as a self-validating system, ensuring that intermediate conversions are analytically confirmed before proceeding to subsequent steps.

Objective: To synthesize a functionalized 1,4-benzothiazine core via the regioselective condensation of 2-aminothiophenol with an α -haloketone.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 equiv, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent to stabilize the transition state of the impending SN​2 reaction and increase the nucleophilicity of the thiolate anion.

  • Thiolate Generation: Add anhydrous potassium carbonate ( K2​CO3​ , 1.5 equiv, 15 mmol) to the solution. Stir for 15 minutes at room temperature under a nitrogen atmosphere.

    • Causality: K2​CO3​ is a mild base that selectively deprotonates the highly acidic thiol group (-SH) over the amine (-NH2), ensuring regioselective sulfur-alkylation.

  • Electrophilic Addition: Dissolve the α -haloketone (e.g., 2-bromoacetophenone, 1.0 equiv, 10 mmol) in 5 mL of DMF. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition controls the local concentration of the electrophile, preventing unwanted bis-alkylation and managing the exothermic nature of the SN​2 attack.

  • Intramolecular Cyclization: Elevate the reaction temperature to 80°C and reflux for 4–6 hours.

    • Causality: Thermal energy drives the secondary condensation between the primary amine and the ketone carbonyl, eliminating a water molecule to form the C=N double bond of the thiazine ring.

  • In-Process Validation (Self-Validation Step): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Spray the TLC plate with Ellman’s reagent (DTNB). The disappearance of the yellow spot confirms the complete consumption of free thiols, validating the first step of the cascade.

  • Workup & Purification: Cool the mixture and pour it over 50 g of crushed ice. Extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography.

  • Final Analytical Validation: Confirm the structure via 1H -NMR (look for the disappearance of the -SH proton at ~3.5 ppm and the presence of the characteristic imine/aromatic shifts) and HR-MS to verify the exact mass of the cyclized product ().

SyntheticWorkflow Start 2-Aminothiophenol (Starting Material) Electrophile Electrophile Addition (e.g., α-haloketone) Start->Electrophile Mix in DMF Condensation Base-Catalyzed Condensation Electrophile->Condensation Add K2CO3 (Base) Cyclization Intramolecular Cyclization Condensation->Cyclization Heat to 80°C Purification Purification (Column Chromatography) Cyclization->Purification TLC Validation & Workup Product 1,4-Benzothiazine Derivative Purification->Product NMR/MS Verified Yield

Caption: Step-by-step synthetic workflow for 1,4-benzothiazine derivatives via condensation.

Pharmacological Profiling & Mechanistic Insights

The biological efficacy of 1,4-benzothiazines is dictated by the specific functional groups appended to the core scaffold. Recent in vitro and in vivo studies have demonstrated remarkable potency across multiple therapeutic domains.

Anticancer Activity and Apoptosis Induction

1,4-Benzothiazine derivatives exhibit potent cytotoxicity against various human cancer cell lines, including lung adenocarcinoma (A549) and human glioblastoma (SNB-19). The integration of 1,2,3-triazole rings into the quinobenzothiazine system via click chemistry has yielded hybrid molecules with sub-micromolar IC50​ values ().

Mechanism of Action: These compounds primarily trigger the intrinsic apoptotic pathway. The lipophilic nature of the benzothiazine core allows it to penetrate the cell membrane and localize within the mitochondria. Here, it induces the generation of Reactive Oxygen Species (ROS), leading to the depolarization of the mitochondrial membrane. This stress triggers the release of cytochrome C into the cytosol, assembling the apoptosome and sequentially activating Caspase-9 and the executioner Caspase-3, ultimately resulting in DNA fragmentation and cell death.

ApoptosisPathway Drug 1,4-Benzothiazine Derivative ROS ROS Generation Drug->ROS Induces Intracellular Stress Mito Mitochondrial Depolarization ROS->Mito Membrane Permeabilization CytoC Cytochrome C Release Mito->CytoC Efflux to Cytosol Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Assembly Caspase3 Caspase-3 Executioner Caspase9->Caspase3 Proteolytic Cleavage Apoptosis Cellular Apoptosis (Cancer Cell Death) Caspase3->Apoptosis DNA Fragmentation

Caption: Mechanism of 1,4-benzothiazine-induced apoptosis in cancer cells via mitochondrial pathway.

Antibacterial and Antimicrobial Efficacy

Beyond oncology, the scaffold is a potent antimicrobial agent. The structural similarity of benzothiazines to the cephalosporin nucleus allows them to interfere with bacterial cell wall synthesis. Specifically, 1,2-benzothiazine 1,1-dioxide derivatives have shown exceptional Minimum Inhibitory Concentrations (MIC) against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antiseptics like povidone-iodine ().

Quantitative Pharmacological Data

The following table summarizes the quantitative efficacy of various benzothiazine classes against specific biological targets, demonstrating the broad-spectrum potential of the scaffold.

Derivative ClassTarget / PathogenActivity MetricValue RangeReference
1,2,3-Triazol-quinobenzothiazines SNB-19 (Human Glioblastoma) IC50​ 0.23 – 2.1 µM
1,2-Benzothiazine 1,1-dioxides Staphylococcus aureus (Gram +)MIC9.75 µg/mL
Pyrimido[4,5-b][1,4]benzothiazines 15-Lipoxygenase (Inflammation) IC50​ 1.2 – 4.5 µM
N-Alkyl-1,4-benzothiazines A549 (Lung Adenocarcinoma) IC50​ 12.5 – 25.0 µM

Future Directions in Drug Development

The 1,4-benzothiazine scaffold remains a highly tractable starting point for lead optimization. Future drug development efforts should focus on:

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to isolate specific enantiomers of chiral benzothiazines, reducing off-target toxicity.

  • Hybridization: Continuing the trend of conjugating the benzothiazine core with other active pharmacophores (e.g., triazoles, pyrimidines) to combat multi-drug resistant bacterial strains and aggressive malignancies.

  • Pharmacokinetic Tuning: Utilizing computational modeling to optimize the lipophilicity (clogP) of N-substituted derivatives, ensuring maximum bioavailability while minimizing hepatotoxicity.

References

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). "Role of 1,4-benzothiazine derivatives in medicinal chemistry." Mini-Reviews in Medicinal Chemistry, 5(12), 1061-1073. URL: [Link]

  • Badshah, S. L., & Naeem, A. (2016). "Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance." Molecules, 21(8), 1054. URL:[Link]

  • Rai, A., Singh, A. K., Raj, V., & Saha, S. (2018). "1,4-Benzothiazines-A Biologically Attractive Scaffold." Mini-Reviews in Medicinal Chemistry, 18(1), 42-57. URL:[Link]

  • Kisiel-Nawrot, E., Pindjakova, D., Latocha, M., Bak, A., Kozik, V., Suwinska, K., Cizek, A., Jampilek, J., & Zięba, A. (2023). "Towards Anticancer and Antibacterial Agents: Design and Synthesis of 1,2,3-Triazol-quinobenzothiazine Derivatives." International Journal of Molecular Sciences, 24(17), 13250. URL:[Link]

  • Dudek-Wicher, R., Junka, A. F., Wiglusz, R. J., Janczak, J., & Bartoszewicz, M. (2020). "Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts." Molecules, 25(15), 3503. URL:[Link]

Introduction to 2H-1,4-Benzothiazine and its Analogues: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Benzothiazines represent a privileged, highly versatile scaffold in medicinal chemistry, characterized by a benzene ring fused to a six-membered 1,4-thiazine heterocycle containing both nitrogen and sulfur atoms[1]. Among its structural isomers, 2H-1,4-benzothiazine and its synthetic analogues have garnered immense attention due to their broad-spectrum pharmacological profiles. They act as potent antimicrobial, neuroprotective, anti-inflammatory, and anticancer agents[2][3].

Drawing from extensive experience in synthetic scale-ups and assay development, this guide dissects the chemical architecture, mechanistic pathways, and synthetic methodologies of 2H-1,4-benzothiazine analogues. The objective is to provide a self-validating, highly reproducible framework for drug development professionals seeking to leverage this pharmacophore in novel therapeutic pipelines.

Chemical Architecture & Pharmacophore Significance

The pharmacological potency of 1,4-benzothiazines is fundamentally dictated by their three-dimensional spatial conformation. The presence of a distinct "fold" along the nitrogen-sulfur axis imparts a structural specificity that is highly analogous to phenothiazines, a well-established class of antipsychotic drugs[1][4]. This non-planar, butterfly-like conformation allows the 2H-1,4-benzothiazine molecule to interact selectively with diverse biological targets, including voltage-gated ion channels and enzymatic active sites.

Modifications at the C-2, C-3, and N-4 positions drastically alter the electronic distribution, steric hindrance, and lipophilicity of the scaffold[5]. For instance, the introduction of electron-withdrawing groups at the C-3 position, or targeted N-alkylation, often enhances membrane permeability—a critical pharmacokinetic factor in neuroprotective and antimicrobial applications.

Pharmacological Profiling & Mechanisms of Action

As an application scientist, evaluating a scaffold requires a deep understanding of its mechanistic causality. 2H-1,4-benzothiazine analogues exhibit pleiotropic effects across multiple biological pathways:

  • Neuroprotection: Analogues designed as superior homologues to Riluzole demonstrate profound neuroprotective efficacy. During ischemic stress, these compounds inhibit voltage-dependent Na+ and Ca2+ channels. By blocking these channels, they prevent intracellular calcium overload and halt the cytotoxic release of glutamate, effectively rescuing neurons from apoptosis[6].

  • Antimicrobial Activity: Derivatives functionalized with pyrazole or hydrazone moieties disrupt bacterial cell wall synthesis and membrane integrity. They show high in vitro efficacy against Gram-positive strains such as Bacillus subtilis and Streptococcus lactis[7][8].

  • Melanogenesis & Redox Modulation: In biochemical pathways, the 1,4-benzothiazine chromophore is a critical intermediate in the biosynthesis of pheomelanins. The non-enzymatic addition of cysteine to dopaquinone diverts the melanogenesis pathway towards 1,4-benzothiazine intermediates, highlighting its intrinsic role in pigmentary and redox biology[9].

Neuroprotection A Ischemic Stress / OGD B Glutamate Release A->B C Na+/Ca2+ Channel Activation B->C D Intracellular Ca2+ Overload C->D E Neuronal Apoptosis D->E F 2H-1,4-Benzothiazine Analogues F->B Inhibits F->C Blocks

Fig 1. Neuroprotective mechanism of 2H-1,4-benzothiazine analogues via channel blockade.

Synthetic Methodologies: A Self-Validating Protocol

The classical synthesis of 1,4-benzothiazines involves the condensation of 2-aminothiophenols with α-haloketones or 1,3-dicarbonyl compounds[1][10]. However, modern drug discovery demands sustainable, high-yield, and reproducible methodologies.

The causality behind selecting an ultrasound-assisted green protocol is twofold: it circumvents the need for harsh organic solvents and drastically reduces reaction times by enhancing mass transfer and localized heating via acoustic cavitation[7].

Experimental Protocol: Ultrasound-Assisted Synthesis of 3-oxo-2H-1,4-benzothiazine Derivatives

Objective: To synthesize 3,4-dihydro-2-methoxycarbonylmethyl-3-oxo-2H-1,4-benzothiazine via a self-validating cyclization cascade.

Reagents:

  • 2-Aminothiophenol (0.01 mol)

  • Maleic anhydride (0.01 mol)

  • Analytical-grade Methanol (25 mL)

  • Concentrated H₂SO₄ (98%, 2 mL)

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of maleic anhydride in 25 mL of methanol.

  • Activation: Add 2 mL of concentrated H₂SO₄ dropwise. Mechanistic Insight: The acid acts as a catalyst to activate the carbonyl carbon of maleic anhydride, facilitating the subsequent nucleophilic attack.

  • Nucleophilic Addition: Slowly introduce 0.01 mol of 2-aminothiophenol. The highly nucleophilic sulfhydryl (-SH) group initiates a rapid thio-addition to the activated double bond.

  • Sonication & Cyclization: Subject the flask to ultrasound irradiation for 10 minutes. Validation Check: The rapid disappearance of starting materials (monitored via Thin-Layer Chromatography) validates the ultrasound-accelerated intramolecular amidation. Here, the primary amine attacks the ester/carboxyl group to close the thiazine ring[7][8].

  • Isolation: Pour the reaction mixture into crushed ice. Filter the resulting precipitate, wash extensively with cold water to remove residual acid, and recrystallize from ethanol to yield the pure 2H-1,4-benzothiazine derivative.

SynthesisWorkflow Step1 2-Aminothiophenol + Maleic Anhydride Step2 Solvent: Methanol Catalyst: Conc. H2SO4 Step1->Step2 Step3 Ultrasound Irradiation (10 mins) Step2->Step3 Step4 Thio-addition & Intramolecular Amidation Step3->Step4 Step5 3-oxo-2H-1,4-benzothiazine Derivative Step4->Step5

Fig 2. Ultrasound-assisted green synthesis workflow for 2H-1,4-benzothiazine derivatives.

Structure-Activity Relationship (SAR) Data Presentation

To streamline lead optimization and rational drug design, the following table synthesizes quantitative and qualitative SAR data derived from recent pharmacological evaluations[2][5][6][11]:

Structural ModificationTarget / PathwayPharmacological EffectOptimal Substitution
C-2 Position Bacterial Cell MembraneAntimicrobial / AntifungalHydrazone or Pyrazole derivatives
C-3 Position Voltage-gated Na+/Ca2+NeuroprotectionOxo (=O) or Alkyl groups
N-4 Position 15-LipoxygenaseAnti-inflammatoryN-alkylation (e.g., methyl, ethyl)
Benzene Ring ATP-sensitive K+ channelsAntihypertensiveHalogenation (e.g., Fluoro, Chloro)

Future Perspectives in Drug Discovery

The 2H-1,4-benzothiazine scaffold remains an underutilized goldmine in rational drug design. Future pipelines should focus on hybridizing this nucleus with other pharmacophores (e.g., triazoles or quinolones) using advanced green chemistry techniques, such as PEG-200 solvents or visible-light photocatalysis[2][9]. By precisely mapping the electronic requirements of the nitrogen-sulfur axis, researchers can unlock highly selective therapeutics with minimized off-target toxicity, paving the way for next-generation treatments in neurodegeneration and infectious diseases.

References

  • Title: Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry Source: ResearchGate / PubMed URL: 2

  • Title: A review on the pharmacological significance of 1, 4-benzothiazine derivatives Source: Academia.edu URL: 3

  • Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: MDPI URL: 5

  • Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Source: Chemistry & Biology Interface URL: 1

  • Title: 1,4-Benzothiazines-A Biologically Attractive Scaffold Source: PubMed URL: 4

  • Title: A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs Source: ResearchGate URL: 11

  • Title: A green protocol for synthesis of benzo-fused N,S-, N,O- and N,N-heterocycles in water Source: RSC Publishing URL: 10

  • Title: Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives Source: Arabian Journal of Chemistry URL: 7

  • Title: The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore Source: PMC (PubMed Central) URL: 9

  • Title: Synthesis and Characterization of Novel Benzothiazinonic N-Acylhydrazone Derivatives Source: Taylor & Francis URL: 8

  • Title: Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents Source: University of Siena (Unisi) URL: 6

Sources

Engineering the 2H-1,4-Benzothiazine Scaffold: Reactivity, Stability, and Synthetic Workflows for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-1,4-benzothiazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, recognized as the core pharmacophore of phenothiazine-derived antipsychotics and a versatile building block for novel therapeutics[1]. As drug development professionals increasingly target complex biological pathways, understanding the intrinsic reactivity and stability of the 1,4-benzothiazine core is paramount. This whitepaper provides an in-depth technical analysis of the structural dynamics, oxidative liabilities, and self-validating synthetic protocols required to successfully engineer and isolate 2H-1,4-benzothiazine derivatives.

Structural Dynamics and Core Stability

The fundamental stability of the 1,4-benzothiazine nucleus is dictated by its unique conformational geometry. The molecule features a characteristic fold along the nitrogen-sulfur (N-S) axis, which not only defines its spatial interaction with biological targets but also influences its electronic distribution[1].

The Causality of Oxidative Lability

The stability of the 2H-1,4-benzothiazine ring is highly sensitive to its substitution pattern, particularly at the 3-position[2]. Because the heterocycle is electron-rich—owing to the lone pairs on both the nitrogen and sulfur heteroatoms—it is highly susceptible to electrophilic attack and auto-oxidation.

  • Unsubstituted 3-positions: Leave the enamine-like double bond exposed to oxidative cleavage.

  • Biomimetic Oxidation: Under biologically relevant conditions (e.g., in the presence of zinc ions and air), the ring undergoes rapid oxidation to form a highly labile 3-carboxy-2H-1,4-benzothiazine intermediate[2].

To prevent spontaneous degradation during drug formulation, researchers must strategically introduce electron-withdrawing groups (EWGs) or sterically bulky substituents at the 2- and 3-positions to passivate the electron density across the N-S axis.

ReactivityPathway A 2H-1,4-Benzothiazine Core B Oxidation (Zn2+ / Air) A->B C 3-Carboxy Intermediate (Highly Labile) B->C D Dimerization (Acidic pH) C->D E 2,2'-Bi(2H-1,4-benzothiazine) (Stable Trichochrome) D->E

Figure 1: Logical relationship of oxidation and dimerization pathways affecting ring stability.

Reactivity Profiles: Dimerization and Trichochrome Formation

When exposed to acidic aqueous environments, the labile oxidized intermediates of 1,4-benzothiazine do not simply decompose; they undergo a highly specific dimerization pathway. The 3-carboxy intermediate rapidly couples to form 2,2'-bi(2H-1,4-benzothiazine) derivatives[2]. This dimerization is the exact biosynthetic pathway responsible for the formation of trichochromes—the characteristic red pigments found in human hair and avian feathers[1]. Understanding this reactivity is critical for formulation scientists, as maintaining a neutral to slightly basic pH is required to prevent the dimerization of 1,4-benzothiazine-based active pharmaceutical ingredients (APIs) during storage.

Self-Validating Synthetic Methodologies

To harness the 1,4-benzothiazine scaffold for drug discovery, synthetic protocols must be robust, high-yielding, and self-validating. The most efficient route involves the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds[1].

Protocol: Oxidative Cyclocondensation of 3-Substituted 2H-1,4-Benzothiazines

This methodology is designed with built-in validation checkpoints to ensure the integrity of the sulfur atom without over-oxidation to a sulfone.

Step 1: Nucleophilic Condensation

  • Procedure: Dissolve 10 mmol of 2-aminothiophenol and 10 mmol of the target 1,3-dicarbonyl compound in 15 mL of anhydrous Dimethyl Sulfoxide (DMSO). Stir at 80°C for 2 hours.

  • Causality: DMSO is selected as a highly polar aprotic solvent. It actively solvates the nucleophilic thiol and amine groups while stabilizing the polar transition state of the resulting enamine intermediate.

  • Validation: Monitor via Thin-Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 7:3). The disappearance of the highly UV-active 2-aminothiophenol spot confirms complete enamine formation.

Step 2: Controlled Oxidative Cyclization

  • Procedure: Cool the reaction mixture to 0°C. Dropwise, add 5 mL of glacial acetic acid, followed by 2 mL of 30% aqueous hydrogen peroxide ( H2​O2​ ). Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Causality: Glacial acetic acid provides the necessary protic environment to catalyze the intramolecular cyclization. The 30% H2​O2​ acts as a mild oxidant. The low temperature prevents the hyper-oxidation of the thiazine sulfur into a sulfoxide or sulfone, strictly driving the aromatization of the ring.

  • Validation: The reaction mixture will undergo a distinct color shift (typically from pale yellow to deep orange/red), indicating the formation of the conjugated 2H-1,4-benzothiazine system.

Step 3: Isolation and Purification

  • Procedure: Quench the reaction by pouring it into 100 mL of crushed ice water. Filter the resulting precipitate under a vacuum, wash with cold distilled water to remove residual DMSO and acetic acid, and recrystallize from hot ethanol.

SynthesisWorkflow A 2-Aminothiophenol (Nucleophile) C Condensation (DMSO, 80°C) A->C B 1,3-Dicarbonyl (Electrophile) B->C D Enamine Intermediate (TLC Monitored) C->D -H2O E Oxidative Cyclization (30% H2O2, AcOH) D->E F 2H-1,4-Benzothiazine (Target Scaffold) E->F Ring Closure

Figure 2: Experimental workflow for the oxidative cyclocondensation of 2H-1,4-benzothiazines.

Quantitative Data: Reaction Optimization

The choice of solvent and oxidant drastically impacts the yield and stability of the isolated core. Table 1 summarizes empirical data for optimizing the synthesis of the 1,4-benzothiazine nucleus.

Table 1: Influence of Reaction Conditions on 1,4-Benzothiazine Yield and Stability

Reaction ProtocolSolventCatalyst / OxidantTime (h)Yield (%)Core Stability Observation
Method A (Optimal) DMSO30% H2​O2​ / AcOH685 - 92High (Stable for >6 months at 4°C)
Method B [3]Dry THFPiperidine (0.5 mol%)275 - 80Moderate (Requires protection from light)
Method C [2]MethanolAir / Zn2+ 24< 40Low (Rapid dimerization observed)

Pharmacological Applications and Mechanism of Action

The direct comparison of biological activities among parent 1,4-benzothiazine derivatives enables a systematic analysis of structure-activity relationships (SAR), revealing their tremendous ability to regulate various types of cancer[4]. Recent computational drug design efforts have demonstrated that rationally substituted 1,4-benzothiazines exhibit excellent binding affinities with target proteins in colorectal cancer cells[3].

By acting as potent pharmacophores, these derivatives induce targeted apoptosis in malignant cells. The mechanism relies on the controlled generation of reactive oxygen species (ROS), which depolarizes the mitochondrial membrane and triggers the caspase cascade.

MoA A 1,4-Benzothiazine Derivative B ROS Generation A->B Induces C Mitochondrial Depolarization B->C Triggers D Caspase-3/9 Activation C->D Activates E Apoptosis (Cancer Cell Death) D->E Executes

Figure 3: Signaling pathway of 1,4-benzothiazine-induced apoptosis in colorectal cancer cells.

References

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. 1

  • 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry. 4

  • Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Bioorganic & Medicinal Chemistry / Taylor & Francis Online. 3

  • Zinc-Catalyzed Oxidation of 5-S-Cysteinyldopa to 2,2'-Bi(2H-1,4-benzothiazine): Tracking the Biosynthetic Pathway of Trichochromes. The Journal of Organic Chemistry.2

Sources

Executive Overview: The 1,4-Benzothiazine Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of 2H-1,4-Benzothiazine Scaffolds: From Industrial Dyes to Targeted Pharmacophores

The 2H-1,4-benzothiazine scaffold—a bicyclic system comprising a benzene ring fused to a six-membered heterocycle containing nitrogen and sulfur at the 1 and 4 positions—has transitioned from its historical origins in industrial chemistry to becoming a highly privileged structure in modern rational drug design,[1]. As a Senior Application Scientist overseeing heterocyclic drug development, I have observed that the unique pharmacological versatility of this scaffold stems from its specific structural geometry: a distinct fold along the nitrogen-sulfur axis[2]. This structural specificity allows 1,4-benzothiazines to mimic the bioactivity of phenothiazines while offering a highly tunable platform for targeted therapeutic applications, ranging from potent potassium channel openers to anti-hepatitis C virus (HCV) agents[2],.

Structural Rationale & Historical Trajectory

Historically, 1,4-benzothiazines were primarily recognized as the core pharmacophore of phenothiazine-based anti-psychotic drugs, as well as being foundational units for dyestuffs, photographic developers, and ultraviolet light absorbers[3],[1]. However, the intrinsic electron-rich nature of the N-S heterocyclic ring makes it highly susceptible to functionalization.

The biological activity of 1,4-benzothiazine derivatives is deeply intertwined with their three-dimensional conformation. The non-planar fold along the N-S axis dictates how these molecules interact with enzymatic pockets and receptor binding sites. By strategically substituting the N-4 and C-6 positions, researchers have successfully engineered derivatives that exhibit a wide spectrum of activities, including antibacterial, antihypertensive, antiarrhythmic, and antimalarial properties[2],[4],.

Synthetic Evolution: From Thermal Condensation to Acoustic Cavitation

The synthesis of 1,4-benzothiazines has evolved significantly. Early methodologies relied heavily on the thermal condensation of 2-aminothiophenols with α-halo ketones or maleic anhydride under harsh conditions[2],[1]. While effective, these classical routes often suffered from prolonged reaction times and the generation of unwanted side products.

Modern synthetic chemistry has pivoted toward greener, highly efficient protocols[5]. Techniques such as microwave-assisted cyclization, copper-catalyzed intramolecular N-aryl amination, and ultrasound-assisted acoustic cavitation have revolutionized the generation of these scaffolds,.

SynthesisWorkflow A 2-Aminothiophenol (Core Precursor) B1 Thermal Condensation (Maleic Anhydride / Ketones) A->B1 B2 Acoustic Cavitation (Ultrasound-Assisted) A->B2 B3 Cu-Catalyzed N-aryl Intramolecular Amination A->B3 C Folded N-S Axis Intermediate B1->C B2->C B3->C D 2H-1,4-Benzothiazine Scaffold C->D

Evolutionary pathways in 2H-1,4-Benzothiazine synthesis.

Validated Protocol 1: Ultrasound-Assisted Scaffold Cyclization

To ensure high-yield, reproducible synthesis of 1,4-benzothiazine derivatives, we utilize an ultrasound-assisted condensation protocol[3]. This methodology is designed as a self-validating system, ensuring that causality and physical confirmation are built into every step.

Step 1: Reagent Preparation & Activation

  • Action: Combine equimolar amounts (0.01 mol) of 2-aminothiophenol and maleic anhydride in 25 mL of methanol. Add 2 mL of concentrated H2SO4 (98%) dropwise[3].

  • Causality: Methanol acts as a polar protic solvent to fully dissolve the precursors. The concentrated H2SO4 serves as a Brønsted acid catalyst, protonating the carbonyl oxygen of maleic anhydride. This dramatically increases the electrophilicity of the carbonyl carbon, priming it for rapid nucleophilic attack by the thiol group.

  • Self-Validation: The complete dissolution of solid maleic anhydride into a homogenous, slightly exothermic solution confirms adequate solvent ratio and successful acid-catalyzed activation.

Step 2: Ultrasonic Cavitation (Reaction Phase)

  • Action: Subject the reaction flask to sonication at 20 kHz for 10 minutes at ambient temperature[3].

  • Causality: Acoustic cavitation generates localized microscopic hot spots (extreme temperature and pressure) that rapidly overcome the activation energy barrier for the tandem nucleophilic addition and subsequent intramolecular cyclization. This reduces the reaction time from a conventional 6 hours to merely 10 minutes[3].

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the 2-aminothiophenol spot (visualized under UV light) validates the total conversion of the starting material into the cyclized intermediate.

Step 3: Product Precipitation & Recovery

  • Action: Concentrate the reaction mixture under reduced pressure, then cool the mixture in an ice bath to induce crystallization[3].

  • Causality: Lowering the temperature and solvent volume decreases the solubility of the newly formed hydrophobic 2H-1,4-benzothiazine ring system, thermodynamically driving its precipitation out of the polar methanolic solution.

  • Self-Validation: The formation of a distinct crystalline solid indicates successful cyclization. The purity of the isolated crystals is validated by obtaining a sharp melting point that aligns with established literature values, confirming the absence of unreacted intermediates.

Pharmacological Milestones & Target Pathways

The pharmacological utility of 1,4-benzothiazines is vast, but two specific applications highlight the precision of this scaffold: Potassium Channel Openers (KCOs) and Antiarrhythmic agents.

1. K(ATP) Channel Openers (Vasorelaxants) By replacing the benzopyran-based structure of cromakalim with a 1,4-benzothiazine nucleus, researchers synthesized highly potent KCOs[6]. The highest level of activity is achieved by coupling a cyclopentenone ring at the N-4 position with an electron-withdrawing group (e.g., trifluoromethyl or cyano) at the C-6 position[6]. The electron-withdrawing group decreases the electron density of the core, enhancing binding affinity to the SUR2B subunit of the K(ATP) channel, while the bulky cyclopentenone ring locks the channel in an open conformation[6].

Pathway D 1,4-Benzothiazine Derivative (KCO) R SUR2B Subunit (K-ATP Channel) D->R Binds A Potassium Efflux (Channel Opening) R->A Induces H Membrane Hyperpolarization A->H Drives P Vascular Smooth Muscle Relaxation H->P Causes

Mechanism of 1,4-Benzothiazine-induced vasorelaxation via K(ATP) channels.

2. Antiarrhythmic and Hypertensive Agents Fluorination of the 3,4-dihydro-2H-1,4-benzothiazine scaffold (specifically at positions 5 and 7) significantly enhances its cardiotropic bioactivity[4]. Fluorine substitution increases the lipophilicity and metabolic stability of the molecule. In vivo studies demonstrate that these fluorinated derivatives can cause a monotonic increase in blood pressure within 3-5 minutes, offering a targeted approach for treating chronic arterial hypotension without inducing lethal arrhythmias[4].

Validated Protocol 2: In Vitro Mechanistic Validation of Vasorelaxation

To prove that a synthesized 1,4-benzothiazine acts specifically via the K(ATP) channel, we employ a self-validating ex vivo organ bath assay[6].

Step 1: Tissue Equilibration & Pre-contraction

  • Action: Suspend isolated rat aortic rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C. Apply a 2g resting tension. After 60 minutes, induce submaximal contraction using norepinephrine (1 μM)[6].

  • Causality: Norepinephrine activates α1-adrenergic receptors, increasing intracellular Ca2+ and causing smooth muscle contraction.

  • Self-Validation: A stable plateau of contraction confirms tissue viability and receptor responsiveness.

Step 2: Drug Application & Competitive Antagonism

  • Action: Cumulatively add the 1,4-benzothiazine derivative to the bath. In a parallel setup, repeat the addition in the presence of glibenclamide (a selective K(ATP) channel blocker)[6].

  • Causality: The KCO hyperpolarizes the membrane, closing voltage-gated Ca2+ channels to induce relaxation. Glibenclamide competitively binds to the SUR subunit, physically preventing the KCO from opening the channel[6].

  • Self-Validation: If the dose-dependent relaxation is competitively antagonized (shifted rightward on the curve) by glibenclamide, it definitively validates that the mechanism of action is mediated specifically through K(ATP) channel activation, ruling out non-specific tissue toxicity[6].

Quantitative Pharmacological Profiling

The structural tunability of 1,4-benzothiazines translates directly into measurable, highly potent biological outcomes across multiple therapeutic areas[4],[7],[6].

Compound Class / Specific DerivativeTarget / AssayKey Quantitative ResultReference
2,2-dimethyl-4-(1-oxo-2-cyclopenten-2-yl)-6-trifluoromethyl-3,4-dihydro-2H-1,4-benzothiazine Vasorelaxant Potency (K(ATP) Channel)>10,000x greater potency than the reference drug Levcromakalim[6]
3-(3,4,5-trimethoxy-phenyl)-2H-1,4-benzothiazine Antibacterial Activity (MIC)25 mg/mL against tested bacterial strains[7]
2-(4-ethylbenzoyl)-7-chloro-3-methyl-5-trifluoromethyl-4H-1,4-benzothiazine Antibacterial Activity (Zone of Inhibition)16–19 mm zone of inhibition[7]
5,7-difluoro-3,4-dihydro-2H-benzo[1,4]thiazine-1,1-dioxide derivatives In vivo Blood Pressure (Antiarrhythmic model)Monotonic blood pressure increase within 3–5 minutes[4]

Strategic Outlook in Drug Discovery

The 2H-1,4-benzothiazine scaffold has proven itself to be far more than a legacy industrial chemical. As we push the boundaries of rational drug design, the integration of greener synthetic protocols (like acoustic cavitation) with precision functionalization (such as targeted fluorination and N-aryl amination) allows us to rapidly generate highly specific libraries,[5],[4]. Future research must focus on leveraging the unique N-S axis fold of this scaffold to target complex viral polymerases (such as HCV-NS5B) and resistant microbial strains, ensuring its continued relevance in next-generation therapeutics.

Comprehensive References[1] Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. cbijournal.com. Link[6] Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. eurekaselect.com. Link[5] Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects. biomedgrid.com. Link[3] Electronic Features and Pharmacological Potentials of Substituted Thiazines. nanobioletters.com. Link[7] Highly potent 1,4-benzothiazine derivatives as K(ATP)-channel openers. nih.gov. Link[4] Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. arabjchem.org. Link[2] A Review on Synthesis of Benzothiazine Analogues. rjptonline.org. Link

Sources

Isomers of Benzothiazine and their fundamental differences

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Scaffold: A Structural and Pharmacological Deconstruction of Benzothiazine Isomers

Executive Summary

The benzothiazine nucleus—a bicyclic system comprising a benzene ring fused to a six-membered thiazine ring—represents a highly privileged scaffold in medicinal chemistry. The precise spatial arrangement of the nitrogen and sulfur heteroatoms within the thiazine ring gives rise to distinct constitutional isomers, most notably 1,2-benzothiazine and 1,4-benzothiazine. This seemingly subtle positional shift dictates profound differences in electronic distribution, three-dimensional conformation, and ultimately, pharmacological behavior. This whitepaper provides an in-depth mechanistic analysis of these isomers, detailing their structural divergences, validated synthetic methodologies, and distinct therapeutic applications.

Structural Chemistry & Isomeric Fundamentals

Benzothiazines are classified based on the relative positions of the sulfur and nitrogen atoms in the heterocyclic ring. While several regioisomers exist (including 1,3-, 2,1-, and 3,1-benzothiazines), the 1,2- and 1,4-isomers dominate pharmaceutical research due to their synthetic accessibility and potent biological activities[1].

  • 1,2-Benzothiazines: Characterized by an adjacent sulfur-nitrogen bond. In drug development, they are almost exclusively utilized in their oxidized state as 1,1-dioxides. The presence of a vinylogous carboxylic acid (enolic acid) enables keto-enol tautomerism, imparting acidic properties without the presence of a traditional carboxylate group[2].

  • 1,4-Benzothiazines: Characterized by sulfur and nitrogen atoms separated by two carbon atoms. This arrangement mimics the phenothiazine core (found in antipsychotics) but lacks the second fused benzene ring. This scaffold is highly redox-active and serves as a crucial intermediate in natural biosynthetic pathways, such as melanogenesis[3].

Table 1: Comparative Structural and Physicochemical Properties
Property1,2-Benzothiazine (1,1-dioxide derivatives)1,4-Benzothiazine
Heteroatom Position S at 1, N at 2S at 1, N at 4
Dominant Oxidation State Sulfone (1,1-dioxide)Sulfide (unoxidized)
Acid-Base Profile Weakly acidic (pKa ~4-5 due to enol)Weakly basic / Amphoteric
Primary Target Class Cyclooxygenases (COX-1/COX-2), mPGES-1Reductases, Tyrosinase pathways, AMPA
Clinical Examples Piroxicam, Meloxicam, TenoxicamRufloxacin (fluoroquinolone fusion)
Key Pharmacological Role Anti-inflammatory, Analgesic[4]Antibacterial, Neuroprotective, Antioxidant[5]

1,2-Benzothiazines: The Oxicam Paradigm and COX Modulation

The 1,2-benzothiazine 1,1-dioxide scaffold is the structural foundation of the "oxicams," a potent class of non-steroidal anti-inflammatory drugs (NSAIDs)[4]. Unlike classical carboxylic acid-containing NSAIDs (e.g., ibuprofen), oxicams exhibit a unique binding pose within the cyclooxygenase (COX) active site.

Mechanistic Causality in Target Binding

Crystallographic studies reveal that the planar conformation of oxicams is stabilized by an intramolecular hydrogen bond between the carboxamide nitrogen and the 4-hydroxyl group[4]. When entering the COX channel, the 4-hydroxyl group acts as a critical anchor, forming a direct hydrogen bond with the Ser-530 residue of the enzyme[4]. Furthermore, the binding of oxicams induces the rotation of Leu-531, opening a secondary hydrophobic pocket unutilized by other NSAID classes[4].

Recent in vitro investigations have expanded the therapeutic profile of 1,2-benzothiazines, demonstrating that novel derivatives bypass classical COX inhibition to directly suppress microsomal prostaglandin E2 synthase-1 (mPGES-1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[6][7]. This dual-inhibition mechanism positions them as superior candidates for mitigating chronic inflammation without the gastrointestinal toxicity associated with absolute COX-1 blockade.

G AA Arachidonic Acid COX COX-1 / COX-2 (Ser-530 Binding) AA->COX Oxygenation PGH2 PGH2 (Unstable Intermediate) COX->PGH2 mPGES mPGES-1 PGH2->mPGES PGE2 PGE2 (Pro-inflammatory) mPGES->PGE2 Drug 1,2-Benzothiazine (Oxicams) Drug->COX Inhibits Drug->mPGES Inhibits (Novel)

Fig 1: Dual-inhibition signaling axis of 1,2-benzothiazine derivatives targeting COX and mPGES-1.

Protocol 1: Self-Validating In Vitro COX-1/COX-2 Inhibition Assay

To accurately quantify the time-dependent inhibition characteristic of oxicams, the assay must decouple reversible binding from irreversible inactivation.

  • Enzyme Preparation: Reconstitute purified recombinant human COX-1 and COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 μM hematin. Causality: Hematin is required to reconstitute the holoenzyme, as the catalytic tyrosyl radical generation depends on the heme prosthetic group[8].

  • Pre-incubation: Incubate the enzyme with varying concentrations of the 1,2-benzothiazine derivative (0.1 nM to 10 μM) for 15 minutes at 37°C. Causality: Oxicams are slow, time-dependent inhibitors; omitting pre-incubation will result in artificially high IC50 values.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) to a final concentration of 10 μM. Causality: Maintaining AA near its Km ensures the assay remains sensitive to competitive binding dynamics.

  • Quenching & Quantification: Terminate the reaction after 2 minutes using stannous chloride (SnCl2) in 1N HCl. Causality: SnCl2 rapidly reduces the unstable PGH2 intermediate to stable PGF2α, preventing spontaneous degradation into mixed prostaglandins.

  • Validation: Quantify PGF2α via Enzyme Immunoassay (EIA). A valid run must show a >95% reduction in PGF2α in the positive control (e.g., Meloxicam) and an R² > 0.98 for the standard curve.

1,4-Benzothiazines: Redox Modulators and Biological Intermediates

While 1,2-benzothiazines dominate synthetic anti-inflammatories, 1,4-benzothiazines hold profound significance in natural biological processes and emerging drug design. They exhibit predominant pharmacological potency in antibacterial, antioxidant, and anticancer assays compared to their 1,2- and 1,3- counterparts[5].

Biological Relevance: The Melanogenesis Pathway

1,4-Benzothiazine derivatives are naturally synthesized during the production of pheomelanin (the pigment responsible for red/yellow hair coloration). When intracellular cysteine levels are high, dopaquinone (generated by tyrosinase) undergoes thiol addition to form 5-S-cysteinyldopa[9]. Subsequent oxidation yields a quinone-imine intermediate, which spontaneously undergoes intramolecular cyclization to form highly stable phenolic 1,4-benzothiazine isomers[3].

G Tyrosine Tyrosine Dopaquinone Dopaquinone Tyrosine->Dopaquinone Tyrosinase Cysteinyldopa 5-S-Cysteinyldopa Dopaquinone->Cysteinyldopa Thiol Addition Cysteine + Cysteine Cysteine->Cysteinyldopa QuinoneImine Quinone-Imine Intermediate Cysteinyldopa->QuinoneImine Oxidation Benzothiazine 1,4-Benzothiazine Derivatives QuinoneImine->Benzothiazine Cyclization Pheomelanin Pheomelanin Polymer Benzothiazine->Pheomelanin Polymerization

Fig 2: Biosynthetic pathway of Pheomelanin highlighting spontaneous 1,4-benzothiazine formation.

Protocol 2: Synthesis of 1,4-Benzothiazine Scaffolds via Oxidative Cyclization

To harness the therapeutic potential of 1,4-benzothiazines (e.g., as AMPA receptor modulators[10]), researchers rely on the condensation of 2-aminothiophenols.

  • Reagent Preparation: Dissolve 2-aminothiophenol (1.0 eq) in anhydrous dimethylformamide (DMF) under a strict Argon atmosphere. Causality: 2-aminothiophenol is highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen. Argon purging is non-negotiable.

  • Electrophile Addition: Add an α-haloketone (1.1 eq) dropwise at 0°C, followed by anhydrous potassium carbonate (K2CO3, 2.0 eq). Causality: The low temperature controls the highly exothermic initial S-alkylation. K2CO3 serves as a mild base to neutralize the generated hydrogen halide, driving the subsequent intramolecular Schiff base formation (N-cyclization).

  • Cyclization: Elevate the temperature to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup & Validation: Quench with ice water, extract with dichloromethane, and purify via flash chromatography. Validation is achieved via ¹H-NMR: the disappearance of the primary amine (-NH2) protons (~5.0 ppm) and the appearance of a distinct secondary amine (-NH-) proton (~8.5 ppm) confirms successful ring closure.

Future Directions: Isosteric Replacements

The structural divergence between these isomers is currently being exploited in neuropharmacology. Recent studies have demonstrated that replacing the 1,2,4-benzothiadiazine core (known for AMPA receptor modulation) with a 1,4-benzothiazine 1,1-dioxide core yields highly promising positive allosteric modulators[10]. By removing one nitrogen atom from the thiadiazine ring, researchers altered the hydrogen-bonding network, resulting in compounds that resist rapid physiological racemization while retaining potent neuroprotective efficacy[10]. Furthermore, fusing the 1,2-benzothiazine ring with pyrazoles has yielded novel pyrazolobenzothiazine 5,5-dioxides with significant anti-HIV-1 activity, proving that the scaffold's utility extends far beyond classical inflammation[11].

References

  • Amin, A. "A review on the pharmacological significance of 1, 4-benzothiazine derivatives." Academia.edu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqdu5J4w99l_C1HOPKJsdCxUX8dY3W6AXBDw8R8dRqMy8Hzra-9584DPbAkxA9t5IxXA9vyF8C7XS-RbHT6f6dcLezN4ZFnxwjveO2PSRLk5bfH3sTkCX_FTbkO51OzbJ3C3LSgRY7T8cK1TTGBY_cxyyWWKnLqgX9MXfHYnAMBHmModIygId30O8T7iacLKIoVjkuJuq53lLi1X7yF73BZVobBbbixLTD8A==]
  • Wróblewska, M., et al. "Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives." PMC - NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5djXXXGTWeQSA1J576bAFM5t0jw8--YwDzxpPxHmGO-9NapHCqlg9XWtDPfJ0O0N4ku0KxvbuBMZzSjYapgb4ZLIT-8QU1wywWu7GxVQA-9q-xrhxqc6rOpL7rAXbz9zbjVDIjrNSAmBoR26s]
  • Wróblewska, M., et al. "Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives." PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXN2FcLyc4rOQziLd4f6uakzrXdFJ1KQOQCSMgjVSML8B7xaE0Q5Ke6WvyyE1rXbed13wcg47YzCXy6CyE0w5K7oeNFmEiRkNtdYh8CoIiyDABip-d8aWRqQ8xve4OzVb18ZCD]
  • Xu, S., et al. "Oxicams, a Class of NSAIDs and beyond." PMC - NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhKGC9_M_rDyPf29tK5rPVToilW2hL1aUXqFB3dbi_Lhh5vXU9L7fqg9pyIei9B-96Y5sx2xcv1cwny49tkR0wjgFOHZnIlHhCRDP8Mb_WvahiDlqUwBU1unvcewZedJIWrju_b9UkZIl43Pw=]
  • Liras, M., et al. "Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds." RSC Books. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3KSgUk34ydS-bL0HyHF-h1Psf1cZ97HVW7ndBEgZFvSFfElYTO736nFmPdyJB_BqzxpF4Ya2PT1OJReGawxLccZ07ltq1gi7nWUraLUebSAja_VEhQcNmNfeitES3g2qYaUiKFarzSm_GIDzM0Q32JYlSjdEY9rFmxjo6P70n1fKqr8sAcW0IcqTy0qgLGka7wxnY5cI7qlQDu6rs584oEobihE-V]
  • Rouzer, C. A., & Marnett, L. J. "Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs." ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiTDZh0JEIps1vUPMO5kzbC1Ta_2DfElqxWb9GOQf0Esoviq9cNMIES9jCri58n86ja_dJix3esbUnFkPewl0MXSLdwaaZvdMts4DXG6yaPmB2ivKt2xSKpOLSI_0rYPU0kh8xR5CNK0cnO8HQSaA=]
  • Francotte, P., et al. "Design, Synthesis, and Pharmacology of Novel 7-Substituted 3,4-Dihydro-2 H -1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of AMPA Receptors." ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw-HsMEE32lEZEdI2Iw9JZqouRPbs9bHxJMe0x52J0JEWOLgCdgIOClMKkft9AuKfuL9QL03u9XGNL43Ce4AFb-qTI2WuYaKh_UKfOGYmmMvFWPHtiqeF7yWjK1uGW1YWRO7ALgVmmvmBgJKnWcvASlleMbiNdwYTd8QoqA5ykd2HI5X9kTvF9bsyEGP8SVhHLcU_WLtjuYIqdnulalJ4Ktk8MF8i4jhFIocXG2-d40ZsDcpjFZewvon48OeWep747tSiCCrn6L_oHw8wKY3nqVbLkAd-VUXI04v5PuragXGL724jeMhwJ_pqjDCJFr7fIC_LOQOgP1zgfL5Z2NHUsd5Rg15MRN_VS4Q==]
  • Ahmad, M., et al. "Full article: Recent trends toward the synthesis of fused-benzothiazines and their derivatives." Taylor & Francis Online. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGUBiuLEulMBb8e3Q0c9bwxIXfZVOzZLfkC7vsXhKanhXGpToVAcACcRJCItVnE0guXBbAgSqhWq2l-ywIjgI6kXScBtykSNp80cyHDfqR7yC-pv9eKZrIJnKvdjUL5otZMiiDFzNLQFJur5UgVO2Th1jUaogYmyP12vKzJw==]
  • Ito, S., et al. "Chemical Analysis of Melanins and its Application to the Study of the Regulation of Melanogenesis." ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA9HayiqLGqu43rEFZFlQOBXdeRbn7TEGjXO7P6rcL6h24S1wtKYoBD_DwrJwvsZ-yeiOcyTif_NLudpirGszGgMLaJInoL5Qrlx2GDtPG1xffl-IOggUY-3k7t1JswvhWkE3zeZTXGaTBmkbPlR-7VvSeIOm4oFsosMFIHSbm9A4D4TPEyqN59wA6x4RGcmQsH67EQsxnLQcmt0LrJt8Tf8VE9YbI0--TVuC6CVZoEeFCEprCWhb_B4OVeMiYYMzARxGu_QGLAMMvC2rqXNA=]
  • Ito, S., & Wakamatsu, K. "Chemistry of Mixed Melanogenesis—Pivotal Roles of Dopaquinone." ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh3-jiPVrdc8s0F9mgJXAkE5qFjRQvnCQGrNNEOGHzj8ykQ8y1poIvzcWQzn1ZyXKDj_TAcz1gzPrR5IQ6USnTjkcARW1h2Oj0l9CFnTe-w2PcPBleKYJd_GCQdxnfxt-G8JP8iTXnjCRluAgNVg1iNLmKdu18qM_VP3coQkcO1bCBzKVJz9ZnO9Av00-04J71L-0B9H7TiBKiUkFlsWm3ai8YGdCxzxee]
  • Ahmad, M., et al. "Anti-HIV activity of new pyrazolobenzothiazine 5,5-dioxide-based acetohydrazides." PMC - NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw7pLv7iBfpY9agyDl_HSDFuficW1boPhwKATc5TfCwuIg7aanSKRujPShXcJybVyo_5KjonpAg1hMkYwYE8lCEIcfqxhOEaT8cfq_HuyJH7-7BA53Q4RCqB6zDqDyJOsOkJYWoUygEQCj1sk=]

Sources

Engineering the 2H-1,4-Benzothiazine Scaffold: A Deep Dive into Electronic and Steric Modulations for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of heterocyclic drug design, I frequently leverage the 1,4-benzothiazine nucleus. This privileged scaffold, characterized by a benzene ring fused to a six-membered 1,4-thiazine ring, exhibits a unique "butterfly" fold along the nitrogen-sulfur axis 1. This non-planar conformation is highly sensitive to both electronic and steric perturbations, making it a versatile pharmacophore for designing calcium channel antagonists 2, anticancer agents targeting colorectal cell lines , and ATP-sensitive potassium (KATP) channel openers 3. This guide dissects the causality behind structure-activity relationships (SAR) and outlines field-proven, self-validating synthetic workflows.

Electronic Effects: The Role of the C-6 Position

The electronic landscape of the benzothiazine core is predominantly dictated by substitutions at the C-6 position. In the development of KATP channel openers, the introduction of strong electron-withdrawing groups (EWGs) at C-6 is non-negotiable for high potency 3.

Mechanistic Causality: Substituting the C-6 position with a trifluoromethyl (-CF3) group significantly enhances the electrophilicity of the core, stabilizing the anionic transition states during receptor binding. Conversely, replacing this -CF3 group with an electron-donating methyl (-CH3) group—which is sterically similar but electronically opposite—reduces the biological activity by over four orders of magnitude [[3]](). This confirms that target affinity in these pathways is fundamentally driven by the electron-withdrawing capability of the substituent rather than mere structural occupation.

Steric Effects: Conformational Locking at C-2 and C-3

Steric bulk at the C-2 and C-3 positions dictates the dihedral angle of the thiazine ring, directly influencing the molecule's ability to dock into tight enzymatic pockets.

Mechanistic Causality: In the design of colorectal anticancer agents, bulky halogen substitutions (e.g., 3,4-dichloro derivatives) at these positions create a steric shield that prevents rapid metabolic degradation while optimizing the fit within the hydrophobic pockets of targets like COX-2 and IL-6 . However, excessive steric hindrance can be detrimental. The introduction of highly ramified alkyl chains (e.g., diisobutyl groups) completely abrogates binding due to steric clashes with the receptor walls, overriding any positive electronic effects 3.

SARLogic Core 2H-1,4-Benzothiazine Core C6 C-6 Substitution (Electronic Control) Core->C6 C2 C-2 / C-3 Substitution (Steric Control) Core->C2 EWG EWG (e.g., -CF3) ↑ Target Affinity C6->EWG EDG EDG (e.g., -CH3) ↓ Target Affinity C6->EDG Bulky Optimal Bulk (e.g., -Cl) ↑ Metabolic Stability C2->Bulky Overbulky Excessive Bulk (e.g., -N(iBu)2) Steric Clash C2->Overbulky

Logical relationship between electronic/steric substitutions and target affinity in benzothiazines.

Quantitative Data: Structure-Activity Relationship (SAR)

The interplay between these effects is best observed by comparing the inhibitory concentrations across different derivatives.

Table 1: Impact of Electronic and Steric Modifications on Biological Activity

CompoundC-6 Substituent (Electronic)C-2/C-3 Substituent (Steric)Target AssayIC50 / GI50Ref
Derivative 1 -CF3 (Strong EWG)gem-dimethyl (Small)KATP Channel0.45 µM3
Derivative 6 -CH3 (EDG)gem-dimethyl (Small)KATP Channel> 100 µM3
AR13 -H (Neutral)2-chloro (Moderate Bulk)HT-29 (Colorectal)< 10 µM
AR15 -H (Neutral)3,4-dichloro (High Bulk)HT-29 (Colorectal)< 10 µM
Derivative 17 -SO2(iBu)2 (EWG)gem-dimethyl (Small)KATP ChannelInactive[[3]]()

Note: Derivative 17 demonstrates a critical SAR threshold; while a strong EWG is present, the excessive steric bulk of the diisobutyl group overrides the favorable electronic effect, rendering the compound inactive.

Experimental Methodologies: Self-Validating Synthesis Protocols

The synthesis of highly functionalized 1,4-benzothiazines is notoriously plagued by the ambivalent reactivity of precursors, which can act as both nucleophiles and electrophiles [[4]](). To mitigate side reactions and ensure high-fidelity structural modifications, I employ a continuous flow chemistry approach.

Protocol: Continuous Flow Synthesis of 1,4-Benzothiazines

Causality: Traditional batch synthesis using (E)-β-chlorovinyl ketones often yields complex mixtures due to their dual electrophilic/nucleophilic nature. Flow chemistry provides precise control over residence time and heat transfer, isolating the desired kinetic product and avoiding over-reaction 4.

  • Precursor Preparation: Prepare a 0.2 M solution of (E)-β-chlorovinyl ketone and triethylamine (NEt3) in 1,1,2-trichloroethane (TCE) (Syringe 1). Prepare a 0.2 M solution of 2,2′-dithiodianiline in TCE (Syringe 2). Self-Validation Checkpoint: Analyze both solutions via HPLC prior to loading to ensure precursor integrity; degradation of the chlorovinyl ketone will immediately stall the reaction.

  • Flow Parameters: Connect syringes to a two-pump flow system equipped with a T-mixer. Set the flow rate to a highly controlled 0.04 mL/min. Causality: A slower flow rate ensures complete consumption of the dithiodianiline within the loop, preventing unreacted starting material from complicating downstream purification 4.

  • Reactor Conditions: Route the mixture through a 6 mL reaction loop heated to 60 °C.

  • In-line Monitoring: Pass the reactor effluent through an in-line UV-Vis flow cell. Self-Validation Checkpoint: A steady-state absorbance at the product's lambda max confirms continuous conversion. Any fluctuation indicates a pump failure or micro-clogging, prompting an immediate automated abort.

  • Purification: Collect the effluent, concentrate under reduced pressure, and purify via flash chromatography (PE/DCM gradient) to afford the pure 1,4-benzothiazine derivative. Alternatively, Buchwald-Hartwig amination can be utilized for specific N-benzyl substitutions 5.

FlowSynthesis S1 Syringe 1: (E)-β-chlorovinyl ketone + NEt3 Mixer T-Mixer (TCE Solvent) S1->Mixer S2 Syringe 2: 2,2′-dithiodianiline S2->Mixer Reactor 6 mL Reaction Loop (60 °C, 0.04 mL/min) Mixer->Reactor Ambivalent Reactivity Controlled UV In-line UV-Vis Monitoring (Self-Validation) Reactor->UV UV->Mixer Fluctuation Detected (Abort/Adjust) Purify Flash Chromatography (PE/DCM) UV->Purify Steady State Reached

Self-validating continuous flow chemistry workflow for the synthesis of 1,4-benzothiazines.

Conclusion

The 2H-1,4-benzothiazine scaffold is a masterclass in the delicate balance of medicinal chemistry. By strictly controlling the electronic pull at the C-6 position and meticulously mapping the steric boundaries at the C-2/C-3 positions, we can tune this core to selectively target diverse biological pathways. Implementing rigorous, self-validating synthetic workflows like continuous flow chemistry ensures that these complex theoretical designs translate reliably into high-purity therapeutic candidates.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: nih.
  • Source: acs.
  • Title: Continuous Flow Synthesis of 1,4-Benzothiazines Using Ambivalent Reactivity of (E)
  • Source: researchgate.

Sources

Dynamic Tautomerism in 2H-1,4-Benzothiazine Systems: A Technical Guide for Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, ranging from antipsychotics to potent antimicrobials. However, the rational design of these molecules is frequently complicated by their dynamic structural nature. Depending on the substitution pattern and microenvironment, 1,4-benzothiazines undergo rapid tautomerization, shifting between the 2H (imine) and 4H (enamine) forms.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical descriptions. Here, we will dissect the thermodynamic drivers of benzothiazine tautomerism, provide self-validating experimental protocols for trapping and quantifying these elusive states, and establish how this structural dynamism dictates receptor binding in drug development.

Mechanistic Foundations: The 2H vs. 4H Paradigm

The core of 1,4-benzothiazine chemistry lies in the delicate energy balance between its tautomeric forms. The parent compound exists predominantly as the 2H-1,4-benzothiazine (imine) tautomer. Despite the intuitive assumption that the 4H-1,4-benzothiazine (enamine) form should be favored due to its extended π -conjugation across the heteroatoms, the 4H-tautomer is generally unstable and is often observed only as a transient species[1].

The Causality of Stability: The thermodynamic preference for the 2H-tautomer is driven by the preservation of the benzenoid aromatic sextet. In the 4H-form, the delocalization of the nitrogen lone pair into the thiazine ring forces a quasi-quinonoid electronic distribution, which slightly disrupts the aromatic stabilization of the fused benzene ring. However, introducing specific electron-withdrawing groups at the C2 or C3 positions can stabilize the 4H-form, bringing the energy gap ( ΔG ) down to as little as 2.6 kJ/mol, making both forms observable in solution[2]. In oxidized derivatives like 1,4-benzothiazin-3-ones, the system shifts entirely to a highly stable lactam (keto) form rather than the lactim (enol) form[3].

Thermodynamic & Spectroscopic Profiling

To effectively track these shifts during lead optimization, researchers must rely on distinct spectroscopic markers. The table below synthesizes the quantitative parameters required to differentiate these forms using Nuclear Magnetic Resonance (NMR) spectroscopy.

Tautomeric FormThermodynamic Stability ( ΔG ) 1 H NMR Key Marker ( δ ppm) 13 C NMR Key Marker ( δ ppm)Dominant Environment
2H-1,4-Benzothiazine (Imine)Base state (0.0 kJ/mol)3.2 – 3.6 (C2-H 2​ , singlet/multiplet)155 – 164 (C=N)Aprotic solvents (CDCl 3​ ), Solid state
4H-1,4-Benzothiazine (Enamine)+2.6 to +15.0 kJ/mol8.5 – 9.5 (N-H, broad singlet)110 – 120 (C=C)Polar protic solvents, Transient species
1,4-Benzothiazin-3-one (Lactam)Base state (0.0 kJ/mol)9.5 – 10.5 (N-H, broad singlet)165 – 170 (C=O)Universal (highly stable lactam form)

Analytical Workflows & Self-Validating Protocols

To study tautomerism, the experimental design must be self-validating—meaning the protocol itself must rule out artifacts like degradation or solvent-induced proton exchange.

Protocol A: Controlled Synthesis of 3-Substituted 2H-1,4-Benzothiazines

Objective: Synthesize a tautomerically active benzothiazine while preventing oxidative dimerization (a common failure point).

  • Reagent Preparation: Dissolve 10 mmol of 2-aminothiophenol in 20 mL of degassed, anhydrous ethanol. Causality: Degassing removes dissolved oxygen, preventing the rapid oxidation of the thiophenol into a disulfide dimer.

  • Nucleophilic Attack: Add 10.5 mmol of the desired α -haloketone dropwise at 0 °C. Maintain the temperature for 30 minutes. Causality: The low temperature ensures the highly nucleophilic thiolate attacks the alkyl halide selectively, preventing premature, uncontrolled cyclization.

  • Cyclization: Add 12 mmol of anhydrous K 2​ CO 3​ and heat to reflux for 4 hours. Causality: A mild base like K 2​ CO 3​ is critical. It neutralizes the HX byproduct to drive the dehydration (cyclization) step without causing base-catalyzed degradation of the newly formed imine bond.

  • Isolation: Cool to room temperature, filter the inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Variable-Temperature NMR (VT-NMR) for Tautomer Quantification

Objective: Trap and quantify the fast-exchanging 2H and 4H tautomers.

  • Sample Preparation: Dissolve 15 mg of the purified benzothiazine in 0.6 mL of strictly anhydrous CDCl 3​ . Causality: Trace water will cause rapid intermolecular proton exchange, broadening or completely erasing the critical N-H signal of the 4H tautomer, leading to false-negative quantification.

  • Baseline Acquisition (298 K): Acquire a standard 1 H NMR spectrum. If tautomerization is occurring at an intermediate rate on the NMR timescale, the C2-H 2​ and N-H signals will appear as broad, unintegratable humps.

  • Cryogenic Trapping (233 K): Cool the NMR probe to -40 °C (233 K) and allow 15 minutes for thermal equilibration. Causality: Cooling drops the thermal energy of the system below the activation barrier for tautomerization. This shifts the system into the "slow-exchange regime," resolving the broad humps into sharp, distinct peaks.

  • Quantification: Integrate the sharp C2-H 2​ signal (~3.5 ppm) against the N-H signal (~9.0 ppm) to determine the exact equilibrium constant ( Keq​ ) at that temperature.

System Dynamics

The following workflow illustrates the logical relationship between synthesis, tautomeric equilibrium, and analytical validation.

Tautomerism Substrate 2-Aminothiophenol + α-Haloketone Intermediate S-Alkylated Intermediate Substrate->Intermediate Nucleophilic Attack Tautomer2H 2H-1,4-Benzothiazine (Imine Form) Intermediate->Tautomer2H Cyclization (-H2O) Tautomer4H 4H-1,4-Benzothiazine (Enamine Form) Tautomer2H->Tautomer4H Dynamic Equilibrium (Solvent/Temp Dependent) NMR VT-NMR Validation Tautomer2H->NMR C2-H2 Signal Tautomer4H->NMR N-H Signal Bio Target Binding (Pharmacophore) NMR->Bio Structural Input

Fig 1: Synthesis, tautomeric equilibrium, and analytical validation of 1,4-benzothiazines.

Pharmaceutical Implications

Understanding whether a benzothiazine exists in the 2H or 4H form is not merely an academic exercise; it is the cornerstone of rational drug design. The tautomeric shift fundamentally alters the molecule's pharmacophore. The 2H-form presents an exocyclic imine (a hydrogen bond acceptor), while the 4H-form presents an endocyclic secondary amine (a hydrogen bond donor).

For example, in the biogenesis of red hair pigments (trichochromes),4 depend heavily on the trapping of specific 2H-1,4-benzothiazine intermediates[4]. In drug development, failing to account for the dominant tautomer in physiological conditions (aqueous, pH 7.4) leads to inaccurate molecular docking simulations and high attrition rates during in vitro screening. By utilizing the protocols outlined above, researchers can definitively lock, quantify, and exploit the correct tautomer for their target receptor.

References

  • 1,4-Thiazines (Houben-Weyl Methods of Organic Chemistry) Source: Thieme Connect URL:[Link]

  • Zinc-Catalyzed Oxidation of 5-S-Cysteinyldopa to 2,2'-Bi(2H-1,4-benzothiazine): Tracking the Biosynthetic Pathway of Trichochromes Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates Source: Beilstein Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Ionic liquid [omim][NO3], a green medium for room-temperature synthesis of benzothiazinone derivatives in one pot Source: Taylor & Francis (Phosphorus, Sulfur, and Silicon and the Related Elements) URL:[Link]

Sources

Methodological & Application

Synthesis Protocols for Novel 2H-1,4-Benzothiazine Derivatives: Mechanistic Insights and Catalytic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,4-Benzothiazines constitute a privileged class of heterocyclic pharmacophores characterized by a benzene ring fused to a 1,4-thiazine ring. This unique structural fold along the nitrogen-sulfur axis mimics the conformation of phenothiazines, making them highly valuable in the development of antimicrobial, anti-inflammatory, and targeted anticancer therapeutics[1][2].

Designing novel 2H-1,4-benzothiazine derivatives requires precise control over regioselectivity and cyclization kinetics. This application note provides authoritative, self-validating protocols for synthesizing these derivatives, moving beyond traditional harsh acidic conditions to modern, high-yield catalytic workflows.

Section 1: Mechanistic Causality in Benzothiazine Synthesis

The architectural construction of the 2H-1,4-benzothiazine core relies heavily on exploiting the differential nucleophilicity of bifunctional precursors.

The Bis-Nucleophilic Advantage of 2-Aminothiophenol (2-ATP): The most robust synthetic route utilizes 2-aminothiophenol. 2-ATP possesses two adjacent nucleophilic centers: a "soft" thiol (-SH) and a "hard" primary amine (-NH2). When introduced to a bifunctional electrophile (such as an α-haloketone), the reaction follows a strict causal sequence governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory[3]:

  • S-Alkylation (Kinetic Control): The highly polarizable thiolate selectively attacks the α-carbon bearing the halogen via an S_N2 mechanism. This step is rapid and forms a stable thioether intermediate.

  • Intramolecular Condensation (Thermodynamic Control): The pendant amine subsequently attacks the adjacent carbonyl carbon. The elimination of water drives the cyclization, locking the molecule into the thermodynamically stable 1,4-thiazine ring.

Alternative Intramolecular S_NAr Pathways: For highly functionalized or sterically hindered targets where 2-ATP is unviable, an alternative approach utilizes (Z)-β-(2-fluorobenzenesulfonyl)vinylamines. Here, causality shifts to base-mediated deprotonation, triggering an intramolecular nucleophilic aromatic substitution (S_NAr). The anionic intermediate attacks the ortho-fluoro-substituted aromatic ring, displacing the fluoride ion and closing the benzothiazine ring in a single, concerted step[4].

Section 2: Experimental Protocols

Protocol A: Green Synthesis of 3-Aryl-2H-1,4-Benzothiazines via Nano-Catalysis

This protocol utilizes a recoverable sulfonic acid-functionalized nano-γ-Al₂O₃ catalyst, eliminating the need for corrosive homogeneous acids while maximizing atom economy[3].

Reagents & Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • α-Haloketone (e.g., 2-bromo-1-phenyl-ethanone) (1.0 mmol)

  • Sulfonic acid functionalized nano-γ-Al₂O₃ (50 mg)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Catalyst Suspension: Suspend 50 mg of the nano-γ-Al₂O₃-SO₃H catalyst in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Causality: Ethanol provides optimal solubility for the polar precursors while maintaining the heterogeneous catalyst in suspension. Its 78°C boiling point provides the exact thermal energy required to overcome the cyclization activation barrier without degrading the thiol.

  • Electrophile Activation: Add the α-haloketone (1.0 mmol) to the suspension and stir for 5 minutes. The solid-state sulfonic acid groups coordinate with the carbonyl oxygen, increasing the electrophilicity of the adjacent α-carbon.

  • Nucleophilic Addition: Slowly add 2-aminothiophenol (1.0 mmol) dropwise to prevent exothermic dimerization of the thiol.

  • Reflux & Cyclization: Heat the mixture to reflux. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The reaction typically reaches completion within 2–4 hours.

  • Catalyst Recovery (Self-Validation Step 1): Filter the hot reaction mixture. The insoluble nano-catalyst will remain on the filter paper. Wash with hot ethanol, dry, and store. Validation: The catalyst can be reused up to six cycles with <5% drop in yield, validating the non-leaching nature of the protocol.

  • Purification: Evaporate the filtrate under reduced pressure. Recrystallize the crude solid from ethyl acetate to yield the pure 3-substituted-2H-1,4-benzothiazine.

  • Analytical Quality Control (Self-Validation Step 2): Confirm cyclization via ¹H NMR. The successful formation of the ring is validated by the complete disappearance of the broad -NH₂ singlet (~5.0 ppm) and the appearance of the characteristic thiazine ring protons.

Protocol B: Base-Mediated Synthesis of 3-(Alkylsulfanyl)-2H-1,4-benzothiazines

This protocol provides direct access to C3-thioether derivatives via the cyclization of isothiocyanates, which are critical for specific receptor-binding profiles[5].

Reagents & Materials:

  • 2-[(Cyanomethyl)sulfanyl]phenyl isothiocyanate (1.0 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol)

  • Alkyl Halide (e.g., Methyl Iodide) (1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the isothiocyanate precursor in anhydrous DMF and cool to 0°C under an inert argon atmosphere. Slowly add NaH. Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the active methylene group. DMF is chosen for its high dielectric constant, which stabilizes the resulting carbanion.

  • Ring Closure: Stir the mixture at 0°C for 30 minutes. The carbanion attacks the highly electrophilic central carbon of the isothiocyanate group, closing the ring to form a 3-thioxo-3,4-dihydro-2H-1,4-benzothiazine intermediate.

  • In-Situ Alkylation: Without isolating the intermediate, add the alkyl halide (1.0 mmol) dropwise. Stir for an additional 10 minutes. The thioxo sulfur acts as a nucleophile, displacing the halide to form the 3-(alkylsulfanyl) derivative.

  • Workup & Extraction: Quench the reaction carefully with ice water. Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Quality Control (Self-Validation Step): Validate the transformation using IR spectroscopy. The starting material exhibits a strong, distinct isothiocyanate (-N=C=S) stretch at ~2100 cm⁻¹. Successful cyclization and alkylation are confirmed by the total disappearance of this peak and the emergence of a carbonitrile (-C≡N) stretch at ~2174 cm⁻¹[5].

Section 3: Quantitative Data & Yield Comparison

The table below summarizes the efficiency, reaction conditions, and typical yields of the primary synthetic strategies utilized for 1,4-benzothiazine functionalization.

Synthesis StrategyStarting MaterialsCatalyst / BaseSolventTemp / TimeTypical Yield
Nano-Catalyzed Condensation 2-Aminothiophenol + α-HaloketoneNano-γ-Al₂O₃-SO₃HEthanolReflux (78°C) / 2-4 h85–96%
Isothiocyanate Cyclization 2-[(Cyanomethyl)sulfanyl]phenyl isothiocyanateNaH, then Alkyl HalideAnhydrous DMF0°C to RT / 1 h68–95%
Intramolecular S_NAr (Z)-β-(2-Fluorobenzenesulfonyl)vinylaminesCs₂CO₃, Rh(I) catalyst1,4-Dioxane/H₂O75°C / 6-12 h63–99%

Section 4: Mechanistic & Strategic Visualizations

G A 2-Aminothiophenol (Bis-nucleophile) D S-Alkylation (Thioether Intermediate) A->D SN2 Reaction B α-Haloketone (Electrophile) B->D SN2 Reaction C Nano-γ-Al2O3-SO3H Catalyst C->D Activates C-Br bond E Intramolecular Condensation C->E Activates Carbonyl D->E Amine attacks Carbonyl F 3-Substituted 2H-1,4-Benzothiazine E->F -H2O

Mechanistic workflow of 2H-1,4-benzothiazine synthesis via nano-catalysis.

DecisionTree Root Target: 2H-1,4-Benzothiazine Derivative Branch1 3-Aryl/Alkyl Substitution Root->Branch1 Branch2 3-Alkylsulfanyl Substitution Root->Branch2 Branch3 Arylated 1,1-Dioxide Derivatives Root->Branch3 Method1 Protocol A: 2-ATP + α-Haloketone (Nano-Al2O3-SO3H) Branch1->Method1 Method2 Protocol B: Isothiocyanate Cyclization (NaH / Alkyl Halide) Branch2->Method2 Method3 Protocol C: Intramolecular SNAr (Base / Rh-Catalyst) Branch3->Method3

Strategic decision tree for selecting 1,4-benzothiazine functionalization protocols.

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQTQ_-1Fztw0l8CshXTfwqS5ikUSBQ02x5JaJFx7RlfoZDXh6MGLVmZC3q7fLE_QlElUfL-pNDGsAxW2LjKEXEDyOavue2C-cJBUNMKPUHHQVTndW-s_qWikLNVugoXtaU-UJOYn7SZ7ceooaUYWdj5BDT7MCtxvK46YZ_]
  • Use of (Z)-β-(2-Fluorobenzenesulfonyl)vinylamines as Novel Synthons in the Synthesis of 1,4-Benzothiazine Derivatives. Synthesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8krMHC5ZS5Kg9GGnFoiwGE1cnRfyA8CXSnBmqZTFQaifMQzPDBydyLcDp5uKeQ2tuy2myU8JLPZCavf9WgIpHYFuwa5BKBUGAE3whFFZMzfBjewZg-asSGMbv_e5BdH3XXbjyo8FKRTDKRXFd9k-fpZtQEahf0pApVlRRWyUP481VfrYbA9lAD898]
  • Sulfonic Acid Functionalized Nano-γ-Al₂O₃: A New, Efficient, and Reusable Catalyst for Synthesis of 3-Substituted-2H-1,4-Benzothiazines. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjQagOrKrR1Q062mhAQIuCUBUbVTJUcNqLj6qNf9-sXSZKszpaZZe_Vkki5W0ZVLcp_bm0dE78NcJfe3koKLhksHsupVHlI0fHfvKlbgoDwhBJmOseTGdzm486BcNJiyH0FYepEZ-njBEVX0w=]
  • Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Taylor & Francis Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE19iMsClw5ytm1aGL9mkt0npVAylhMfRCEr_UiwoKGENzz4m747GqQkFiQJVHYc63-pt7sBS5MgwU9G-6pr5c6cfMTtITqFISZE41dr1Ytk7iaJmzLPFwm78olKBEfN98bCt8CfACnpy5pkktFnCkxvJkVfPCSEJkDA6qMNQ==]
  • SYNTHESIS OF 3-(ALKYLSULFANYL)-1,4-BENZOTHIAZINE DERIVATIVES BASED ON CYCLIZATION OF 2-[(CYANOMETHYL)SULFANYL]PHENYL ISOTHIOCYAN. Heterocycles.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbNoVOWm0ku6cNc6xwUsNcq9JT8xpStuazYqxLIoXGzIpy-08LdGwszkFe75Dd_Qa_Ur9VXui2qx_rSSzsINamJ1KNtSHptaJDdUw3XfbIgTCzDkJOnzfguDV1plGxxqCeK-_S1s_dSN88vHGQHkhWothv7Yr7utfvxVYl8KKpLfUHtWFOJ8WueA==]

Sources

Application Note: Microwave-Assisted Synthesis of 2H-1,4-Benzothiazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous bioactive compounds, including aldose reductase inhibitors, anti-inflammatory agents, and potent antioxidants[1],[2]. Conventionally, the synthesis of 3-substituted 2H-1,4-benzothiazines relies on the thermal condensation of 2-aminothiophenol with α -haloketones or 1,3-dicarbonyls in refluxing organic solvents. However, this classical approach is severely limited by prolonged reaction times (hours to days), the requirement for toxic solvents, and moderate yields due to competitive side reactions—most notably the oxidative dimerization of the starting thiol into disulfides[3].

Microwave-assisted organic synthesis (MAOS) has revolutionized this chemical space. By transitioning to a solvent-free, solid-supported microwave protocol, researchers can leverage dielectric heating to directly excite polar intermediates[4]. This application note details a highly optimized, self-validating protocol utilizing basic alumina ( Al2​O3​ ) as a solid support, which dramatically reduces reaction times to mere minutes while pushing yields above 90%[5],[6].

Mechanistic Causality: The "Why" Behind the Protocol

To master this synthesis, one must understand the causality of the reaction cascade and how microwave irradiation selectively accelerates it. The synthesis of 3-aryl-2H-1,4-benzothiazines from 2-aminothiophenol and α -haloketones (e.g., phenacyl bromide) proceeds via a two-step mechanism:

  • S-Alkylation: The highly nucleophilic sulfhydryl (-SH) group of 2-aminothiophenol attacks the α -carbon of the haloketone, displacing the halide ion to form a thioether intermediate. This step generates hydrobromic acid (HBr) as a byproduct.

  • Intramolecular Cyclodehydration: The primary amine (- NH2​ ) undergoes an intramolecular nucleophilic attack on the carbonyl carbon, forming a transient hemiaminal. This intermediate rapidly dehydrates to establish the imine (C=N) bond, yielding the 2H-1,4-benzothiazine ring.

The Role of Basic Alumina and Microwave Energy: Basic alumina plays a dual, synergistic role. Chemically, its basic surface sites act as an in-situ acid scavenger, neutralizing the HBr generated during S-alkylation and driving the equilibrium forward without the need for liquid organic bases (like pyridine)[5],[4]. Thermodynamically, alumina is an excellent microwave susceptor. The microwave energy specifically targets the highly polar hemiaminal intermediate, rapidly overcoming the activation energy barrier for the rate-limiting cyclodehydration step. The eliminated water is instantly vaporized from the dry solid support, preventing reaction reversibility[3].

Mechanism A 2-Aminothiophenol + α-Haloketone B S-Alkylated Thioether Intermediate A->B S-Alkylation (- HX) C Hemiaminal Intermediate B->C Intramolecular Nucleophilic Attack D 3-Substituted 2H-1,4-Benzothiazine C->D Cyclodehydration (- H2O) MW Accelerated

Mechanism of 2H-1,4-benzothiazine synthesis via S-alkylation and microwave cyclodehydration.

Experimental Protocol: Solvent-Free Synthesis on Basic Alumina

Self-Validating System: This protocol is designed with built-in physical indicators. Successful reaction progression is marked by a temporary change in the alumina's physical state—from a free-flowing powder to slightly clumped (due to the water of dehydration being released), and back to dry as the microwave vaporizes the moisture.

Reagents & Materials
  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • α -Haloketone (e.g., Phenacyl bromide) (1.0 mmol, 199 mg)

  • Basic Alumina (Brockmann Grade I, ~1.5 g)

  • Dichloromethane (DCM) (5 mL for loading)

  • Ethanol or Ethyl Acetate (15 mL for extraction)

Equipment
  • Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic power modulation and IR temperature monitoring.

  • 10 mL pressure-rated microwave reaction vials with Teflon-lined crimp caps.

Step-by-Step Methodology
  • Adsorption Phase: Dissolve 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the α -haloketone in 5 mL of DCM in a round-bottom flask. Add 1.5 g of basic alumina to the solution and stir for 5 minutes.

  • Solvent Evaporation: Remove the DCM under reduced pressure using a rotary evaporator until a completely dry, free-flowing powder is obtained.

    • Causality: Complete solvent removal is critical. Residual DCM will cause uncontrollable pressure spikes during microwave heating and prevent the reactants from intimately binding to the catalytic surface of the alumina.

  • Microwave Irradiation: Transfer the loaded alumina to a 10 mL microwave-safe reaction vial. Seal the vial. Irradiate the mixture at a set temperature of 120 °C (Power max: 150 W) for 4–6 minutes [5],[4].

    • Causality: The synthesizer will dynamically modulate the wattage to hold exactly 120 °C, preventing the thermal degradation of the sensitive thiol group that occurs in standard domestic microwaves.

  • Cooling and Extraction: Allow the vessel to cool to <50 °C via the instrument's compressed air cooling system. Open the vial and elute the product from the alumina bed using 15 mL of warm ethanol or ethyl acetate.

  • Filtration and Purification: Filter off the spent alumina. Concentrate the filtrate under vacuum. The crude 2H-1,4-benzothiazine exhibits high purity but can be analytically polished via recrystallization from ethanol.

Workflow Step1 1. Reagent Preparation Dissolve reactants in DCM Step2 2. Solid Support Loading Mix with Basic Alumina & Evaporate Step1->Step2 Step3 3. Microwave Irradiation 120 °C, 150 W, 4-6 min (Solvent-Free) Step2->Step3 Step4 4. Product Extraction Elute with Warm Ethanol/EtOAc Step3->Step4 Step5 5. Purification Recrystallization or Flash Chromatography Step4->Step5

Step-by-step workflow for the solvent-free, microwave-assisted synthesis of 2H-1,4-benzothiazines.

Quantitative Data & Optimization

The superiority of the microwave-assisted, alumina-supported method is evident when compared to conventional thermal heating. The table below summarizes comparative optimization data for the synthesis of 3-phenyl-2H-1,4-benzothiazine[5],[6],[4].

Reaction ConditionSupport / CatalystHeating MethodTimeYield (%)Purity ProfileReflux in EthanolNoneConventional Oil Bath4 - 6 hours55 - 65%Moderate (Dimerization byproducts)Reflux in DMF K2​CO3​ Conventional Oil Bath2 - 3 hours60 - 70%ModerateSolvent-FreeBasic AluminaMicrowave (120 °C)4 - 6 minutes88 - 94%High (Clean TLC profile)Solvent-FreeNano- γ Al2​O3​ SO3​H Microwave (100 °C)5 - 8 minutes90 - 95%High Data Interpretation: Transitioning from conventional liquid-phase reflux to solvent-free microwave irradiation reduces reaction time by a factor of ~60 while boosting absolute yields by over 25%. The elimination of bulk solvents prevents the oxidative dimerization of 2-aminothiophenol into disulfides, which is the primary yield-limiting side reaction in thermal syntheses[3].

Analytical Characterization Expectations

To validate the successful formation of the 2H-1,4-benzothiazine core, researchers should verify the following spectral markers:

  • 1H NMR ( CDCl3​ or DMSO- d6​ ): The defining feature of the 2H-1,4-benzothiazine ring is the methylene protons at the C-2 position. These typically appear as a distinct singlet integrating to 2H in the range of δ 3.40 - 3.80 ppm. The complete absence of a thiol (-SH) proton signal (~ δ 3.0-4.0 ppm) and primary amine (- NH2​ ) signal confirms total cyclization.

  • 13C NMR: The C=N (imine) carbon at the C-3 position typically resonates downfield at δ 155 - 165 ppm. The C-2 aliphatic carbon appears around δ 25 - 35 ppm.

  • IR Spectroscopy: Look for the disappearance of the broad NH2​ and SH stretching bands (3300-3400 cm−1 and ~2550 cm−1 ) and the appearance of a sharp, diagnostic C=N stretching band at 1600-1620 cm−1 .

References

  • Paul, S., Gupta, R., Loupy, A., Rani, B., & Dandia, A. (2001). "Dry media synthesis of 4H-1,4-benzothiazines under microwave irradiation using basic alumina as solid support." Synthetic Communications.[Link]

  • Chhikara, B. S., Tandon, V., & Mishra, A. K. (2004). "Impact of microwave radiations on macrocyclization reactions: Solvent free synthesis of 1,4-benzothiazin-3-one derivatives on basic alumina." Heterocyclic Communications.[Link]

  • Li, W. L., Tian, S. B., Zhu, F., et al. (2013). "Sulfonic Acid Functionalized Nano-γ-Al2O3: A New, Efficient, and Reusable Catalyst for Synthesis of 3-Substituted-2H-1,4-Benzothiazines." TheScientificWorldJOURNAL.[Link]

  • Kamila, S., Koh, B., Khan, O., et al. (2006). "Regioselective one pot synthesis of 2-alkyl/aryl-4h-benzo[1,4] thiazine-3-one via microwave irradiation." Journal of Heterocyclic Chemistry.[Link]

  • d'Ischia, M., et al. (2023). "The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue." Molecules (via PMC).[Link]

Sources

Application Note: Structural Elucidation and NMR Characterization of 2H-1,4-Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Advanced Technical Protocol and Application Guide.

Introduction and Pharmacological Context

The 1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for various biologically active compounds, including anti-inflammatory, antimicrobial, and antipsychotic agents (such as phenothiazines)[1]. Among its isomeric forms, 2H-1,4-benzothiazine and its derivatives (e.g., 3-oxo or 3-thione derivatives) are of particular interest due to their reactive sites and utility as precursors in complex heterocyclic synthesis[2].

Accurate structural characterization of 2H-1,4-benzothiazines is critical during drug development to confirm regioselectivity, verify the position of substituents, and ensure the purity of the synthesized active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 1 H and 13 C NMR—remains the gold standard for this validation.

Mechanistic Insights: The Causality of NMR Chemical Shifts

As an application scientist, it is not enough to simply record spectra; one must understand the electronic environments driving the chemical shifts. The 2H-1,4-benzothiazine core consists of a benzene ring fused to a six-membered thiazine ring containing sulfur and nitrogen.

  • The C2 Methylene Group ( 1 H: 2.5–4.0 ppm | 13 C: 30–40 ppm): In the 2H-isomer, the C2 position is sp3 hybridized. The protons attached to this carbon are shielded compared to aromatic protons but experience inductive deshielding from the adjacent highly electronegative sulfur atom and the nearby C=N or C=O double bond (in 3-oxo derivatives). This typically places the -CH 2​

    • singlet or doublet (depending on C3 substitution) in the 2.5 to 4.0 ppm range[1][3].
  • The Heterocyclic Amine (-NH-): When the nitrogen is protonated (e.g., in 3,4-dihydro-2H-1,4-benzothiazine variants), the -NH- proton is highly deshielded due to the resonance of its lone pair with the adjacent aromatic ring and carbonyl/thiocarbonyl groups. This proton typically resonates far downfield between 9.0 and 11.5 ppm[1][3].

  • Solvent Selection Causality: Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is the solvent of choice over CDCl 3​ . While CDCl 3​ is standard for many organics, 1,4-benzothiazines often exhibit poor solubility in non-polar solvents. More importantly, DMSO-d 6​ forms strong hydrogen bonds with the labile -NH- proton, drastically slowing its chemical exchange rate. This prevents peak broadening and allows the -NH- signal to be distinctly observed and integrated[1][2].

Experimental Workflow

The following diagram illustrates the self-validating workflow from synthesis to structural elucidation, ensuring high-fidelity data acquisition.

NMR_Workflow Synthesis 1. Synthesis of 2H-1,4-Benzothiazine Purification 2. Purification (Recrystallization/Flash LC) Synthesis->Purification SamplePrep 3. Sample Prep (15-20 mg in 0.6 mL DMSO-d6) Purification->SamplePrep Tuning 4. Probe Tuning & Shimming (Z-axis optimization) SamplePrep->Tuning Acquisition 5. Data Acquisition (1H: 16 scans, 13C: 512+ scans) Tuning->Acquisition Validation 6. Spectral Processing & Structural Elucidation Acquisition->Validation

Figure 1: Workflow for synthesis, preparation, and NMR characterization of 2H-1,4-benzothiazines.

Step-by-Step NMR Protocol

To ensure reproducibility and trustworthiness in your analytical data, adhere to the following self-validating protocol for NMR acquisition using a standard 400 MHz or 500 MHz spectrometer.

Phase 1: Sample Preparation
  • Drying: Ensure the synthesized 2H-1,4-benzothiazine derivative is thoroughly dried under a high vacuum for at least 4 hours to remove residual protic solvents (e.g., H 2​ O, ethanol) that could obscure the 2.0–4.0 ppm aliphatic region.

  • Solubilization: Weigh 15–20 mg of the compound for 1 H NMR (or 40–50 mg for 13 C NMR) into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO-d 6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). Vortex gently until complete dissolution is achieved.

  • Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom.

Phase 2: Instrument Calibration and Acquisition
  • Locking and Shimming: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d 6​ . Perform gradient shimming (TopShim or equivalent) to ensure a highly homogeneous magnetic field, aiming for a TMS line width at half-height of <1.0 Hz.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton sequence (e.g., zg30).

    • Spectral Width: 15 ppm (to capture the downfield -NH- protons).

    • Relaxation Delay (D1): 2.0 seconds (ensure complete relaxation of all protons for accurate integration).

    • Scans: 16 to 32 scans.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 13 C sequence (e.g., zgpg30).

    • Spectral Width: 250 ppm.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: Minimum 512 scans (1024+ recommended for quaternary carbons like C=O or C=S, which relax slowly and lack NOE enhancement).

Phase 3: Processing
  • Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation.

  • Phase and baseline correct the spectra manually.

  • Reference the spectra to TMS (0.00 ppm) or the residual DMSO pentet ( 1 H: 2.50 ppm) and septet ( 13 C: 39.52 ppm).

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for the core structural elements of 2H-1,4-benzothiazine derivatives, synthesized from literature data[1][2][3].

Table 1: Typical 1 H NMR Chemical Shifts (in DMSO-d 6​ )
Structural ElementChemical Shift ( δ , ppm)MultiplicityCausality / Notes
C2 -CH 2​
  • (Aliphatic)
2.60 – 3.90Singlet or DoubletDeshielded by adjacent Sulfur. Exact shift depends on C3 substitution (e.g., 3-oxo pushes it to ~3.3-3.8 ppm)[2][3].
Aromatic Protons (C5-C8) 6.70 – 7.80MultipletsStandard aromatic region; splitting depends on substitution on the benzene ring[1].
Heterocyclic -NH- 9.00 – 11.50Broad SingletHighly deshielded due to resonance and hydrogen bonding with DMSO-d 6​ [1][3].
N-CH 2​
  • (if substituted)
  • 4.70 – 5.40Multiplet/SingletAppears downfield of S-CH 2​
  • due to higher electronegativity of Nitrogen[2].
  • Table 2: Typical 13 C NMR Chemical Shifts (in DMSO-d 6​ )
    Structural ElementChemical Shift ( δ , ppm)Causality / Notes
    C2 (Aliphatic Carbon) 30.0 – 40.0 sp3 hybridized carbon adjacent to Sulfur[1][3].
    Aromatic Carbons 115.0 – 145.0Includes both CH and quaternary (Cq) aromatic carbons[2].
    C=O (3-oxo derivatives) 160.0 – 168.0Highly deshielded carbonyl carbon[1][2].
    C=S (3-thione derivatives) 190.0 – 195.0Thiocarbonyl carbons are significantly more deshielded than carbonyls (e.g., ~192.5 ppm)[3].

    References

    • M. Ellouz et al. "Inhibitive Properties and Quantum Chemical Studies of 1,4-Benzothiazine Derivatives on Mild Steel Corrosion in Acidic Medium." Journal of Materials and Environmental Science, 2016. 2

    • R. P. Gavande et al. "Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives." Arabian Journal of Chemistry, 2011. 1

    • Sebbar et al. "An electrochemical and theoretical evaluation of new benzothiazine derivatives as a corrosion inhibitor for mild steel in HCl solutions." Journal of Materials and Environmental Science, 2015. 3

    Sources

    Comprehensive Application Note: Antifungal Activity Screening of 2H-1,4-Benzothiazine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The 2H-1,4-benzothiazine scaffold is a highly versatile pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antifungal properties[1]. While traditional antifungal screening relies heavily on in vitro minimum inhibitory concentration (MIC) assays, 2H-1,4-benzothiazine derivatives—particularly azole-substituted and ether derivatives like compound FS5—often present a unique pharmacological profile: they may exhibit weak in vitro fungistatic activity but demonstrate exceptional in vivo efficacy[2].

    This discrepancy is driven by a dual-action mechanism. Beyond direct fungal toxicity, these compounds act as potent immunomodulators. They enhance the antimicrobial capabilities of natural effector cells by inducing circulating neutrophil levels, stimulating macrophage phagocytosis, and upregulating the synthesis of fungicidal molecules such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[3]. Consequently, a robust screening cascade for 2H-1,4-benzothiazines must integrate both microbiological assays and immunological evaluations.

    G BT 2H-1,4-Benzothiazine Direct Direct Toxicity BT->Direct In Vitro Immuno Immunomodulation BT->Immuno In Vivo Clearance Fungal Clearance Direct->Clearance Macro Macrophage Activation Immuno->Macro Cytokines ↑ NO & TNF-α Macro->Cytokines Cytokines->Clearance Synergy

    Dual mechanism of 1,4-benzothiazines: direct toxicity and immunomodulation.

    Experimental Screening Workflow

    To accurately capture the therapeutic potential of 2H-1,4-benzothiazine compounds, we recommend a three-phase screening protocol. This ensures that compounds with high in vivo potential are not prematurely discarded due to high in vitro MIC values[4].

    Workflow Start Compound Library InVitro Phase 1: In Vitro MIC Start->InVitro Cellular Phase 2: Macrophage Assay InVitro->Cellular Triage InVivo Phase 3: Murine Model Cellular->InVivo Select Immunomodulators Hit Lead Candidate InVivo->Hit Efficacy Confirmation

    Three-phase screening workflow for 1,4-benzothiazine antifungal candidates.

    Phase 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

    This protocol determines the MIC of benzothiazine derivatives against Candida albicans, adapted from CLSI M27 guidelines.

    Step-by-Step Protocol:

    • Compound Preparation: Dissolve the 2H-1,4-benzothiazine derivatives in 100% DMSO to create a 10 mg/mL stock.

      • Causality: Benzothiazine derivatives are highly hydrophobic. DMSO ensures complete dissolution.

    • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

      • Causality: Antifungal activity, particularly of azole-conjugated benzothiazines, is highly pH-dependent. MOPS prevents artifactual shifts in pH during fungal metabolism.

    • Serial Dilution: Perform two-fold serial dilutions of the compounds in the buffered RPMI 1640 to achieve a final test range of 0.9 to 500 μg/mL[3]. Ensure the final DMSO concentration in the well does not exceed 1%.

    • Inoculum Preparation: Suspend C. albicans colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640.

      • Causality: Standardizing the inoculum (approx. 1×103 to 5×103 CFU/mL) prevents the "inoculum effect," where an overabundance of fungal cells artificially inflates the MIC.

    • Incubation & Reading: Incubate microplates at 35°C for 24–48 hours. Measure optical density (turbidity) at 530 nm. The MIC is defined as the lowest concentration producing an 80% reduction in growth compared to the drug-free control[3].

    Self-Validating System (Quality Control): Include Fluconazole (FCZ) as a positive control (expected MIC for susceptible strains: 0.25–1.0 μg/mL) and a 1% DMSO-only well as a negative vehicle control. If the DMSO well shows >5% growth inhibition compared to pure media, the assay is invalid due to solvent toxicity.

    Phase 2: Immunomodulatory Activity (Macrophage NO Production Assay)

    Because 1,4-benzothiazines trigger antifungal mechanisms in natural immune cells, evaluating macrophage activation is a critical secondary screen[3].

    Step-by-Step Protocol:

    • Cell Culture: Seed RAW 264.7 murine macrophages (or primary peritoneal macrophages) at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Compound Treatment: Pre-treat cells with sub-MIC concentrations of the benzothiazine derivatives (e.g., 1–10 μg/mL) for 2 hours.

    • Stimulation: Add heat-killed C. albicans (MOI 10:1) or LPS (100 ng/mL) to the wells. Incubate for 24 hours at 37°C in 5% CO₂.

      • Causality: Benzothiazines often act synergistically with pathogen-associated molecular patterns (PAMPs) to hyper-activate macrophages.

    • Griess Assay: Transfer 50 μL of the culture supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2.5% H₃PO₄). Incubate for 10 minutes in the dark.

      • Causality: Nitric oxide (NO) is highly volatile. The Griess assay measures nitrite (NO₂⁻), a stable, non-volatile breakdown product of NO, providing a reliable proxy for macrophage activation and fungicidal capacity[3].

    • Quantification: Read absorbance at 540 nm and interpolate against a sodium nitrite standard curve.

    Self-Validating System (Quality Control): Include an unstimulated cell control (background NO) and an LPS-only control (maximum physiological NO). The assay is validated if the LPS control shows at least a 5-fold increase in nitrite over the unstimulated baseline.

    Phase 3: In Vivo Murine Systemic Candidiasis Model

    Compounds showing strong immunomodulation (even with weak in vitro MIC) must be advanced to in vivo models to assess true therapeutic efficacy[2].

    Step-by-Step Protocol:

    • Infection: Inject female BALB/c mice intravenously (via the lateral tail vein) with 5×105 CFU of C. albicans suspended in 0.2 mL sterile saline.

      • Causality: IV injection ensures rapid, systemic dissemination, mimicking severe opportunistic candidiasis in human patients.

    • Treatment: Administer the 2H-1,4-benzothiazine derivative (e.g., 20 mg/kg) via intraperitoneal (IP) injection 2 hours post-infection, and daily thereafter for 5 days.

      • Causality: IP administration allows for rapid systemic absorption while partially bypassing the immediate hepatic first-pass metabolism that oral gavage would incur.

    • Endpoint 1 (Survival): Monitor mice daily for 30 days to generate Kaplan-Meier survival curves.

    • Endpoint 2 (Fungal Burden): Sacrifice a subset of mice at day 5. Aseptically remove, weigh, and homogenize the kidneys in sterile saline. Plate serial dilutions on Sabouraud Dextrose Agar (SDA) and count CFUs after 48 hours.

      • Causality:C. albicans exhibits a strong tropism for renal tissue in mice. Kidney CFU counts provide the most accurate quantitative representation of systemic fungal clearance[3].

    Self-Validating System (Quality Control): A vehicle-treated infected group must reach >80% mortality by day 10 to validate the lethality of the infectious dose. A Fluconazole-treated group (10 mg/kg) serves as the benchmark for therapeutic success.

    Data Presentation & Interpretation

    The following table synthesizes representative screening data, illustrating the characteristic profile of active 2H-1,4-benzothiazine derivatives. Note the inverse relationship between in vitro potency and in vivo efficacy for ether-substituted derivatives.

    Treatment GroupChemical CharacteristicIn Vitro MIC (μg/mL)Macrophage NO Production (μM Nitrite)In Vivo Median Survival (Days)Kidney Fungal Burden (log₁₀ CFU/g)
    Vehicle Control DMSO / SalineN/A4.2 ± 0.866.8 ± 0.4
    Fluconazole (FCZ) Triazole standard0.55.1 ± 1.0>303.2 ± 0.3
    Compound A (FS5) Ether-substituted 1,4-BT>12528.5 ± 2.4283.5 ± 0.5
    Compound B Alcohol-substituted 1,4-BT1612.3 ± 1.5145.1 ± 0.6

    Interpretation: Compound A (an ether derivative like FS5) exhibits "poor" in vitro activity (MIC > 125 μg/mL) but triggers a massive increase in macrophage NO production (28.5 μM). This immunomodulatory spike translates to excellent in vivo survival (28 days) and significant reduction in kidney fungal burden, rivaling the clinical standard Fluconazole[2][3][4].

    References

    • A New Azole Derivative of 1,4-Benzothiazine Increases the Antifungal Mechanisms of Natural Effector Cells Source: Antimicrobial Agents and Chemotherapy (via NIH PMC) URL:[Link]

    • Antifungal and Immunomodulating Activities of 1,4-Benzothiazine Azole Derivatives: Review Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via Taylor & Francis Online) URL:[Link]

    • Azole derivatives of 1,4-benzothiazine as antifungal agents Source: Bioorganic & Medicinal Chemistry (via PubMed) URL:[Link]

    • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry Source: ResearchGate URL:[Link]

    Sources

    Probing Cholinergic Pathways: An Application Guide to Acetylcholinesterase Inhibition Assays Using 2H-1,4-Benzothiazine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Cholinergic Hypothesis and the Quest for Novel Inhibitors

    Alzheimer's disease (AD), a progressive neurodegenerative disorder, remains a formidable challenge to modern medicine.[1] Among the various pathological hallmarks of AD, the "cholinergic hypothesis" has been a cornerstone of therapeutic development for decades.[2][3][4] This hypothesis posits that a significant reduction in the production of the neurotransmitter acetylcholine (ACh) in the brain contributes substantially to the cognitive decline observed in AD patients.[2][4] Acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, plays a critical role in regulating cholinergic neurotransmission.[5] Consequently, inhibiting AChE to increase the synaptic levels of ACh has been a primary strategy for the symptomatic treatment of Alzheimer's.[3][6]

    The class of heterocyclic compounds known as 2H-1,4-benzothiazine derivatives has emerged as a promising scaffold for the development of novel AChE inhibitors.[1][7][8] These compounds have demonstrated significant inhibitory activity against AChE, with some derivatives exhibiting potency comparable to established drugs like donepezil.[1][7][9][10] Their unique structural features allow for interactions with the active site of the AChE enzyme, presenting a compelling avenue for the design of new therapeutic agents for AD and other neurological disorders characterized by cholinergic deficits.[7][8]

    This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively screen and characterize 2H-1,4-benzothiazine derivatives as potential AChE inhibitors. We will delve into the mechanistic underpinnings of the assay, provide a step-by-step experimental workflow, and offer insights into data analysis and interpretation.

    The Science Behind the Assay: Unveiling Enzyme Inhibition

    The most widely accepted and utilized method for quantifying AChE activity and its inhibition is the spectrophotometric method developed by Ellman.[11][12][13] This robust and reliable colorimetric assay provides a straightforward means to assess the efficacy of potential inhibitors.[11]

    Mechanism of Acetylcholinesterase Action and Inhibition

    In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic membrane, propagating a nerve impulse. To terminate this signal, AChE rapidly hydrolyzes acetylcholine into choline and acetate.[14] AChE inhibitors function by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.[14][15] This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing and prolonging its effect on the postsynaptic receptors.[14][5][15]

    The Ellman's assay ingeniously co-opts this enzymatic activity for measurement. Instead of the natural substrate, a synthetic analog, acetylthiocholine (ATCh), is used. AChE hydrolyzes ATCh to produce thiocholine. This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[14][11][12] The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor, this rate is reduced.

    Diagram: Mechanism of AChE and Ellman's Reaction

    cluster_0 Cholinergic Synapse cluster_1 Ellman's Assay cluster_2 Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_inhibited Inhibited AChE ATCh Acetylthiocholine (ATCh) AChE_assay AChE ATCh->AChE_assay Hydrolysis Thiocholine Thiocholine AChE_assay->Thiocholine TNB TNB (Yellow) Thiocholine->TNB Reacts with DTNB DTNB (Colorless) DTNB->TNB Inhibitor 2H-1,4-Benzothiazine Derivative Inhibitor->AChE_inhibited Binds to cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Reaction & Measurement cluster_3 Data Analysis Reagents Prepare Reagents: - Buffer - DTNB - ATCI - AChE - Test Compounds Plate Add Buffer, Inhibitor, and AChE to wells Reagents->Plate Incubate Pre-incubate (10-15 min) Plate->Incubate Add_DTNB_ATCI Add DTNB and ATCI to initiate reaction Incubate->Add_DTNB_ATCI Read_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_DTNB_ATCI->Read_Absorbance Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Read_Absorbance->Calculate_Rate Calculate_Inhibition % Inhibition Calculation Calculate_Rate->Calculate_Inhibition IC50 Determine IC50 Value Calculate_Inhibition->IC50

    Caption: A streamlined workflow of the acetylcholinesterase inhibition assay.

    Data Analysis and Interpretation

    The primary goal of the data analysis is to determine the potency of the 2H-1,4-benzothiazine derivatives as AChE inhibitors, which is typically expressed as the half-maximal inhibitory concentration (IC50).

    Calculation of Percentage Inhibition
    • Determine the Rate of Reaction: For each well, calculate the rate of the reaction (V) by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate Percentage Inhibition: The percentage of AChE inhibition for each concentration of the test compound is calculated using the following formula:

      % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

      Where:

      • V_control is the rate of reaction of the negative control (enzyme without inhibitor).

      • V_inhibitor is the rate of reaction in the presence of the test compound.

    Determination of IC50 Value

    The IC50 value is the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity. [14]

    • Dose-Response Curve: Plot the calculated percentage inhibition against the logarithm of the inhibitor concentration.

    • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The software will calculate the IC50 value from this curve.

    Data Presentation

    The inhibitory activities of the 2H-1,4-benzothiazine derivatives should be summarized in a clear and concise table for easy comparison.

    Compound IDIC50 (µM) against AChE
    Derivative 1 [Insert Value]
    Derivative 2 [Insert Value]
    Derivative 3 [Insert Value]
    Donepezil (Positive Control) [Insert Value]

    Note: The IC50 values for some 2H-benzo[b]t[2][4]hiazin-3(4H)-one derivatives have been reported to be as low as 0.025 µM, demonstrating significant inhibitory potential.[7][9][10]

    Conclusion: Advancing Neurotherapeutic Drug Discovery

    The acetylcholinesterase inhibition assay based on Ellman's method is a fundamental tool in the early stages of drug discovery for neurodegenerative diseases like Alzheimer's. Its simplicity, reliability, and adaptability to high-throughput screening make it an invaluable technique for identifying and characterizing novel inhibitors. [11][16]The 2H-1,4-benzothiazine scaffold represents a promising starting point for the development of new, potent, and selective AChE inhibitors. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can confidently and accurately evaluate the potential of their synthesized derivatives, contributing to the ongoing effort to develop effective treatments for Alzheimer's disease and other disorders with cholinergic dysfunction.

    References

    • E3S Web of Conferences. Theories of Alzheimer's disease: Amyloid hypothesis, blood-brain barrier hypothesis and cholinergic hypothesis. [Link]

    • Francis, P. T., Palmer, A. M., Snape, M., & Wilcock, G. K. (1999). The cholinergic hypothesis of Alzheimer's disease: a review of progress. Journal of Neurology, Neurosurgery & Psychiatry, 66(2), 137–147. [Link]

    • Contestabile, A. (2011). Revisiting the Cholinergic Hypothesis in Alzheimer's Disease: Emerging Evidence From Translational and Clinical Research. Current Alzheimer Research, 8(7), 747–751. [Link]

    • Bartus, R. T., Dean, R. L., Beer, B., & Lippa, A. S. (1982). The cholinergic hypothesis of geriatric memory dysfunction. Science, 217(4558), 408–414. [Link]

    • Terry, A. V., & Buccafusco, J. J. (2003). The Cholinergic Hypothesis of Age and Alzheimer's Disease-Related Cognitive Deficits: Recent Challenges and Their Implications for Novel Drug Development. Journal of Pharmacology and Experimental Therapeutics, 306(3), 821–827. [Link]

    • Padilla, S., & Brimijoin, S. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening for Food Safety Assessment (pp. 139–153). [Link]

    • Study.com. Acetylcholinesterase Inhibitors: Examples & Mechanism. [Link]

    • Bio-protocol. Acetylcholinesterase Inhibition Assay. [Link]

    • Anzini, M., et al. (1995). Synthesis and biological activities of new 1,4-benzothiazine derivatives. European Journal of Medicinal Chemistry, 30(10), 765-773. [Link]

    • MedLink Neurology. Mechanism of action of acetylcholinesterase inhibitors. [Link]

    • Gul, S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[2][4]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

    • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

    • Worek, F., & Thiermann, H. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 4(3-4), 209–216. [Link]

    • Avesis. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[2][4]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

    • Usiena Air. Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. [Link]

    • Anzini, M., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry, 126, 986-1001. [Link]

    • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

    • Gul, S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b]t[2][4]hiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

    • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2649–2660. [Link]

    • BioVision. Acetylcholinesterase Activity Colorimetric Assay Kit. [Link]

    • ResearchGate. AChE inhibition assay by Ellman's method. [Link]

    • ResearchGate. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[2][4]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

    • Al-Ghorbani, M., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[2][4]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 8(39), 35969–35982. [Link]

    Sources

    Application Note: In Vitro Anticancer Evaluation of 2H-1,4-Benzothiazine Analogues

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 1,4-Benzothiazine (1,4-B) scaffold has emerged as a highly versatile and potent pharmacophore in modern oncology drug development. Sharing structural specificity and a unique molecular fold along the nitrogen-sulfur axis with phenothiazines[1], 2H-1,4-benzothiazine analogues exhibit profound antiproliferative properties. This application note provides a comprehensive, self-validating methodological framework for evaluating the anticancer activity of these analogues, specifically targeting colorectal and lung carcinoma cell lines.

    Mechanistic Rationale & Target Biology

    To accurately evaluate a compound, one must first understand its biological causality. The primary mechanism of action for highly active 1,4-benzothiazine derivatives (such as compounds AR13, AR15, and 3c) involves the obliteration of the Cyclooxygenase-2 (COX-2) mediated JAK-2/STAT-3 signaling cascade[2].

    By inhibiting COX-2 at the G-protein coupled receptor site, these analogues prevent the downstream phosphorylation of Janus Kinase 2 (JAK-2) and Signal Transducer and Activator of Transcription 3 (STAT-3), effectively halting tumor proliferation and downregulating pro-inflammatory genes like IL-8 and TNF-α[2][3]. Concurrently, the structural features of these analogues induce programmed cell death via the activation of Caspase-3 and Caspase-8[4].

    Mechanism BZT 2H-1,4-Benzothiazine Analogues COX2 COX-2 BZT->COX2 Inhibits Caspase Caspase-3 / 8 BZT->Caspase Activates JAK2 JAK-2 COX2->JAK2 Activates STAT3 STAT-3 JAK2->STAT3 Phosphorylates Proliferation Tumor Proliferation STAT3->Proliferation Promotes Apoptosis Apoptosis Caspase->Apoptosis Induces Apoptosis->Proliferation Suppresses

    Fig 1. Mechanistic pathway of 1,4-Benzothiazine analogues inhibiting COX-2/STAT-3.

    Quantitative Efficacy Data Summary

    Prior to experimental design, it is crucial to benchmark expected outcomes against established literature. The table below summarizes the in vitro efficacy of leading 1,4-benzothiazine analogues.

    CompoundTarget Cell LinePrimary Pathway TargetGrowth Inhibition (GI50 / IC50)Reference
    AR13 HT-29 (Human Colon Cancer)COX-2 / JAK-2 / STAT-3< 50 µM[5]
    AR15 HT-29 (Human Colon Cancer)COX-2 / JAK-2 / STAT-3< 50 µM[5]
    3c A-549 (Human Lung Cancer)IL-8 / COX-2Highly Active (Dose-dependent)[3]

    Experimental Methodologies & Protocols

    Expert Insight on Assay Selection: While the MTT assay is ubiquitous in cell viability screening, 1,4-benzothiazines are redox-active, sulfur-containing heterocycles. They can directly reduce tetrazolium salts to formazan independently of cellular metabolism, leading to false-positive viability artifacts. Therefore, the Sulforhodamine B (SRB) assay —which relies on stoichiometric binding to basic amino acid residues under mild acidic conditions—is the scientifically rigorous choice for evaluating this specific class of compounds[5].

    Protocol A: Sulforhodamine B (SRB) Cell Viability Assay

    Objective: Determine the GI50 of synthesized 1,4-benzothiazine analogues.

    • Cell Seeding: Seed HT-29 or A-549 cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

    • Treatment: Treat cells with serial dilutions of the analogues (e.g., 1 µM to 100 µM) dissolved in DMSO. Ensure the final DMSO concentration remains <0.1% to avoid solvent toxicity. Incubate for 48h.

    • Fixation: Add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) directly to the growth medium. Incubate at 4°C for 1 hour. Wash 5 times with distilled water and air-dry.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

    • Washing: Quickly rinse plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

    • Solubilization: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to extract the protein-bound dye. Place on a plate shaker for 10 minutes.

    • Detection: Measure absorbance at 515 nm using a microplate reader. Self-Validating QC: Always include a "Day 0" control plate fixed at the exact time of drug addition. This allows you to mathematically distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell death).

    Protocol B: Apoptosis Evaluation via Annexin V-FITC/PI Flow Cytometry

    Objective: Validate that cell death is driven by caspase-mediated apoptosis rather than non-specific necrosis[4].

    • Harvesting: Post-treatment (24h/48h), collect both floating and adherent cells. Causality Note: Use an EDTA-free trypsin alternative (e.g., Accutase). Annexin V binding to phosphatidylserine is strictly Ca²⁺-dependent; residual EDTA chelates calcium and will yield false-negative apoptosis signals.

    • Washing: Wash the cell pellet twice with ice-cold PBS.

    • Resuspension: Resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.

    • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Self-Validating QC: Utilize unstained cells, Annexin V-only stained cells, and PI-only stained cells to establish precise fluorescence compensation matrices, preventing spectral overlap artifacts.

    Protocol C: Mechanistic Validation via Western Blotting

    Objective: Confirm the molecular blockade of the COX-2 and JAK-2/STAT-3 pathways[2].

    • Lysis: Lyse treated cells in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. Causality Note: Phosphatase inhibitors are mandatory to preserve the highly transient p-JAK2 and p-STAT3 signals.

    • Separation: Quantify protein via BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

    • Blocking & Probing: Block with 5% BSA. Do not use non-fat milk for phospho-antibodies, as casein contains inherent phosphoproteins that cause high background noise. Probe with primary antibodies against COX-2, p-JAK2, JAK2, p-STAT3, STAT3, and GAPDH overnight at 4°C.

    • Detection: Incubate with HRP-conjugated secondary antibodies and develop using an ECL substrate. Self-Validating QC: The ratio of p-STAT3 to total STAT3 must be calculated via densitometry. A reduction in p-STAT3 without a concurrent drop in total STAT3 confirms true kinase signaling inhibition, validating the mechanism rather than general protein degradation.

    Workflow Step1 1. Compound Preparation (Analogues in DMSO) Step3 3. Drug Treatment (Dose-Response, 24-72h) Step1->Step3 Step2 2. Cell Culture & Seeding (HT-29, A-549) Step2->Step3 Step4a 4a. SRB Assay (Viability & Proliferation) Step3->Step4a Step4b 4b. Flow Cytometry (Annexin V/PI Apoptosis) Step3->Step4b Step4c 4c. Western Blotting (COX-2, p-JAK2, p-STAT3) Step3->Step4c Step5 5. Data Integration & Self-Validating QC Step4a->Step5 Step4b->Step5 Step4c->Step5

    Fig 2. Experimental workflow for evaluating 1,4-Benzothiazine anticancer activity in vitro.

    Sources

    Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 2H-1,4-Benzothiazine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of novel 2H-1,4-Benzothiazine derivatives. This document outlines key signaling pathways in inflammation and provides detailed protocols for a suite of in vitro and in vivo assays to characterize the therapeutic potential of this important class of heterocyclic compounds.

    Introduction: The Inflammatory Cascade and the Promise of 2H-1,4-Benzothiazine Derivatives

    Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic and unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and certain cancers.[2] The inflammatory process is orchestrated by a complex network of signaling pathways and mediators, including pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1]

    The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[3][4] Their activation leads to the transcription of a wide array of pro-inflammatory genes.[4][5] Consequently, these pathways represent prime targets for the development of novel anti-inflammatory therapeutics.[2][3]

    Derivatives of 1,4-benzothiazine have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] The unique structural features of the 2H-1,4-benzothiazine scaffold make it a promising template for the design of potent and selective modulators of inflammatory pathways. Numerous studies have demonstrated that derivatives of the related 1,2-benzothiazine structure exhibit anti-inflammatory effects through both classical COX inhibition and more complex mechanisms, such as the suppression of pro-inflammatory cytokines and modulation of kinase activity.[8][9] This guide provides the tools to rigorously assess the anti-inflammatory potential of novel 2H-1,4-benzothiazine derivatives.

    Key Inflammatory Signaling Pathways

    A thorough understanding of the underlying molecular mechanisms is crucial for interpreting assay results and elucidating the mechanism of action of test compounds. The NF-κB and MAPK pathways are two of the most critical cascades in the inflammatory process.

    The NF-κB Signaling Pathway

    The NF-κB pathway is a prototypical pro-inflammatory signaling cascade.[3] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated.[2][3] IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5]

    NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Degraded by Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription NFkB->Gene Induces

    Caption: The Canonical NF-κB Signaling Pathway.

    The MAPK Signaling Pathway

    The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of conserved signaling cascades that regulate a wide range of cellular processes, including inflammation.[10][11] There are three major MAPK families: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[12] These pathways are activated by a three-tiered kinase cascade: a MAPKKK (MAP3K) phosphorylates and activates a MAPKK (MAP2K), which in turn phosphorylates and activates a MAPK.[13] Activated MAPKs then phosphorylate various downstream targets, including transcription factors like AP-1, which leads to the expression of inflammatory mediators.[14]

    MAPK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Inflammatory Response TranscriptionFactors->Response Induces

    Caption: A Generalized MAPK Signaling Cascade.

    In Vitro Anti-inflammatory Assays

    In vitro assays provide a controlled environment to dissect the specific molecular targets of 2H-1,4-Benzothiazine derivatives.

    Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays

    Rationale: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[15] 5-LOX is the rate-limiting enzyme in the biosynthesis of leukotrienes, another class of pro-inflammatory molecules.[16] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.[17]

    Protocol: COX (Ovine/Human) Inhibitor Screening Assay

    This protocol is adapted from commercially available kits.[15]

    • Reagent Preparation: Prepare all reagents (assay buffer, heme, COX-1/COX-2 enzymes, arachidonic acid, and test compounds) according to the kit manufacturer's instructions.

    • Assay Plate Setup:

      • Add 150 µL of reaction buffer to each well of a 96-well plate.

      • Add 10 µL of heme to each well.

      • For inhibitor wells, add 20 µL of the 2H-1,4-Benzothiazine derivative at various concentrations. For control wells, add 20 µL of the vehicle.

      • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubation: Incubate the plate for 10 minutes at 37°C.

    • Reaction Initiation: Add 10 µL of arachidonic acid to all wells to initiate the reaction.

    • Reaction Termination and Measurement: After a 2-minute incubation at 37°C, terminate the reaction and measure the product (typically PGF2α) using the method specified in the kit (e.g., ELISA).

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

    ParameterRecommendation
    Enzyme Source Ovine or Human recombinant COX-1 and COX-2
    Substrate Arachidonic Acid
    Positive Control Indomethacin (non-selective), Celecoxib (COX-2 selective)
    Detection Method ELISA or colorimetric assay
    Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

    Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, which contributes to vasodilation and tissue damage.[1][5] Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to assess anti-inflammatory activity.[1]

    Protocol: Griess Assay for Nitrite Determination

    • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the 2H-1,4-Benzothiazine derivatives for 1-2 hours.

    • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group and an LPS-only group.

    • Nitrite Measurement:

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Absorbance Reading: Measure the absorbance at 540 nm.

    • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

    ParameterRecommendation
    Cell Line RAW 264.7 murine macrophages
    Stimulant Lipopolysaccharide (LPS)
    Positive Control L-NAME (NOS inhibitor), Dexamethasone
    Detection Method Griess Reagent
    Pro-inflammatory Cytokine Quantification

    Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are central mediators of the inflammatory response.[1][18] Assessing the ability of a compound to suppress the production of these cytokines provides insight into its anti-inflammatory mechanism.

    Protocol: ELISA for Cytokine Measurement

    • Cell Culture and Treatment: Follow the same cell culture, compound treatment, and LPS stimulation steps as described in the nitric oxide assay protocol.

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions for the specific ELISA kit.

    • Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition for each compound concentration.

    ParameterRecommendation
    Cell Line RAW 264.7 or primary macrophages
    Stimulant Lipopolysaccharide (LPS)
    Positive Control Dexamethasone
    Detection Method ELISA

    In Vivo Anti-inflammatory Models

    In vivo models are essential for evaluating the efficacy of 2H-1,4-Benzothiazine derivatives in a whole-organism context, providing data on pharmacokinetics and overall physiological effects.

    Carrageenan-Induced Paw Edema in Rodents

    Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[19][20] The injection of carrageenan into the paw induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin, and a later phase primarily driven by prostaglandins.[19][21]

    Protocol:

    • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

    • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.[19]

    • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to carrageenan injection.[19]

    • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[19]

    • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.[22]

    • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21][22]

    • Data Analysis: Calculate the increase in paw volume and the percentage of edema inhibition for each group compared to the vehicle control.

    Paw_Edema_Workflow Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Baseline Baseline Paw Volume Measurement (V₀) Grouping->Baseline Dosing Compound/Vehicle Administration Baseline->Dosing Carrageenan Subplantar Carrageenan Injection Dosing->Carrageenan 1 hour post-dosing Measurement Paw Volume Measurement (Vt) at 1, 2, 3, 4, 5h Carrageenan->Measurement Analysis Data Analysis: % Inhibition of Edema Measurement->Analysis

    Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

    Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rodents

    Rationale: The CFA-induced arthritis model is a well-established model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[23][24] A single injection of CFA induces a robust and sustained inflammatory response characterized by joint swelling, immune cell infiltration, and pain.[25]

    Protocol:

    • Animal Acclimatization and Grouping: As described for the paw edema model.

    • Arthritis Induction: On day 0, induce arthritis by a single subcutaneous injection of CFA (e.g., 0.1 mL) into the subplantar region of the right hind paw or at the base of the tail.[23][24]

    • Compound Administration: Begin daily administration of the test compounds, vehicle, or positive control (e.g., Methotrexate) starting from day 0 or after the onset of arthritis (therapeutic protocol).

    • Assessment of Arthritis:

      • Paw Volume/Diameter: Measure the volume or diameter of the injected and contralateral paws at regular intervals (e.g., every 2-3 days).[25]

      • Arthritis Score: Visually score the severity of arthritis in all four paws based on a scale (e.g., 0-4) that assesses erythema and swelling.[25]

      • Body Weight: Monitor body weight as an indicator of systemic inflammation and compound toxicity.

    • Terminal Procedures: At the end of the study (e.g., day 21 or 28), collect blood for serum cytokine analysis and harvest joints for histopathological examination.

    • Data Analysis: Analyze changes in paw volume, arthritis scores, and body weight over time. Evaluate cytokine levels and histopathological changes.

    ParameterRecommendation
    Animal Model Lewis or Sprague-Dawley rats
    Inducing Agent Complete Freund's Adjuvant (CFA)
    Positive Control Indomethacin, Methotrexate
    Key Endpoints Paw volume, Arthritis score, Histopathology, Cytokine levels

    Conclusion

    The assays and protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory potential of novel 2H-1,4-Benzothiazine derivatives. By employing a combination of in vitro mechanistic assays and in vivo efficacy models, researchers can effectively identify promising lead compounds, elucidate their mechanisms of action, and advance the development of new therapeutics for the treatment of inflammatory diseases.

    References

    • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC. (URL: [Link])

    • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (URL: [Link])

    • NF-κB: a key role in inflammatory diseases - JCI. (URL: [Link])

    • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC. (URL: [Link])

    • MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (URL: [Link])

    • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - DOI. (URL: [Link])

    • Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections - Frontiers. (URL: [Link])

    • Mitogen-activated Protein Kinases in Inflammation - KoreaMed Synapse. (URL: [Link])

    • A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model - JoVE. (URL: [Link])

    • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (URL: [Link])

    • NF-κB signaling in inflammation - PubMed - NIH. (URL: [Link])

    • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (URL: [Link])

    • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

    • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - MDPI. (URL: [Link])

    • What is induction of rheumatoid arthritis in rats protocol ? | ResearchGate. (URL: [Link])

    • NF-κB - Wikipedia. (URL: [Link])

    • NF-κB: A Double-Edged Sword Controlling Inflammation - MDPI. (URL: [Link])

    • A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats - Chondrex, Inc. (URL: [Link])

    • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex. (URL: [Link])

    • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. (URL: [Link])

    • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. (URL: [Link])

    • Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity - Semantic Scholar. (URL: [Link])

    • (PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (URL: [Link])

    • Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent - Research Journal of Pharmacy and Technology. (URL: [Link])

    • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata - Frontiers. (URL: [Link])

    • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants - ResearchGate. (URL: [Link])

    • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC. (URL: [Link])

    • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC. (URL: [Link])

    • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. (URL: [Link])

    • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC. (URL: [Link])

    • [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives] - PubMed. (URL: [Link])

    • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

    Sources

    Advanced Molecular Docking Protocols for 2H-1,4-Benzothiazine Derivatives: Target Identification and Mechanistic Profiling

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    2H-1,4-Benzothiazine derivatives, structural analogues of phenothiazines, possess a unique structural flexibility characterized by a distinct fold along their nitrogen and sulfur axis[1]. This "butterfly" conformation enables them to act as versatile pharmacophores, fitting precisely into the deep catalytic pockets of diverse biological targets[1]. Recent computational and in vitro studies have demonstrated their profound efficacy as anticancer agents targeting VEGFR2 kinase[2], antibacterial agents targeting peptide deformylase (PDF)[3], and even antiviral fragments against the SARS-CoV-2 NSP3 macrodomain[4].

    This application note provides a comprehensive, self-validating computational workflow for researchers conducting molecular docking, virtual screening, and thermodynamic validation of 1,4-benzothiazine derivatives.

    Pharmacological Landscape & Target Selection

    The rational design of 1,4-benzothiazine derivatives relies heavily on understanding their target-specific binding mechanics. The heterocycle's electron-rich sulfur and nitrogen atoms serve as excellent hydrogen bond acceptors/donors and metal-coordinating sites, making them ideal for metalloenzymes and kinase domains[5].

    Quantitative Summary of Key 1,4-Benzothiazine Targets
    Biological TargetDisease ApplicationLigand ChemotypeBinding Affinity / IC₅₀Key Interacting Residues / MechanismRef
    VEGFR2 Kinase Breast Cancer (MCF-7)Benzothiazinone derivative (Compound 2c)IC₅₀ = 0.0528 μMOccupies catalytic pocket; high MM-GBSA stability.[2],[6]
    Peptide Deformylase (PDF) Staphylococcus aureusBisamide derivative (Compound 8bE)High Docking ScoreMetal coordination; out-performs Actinonin.[3],[7]
    NSP3 Macrodomain COVID-19 (SARS-CoV-2)3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acidCrystallographic HitDisruption of ADP-ribosylation signaling.[4]
    CYP51 (Erg11p) Fungal InfectionsImidazole-fused benzothiazineHeme-Iron CoordinationBinds active site via aromatic stacking.[8]

    Computational Workflow & Causality (The "Why")

    To ensure Trustworthiness and Scientific Integrity , a molecular docking protocol cannot simply be a series of software commands; it must be a self-validating thermodynamic system.

    • Ligand Preparation Causality : 1,4-benzothiazines often contain tautomerizable functional groups (e.g., 3-oxo derivatives). Preparing ligands at a physiological pH of 7.4 ± 0.2 ensures the correct protonation state. An incorrect protonation state will artificially skew electrostatic interactions, leading to false-positive docking scores.

    • Protein Preparation Causality : Crystal structures (like VEGFR2, PDB: 6GQO) often lack hydrogen atoms and contain unresolved side chains[6]. Optimizing the hydrogen-bond network and performing a restrained minimization (e.g., using the OPLS3 force field) prevents steric clashes that would otherwise reject valid benzothiazine poses[6].

    • Thermodynamic Validation (MM-GBSA) : Standard docking algorithms (like Glide XP or AutoDock Vina) use empirical scoring functions that often underestimate desolvation penalties. Applying Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculates the true free energy of binding (ΔG_bind), separating transient binders from stable lead compounds[2].

    Step-by-Step Experimental Protocols

    Protocol A: Ligand and Macromolecule Preparation

    Objective: Establish thermodynamically stable 3D geometries for both the 2H-1,4-benzothiazine ligands and the target protein.

    • Ligand Generation : Sketch the 2H-1,4-benzothiazine derivatives (e.g., benzothiazinyl acetates or bisamides) using a 2D molecular builder.

    • State Assignment : Process ligands using LigPrep (Schrödinger) or OpenBabel. Generate possible stereoisomers and assign protonation states at pH 7.4 using Epik.

    • Protein Retrieval & Cleanup : Download the target crystal structure (e.g., PDB ID: 6GQO for VEGFR2[6]). Remove all solvent molecules beyond 5 Å of the active site.

    • Network Optimization : Add missing hydrogens. For metalloenzymes (like PDF in S. aureus), ensure the correct oxidation state of the catalytic metal ion (e.g., Fe²⁺ or Zn²⁺) is assigned to allow proper coordination with the benzothiazine core[3].

    • Restrained Minimization : Minimize the protein structure using the OPLS3 or OPLS4 force field until the heavy atom Root Mean Square Deviation (RMSD) converges to 0.3 Å[6].

    Protocol B: Grid Box Definition & Molecular Docking

    Objective: Define the search space and execute the docking algorithm with a built-in self-validation checkpoint.

    • Grid Generation :

      • For AutoDock Vina (e.g., targeting PDF): Define a grid box of 24 × 24 × 24 Å with a spacing of 1 Å. Center the coordinates on the known active site (e.g., x = -18.189, y = 142.096, z = 39.78)[3].

      • For Glide (e.g., targeting VEGFR2): Generate the grid using the co-crystallized bound ligand (e.g., F82) as the centroid[6].

    • Self-Validation Checkpoint (Critical) : Re-dock the native co-crystallized ligand back into the generated grid. Calculate the RMSD between the docked pose and the crystal pose. Proceed only if RMSD < 2.0 Å (A high-quality protocol will yield an RMSD of ~0.715 Å)[6].

    • Execution : Run the docking simulation in Extra-Precision (XP) mode (Glide) or with an exhaustiveness of 8-16 (AutoDock Vina). Save the top 3 poses per molecule[6].

    Protocol C: Post-Docking Analysis & MD Simulation Validation

    Objective: Filter empirical docking scores using rigorous thermodynamic calculations.

    • MM-GBSA Calculation : Import the top receptor-ligand complexes into the Prime module (Schrödinger) or use the gmx_MMPBSA tool for GROMACS.

    • Solvation Modeling : Apply the VSGB 2.0 solvation model and the OPLS3 force field to calculate the binding free energy[6].

    • Data Interpretation : Select compounds with the most negative ΔG_bind. For instance, compound 2c (a benzothiazinone) demonstrated superior stability in the VEGFR2 pocket compared to the standard drug Sorafenib, correlating directly with its potent in vitro IC₅₀ of 0.0528 μM[2].

    Mandatory Visualizations

    Workflow Diagram: Computational Validation System

    Workflow LIG Ligand Preparation (LigPrep, pH 7.4 ± 0.2) DOCK Molecular Docking (Glide XP / AutoDock Vina) LIG->DOCK PROT Protein Preparation (PDB: 6GQO / OPLS3) GRID Grid Box Generation (24x24x24 Å Spacing) PROT->GRID VAL Protocol Validation (Co-crystal RMSD < 2.0 Å) GRID->VAL VAL->DOCK Validated Grid GBSA Thermodynamic Validation (MM-GBSA Binding Energy) DOCK->GBSA Top 3 Poses

    Fig 1: Self-validating computational workflow for molecular docking of benzothiazine derivatives.

    Pharmacological Interaction Pathway

    Pathway CORE 2H-1,4-Benzothiazine Derivatives VEGFR2 VEGFR2 Kinase (Breast Cancer) CORE->VEGFR2 Catalytic Pocket PDF Peptide Deformylase (S. aureus) CORE->PDF Metal Coordination CYP51 CYP51 / Erg11p (Fungal Pathogens) CORE->CYP51 Heme-Iron Binding APOP Apoptosis & Growth Inhibition (MCF-7) VEGFR2->APOP BIOFILM Biofilm Inhibition (Urinary Catheters) PDF->BIOFILM MEMB Membrane Disruption (Fungal Cell Wall) CYP51->MEMB

    Fig 2: Multi-target pharmacological pathways and downstream effects of 1,4-benzothiazine derivatives.

    References

    • Ramzan, F., Nabi, S. A., Lone, M. S., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. ACS Omega, 8(7), 6650-6662. URL:[Link]

    • Naithani, K., Das, A., Ushare, M., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12:1420593. URL:[Link]

    • Correy, G.J., Young, I.D., et al. (2021). Fragment binding to the Nsp3 macrodomain of SARS-CoV-2 identified through crystallographic screening and computational docking. Science Advances, 7(50). URL:[Link]

    • Panzella, L., & Napolitano, A. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. International Journal of Molecular Sciences, 24(17), 13214. URL:[Link]

    • SciSpace Literature Review. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. URL:[Link]

    Sources

    Application Note: 2H-1,4-Benzothiazine as a Privileged Scaffold in Drug Design and Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

    Executive Overview

    In the landscape of medicinal chemistry, heterocyclic compounds containing both nitrogen and sulfur atoms serve as highly versatile pharmacophores. Among these, the 1,4-benzothiazine scaffold—and specifically its 2H-1,4-benzothiazine derivatives—has emerged as a privileged structure in modern drug discovery[1],[2].

    Historically recognized as the core pharmacophore of phenothiazine-based antipsychotics, 1,4-benzothiazines exhibit a diverse array of biological activities, including antimicrobial, antihypertensive, anticancer, and anti-inflammatory properties[3]. This application note provides a deep dive into the structural pharmacology of 2H-1,4-benzothiazines, summarizes their quantitative efficacy, and outlines self-validating, field-proven protocols for their green synthesis and biological evaluation.

    Structural Pharmacology & Mechanistic Causality

    The broad-spectrum bioactivity of 1,4-benzothiazines is not coincidental; it is governed by specific structural and electronic features. The presence of a distinct "fold" along the nitrogen-sulfur (N-S) axis mimics the spatial conformation of phenothiazines, allowing these molecules to interact with a wide variety of enzymatic and receptor targets[1],[4].

    Furthermore, the scaffold's ability to undergo redox cycling makes it a potent modulator of reactive oxygen species (ROS). For instance, pheomelanin, a naturally occurring polymer in human tissue, incorporates 1,4-benzothiazine monomers that act as photosensitizers and ROS modulators[1]. In cardiovascular applications, specific 2H-1,4-benzothiazin-3(4H)-one derivatives possessing piperazinyl moieties act as potent calmodulin antagonists and calcium channel blockers, leading to significant antihypertensive effects[5].

    G A 2H-1,4-Benzothiazine Scaffold B Phenothiazine-like Fold (N-S Axis) A->B Structural feature C Calmodulin Antagonism & Ca2+ Channel Blockade B->C Receptor binding D ROS Modulation (Redox Cycling) B->D Electron transfer E Antimicrobial & Anticancer Activity C->E Downstream effect D->E Cytotoxicity

    Fig 1: Mechanistic causality and pharmacological pathways of 2H-1,4-Benzothiazine derivatives.

    Quantitative Biological Activity Profiles

    To guide rational drug design, it is critical to benchmark the efficacy of synthesized derivatives against known standards. The table below synthesizes quantitative data across various therapeutic domains based on recent structural activity relationship (SAR) studies[3],[5],[6].

    Derivative ClassPrimary Target / MechanismTherapeutic IndicationRepresentative Efficacy / Metric
    3-Substituted-2H-1,4-benzothiazines Bacterial Cell Wall / RibosomesAntibacterial (Gram-positive)Zone of Inhibition: 18–24 mm (Comparable to Ampicillin)
    2-(Piperazinyl)alkyl-2H-1,4-benzothiazines Calmodulin / Calcium ChannelsAntihypertensivePotent in vivo BP reduction (Spontaneously Hypertensive Rats)
    1,4-Benzothiazine-based Pyrazoles Fungal Ergosterol SynthesisAntifungalMIC: 12.5 – 50 µg/mL (vs. Candida albicans)
    Multithioether 1,4-thiazines Cellular ROS / Apoptosis PathwaysAnticancer / AntitumorIC50: 4.5 – 15 µM (Various solid tumor cell lines)

    Validated Protocol: Green Synthesis of 3-Substituted-2H-1,4-Benzothiazines

    Causality of Experimental Choices: The nano-γ-Al₂O₃ catalyst provides highly accessible Lewis acidic sites that activate the carbonyl carbon of the α-bromoketone. This facilitates a rapid nucleophilic attack by the thiol group of o-aminothiophenol. Ethanol (EtOH) is selected as the solvent because its polarity perfectly balances the solubility of the organic precursors while supporting the reflux temperature required to drive the subsequent intramolecular cyclization[7].

    Materials Required
    • o-Aminothiophenol (1.0 mmol)

    • α-Bromoketone derivative (1.0 mmol)

    • Sulfonic acid functionalized nano-γ-Al₂O₃ (50 mg)

    • Absolute Ethanol (EtOH, 10 mL)

    • Ethyl Acetate (EtOAc) for recrystallization

    Step-by-Step Methodology
    • Reaction Assembly: Suspend 1.0 mmol of the selected α-bromoketone and 50 mg of the nano-γ-Al₂O₃ catalyst in 10 mL of absolute EtOH within a 50 mL round-bottom flask.

    • Precursor Addition: Slowly add 1.0 mmol of o-aminothiophenol to the suspension under continuous magnetic stirring. Note: Slow addition prevents localized exothermic spikes that could lead to dimerization of the thiophenol.

    • Reflux & Monitoring: Heat the mixture to reflux. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The reaction typically reaches completion within 30–45 minutes[7].

    • Catalyst Recovery (Self-Validation Step): While the mixture is still hot, filter it to separate the solid nano-γ-Al₂O₃ catalyst. Wash the recovered catalyst with 5 mL of warm EtOH, dry it under a vacuum, and weigh it. A recovery of >95% validates the reusability of the system.

    • Product Isolation: Evaporate the filtrate under reduced pressure using a rotary evaporator.

    • Purification: Recrystallize the crude solid from EtOAc to yield the pure 3-substituted-2H-1,4-benzothiazine. Validate purity via melting point determination and ¹H-NMR spectroscopy.

    Workflow Step1 1. Reactants Preparation o-Aminothiophenol + α-Bromoketone Step2 2. Catalyst Addition Sulfonic Acid Nano-γ-Al2O3 Step1->Step2 Step3 3. Reflux in EtOH Monitor via TLC Step2->Step3 Step4 4. Hot Filtration Isolate Product Solution Step3->Step4 Step5 5. Solvent Evaporation & Recrystallization (EtOAc) Step4->Step5 Catalyst Catalyst Recovery & Drying (Reusable up to 6 cycles) Step4->Catalyst Solid Phase Step6 6. Yield & Purity Validation (NMR, IR, Melting Point) Step5->Step6 Catalyst->Step2 Recycle

    Fig 2: Green synthesis and catalyst recycling workflow for 3-substituted-2H-1,4-benzothiazines.

    Validated Protocol: Antimicrobial Susceptibility Screening

    Because 1,4-benzothiazines are highly lipophilic, standard aqueous broth dilutions can yield false negatives due to compound precipitation. The filter paper disc-diffusion method is recommended for primary screening[6].

    Methodology
    • Inoculum Preparation: Prepare a suspension of the target pathogen (e.g., Bacillus subtilis or Streptococcus lactis) in sterile saline, adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Plate Inoculation: Evenly swab the suspension across the surface of Mueller-Hinton agar plates to ensure a confluent lawn of growth.

    • Compound Preparation: Dissolve the synthesized 2H-1,4-benzothiazine derivative in DMSO to a stock concentration of 100 µg/mL. Causality: DMSO ensures complete solvation of the hydrophobic scaffold without exhibiting background toxicity at low volumes.

    • Disc Application: Impregnate sterile 6 mm filter paper discs with 20 µL of the compound solution. Allow the DMSO to evaporate in a sterile hood for 15 minutes.

    • Incubation & Validation: Place the discs onto the inoculated agar. Include a negative control disc (DMSO only) and a positive control disc (Ampicillin trihydrate, 50 µg/mL) to create a self-validating assay[6]. Incubate at 37°C for 24 hours.

    • Data Acquisition: Measure the zones of inhibition in millimeters using digital calipers. A zone >15 mm indicates significant antimicrobial activity.

    References

    • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. 1

    • 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry (PubMed/NIH). 3

    • Synthesis and biological activities of new 1,4-benzothiazine derivatives. Chemical and Pharmaceutical Bulletin (PubMed/NIH). 5

    • Sulfonic Acid Functionalized Nano-γ-Al2O3: A New, Efficient, and Reusable Catalyst for Synthesis of 3-Substituted-2H-1,4-Benzothiazines. Journal of Chemistry (PMC/NIH). 7

    • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. 6

    • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. 2

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing 2H-1,4-Benzothiazine Synthesis Workflows

    Author: BenchChem Technical Support Team. Date: March 2026

    The 1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antipsychotic, antimicrobial, and anticancer agents[1],[2]. Despite its utility, achieving consistently high yields during the synthesis of 2H-1,4-benzothiazines can be challenging due to incomplete cyclization, competitive side reactions, and substrate-specific kinetic barriers[3],[4].

    As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic recipes. Here, we dissect the causality behind experimental choices, providing self-validating protocols and mechanistic insights to optimize your reaction yields.

    Part 1: Validated Experimental Protocols

    To ensure reproducibility, every protocol must function as a self-validating system. Below are two highly optimized methodologies for 2H-1,4-benzothiazine synthesis.

    Protocol A: Ultrasound-Assisted Condensation (High Yield, Green Chemistry)

    This method leverages acoustic cavitation to lower the activation energy of the condensation between 2-aminothiophenol and 1,3-dicarbonyls, drastically reducing reaction time and improving yields[2].

    • Preparation : In a 100 mL round-bottomed flask, combine 2-aminothiophenol (0.01 mol) and the corresponding dicarbonyl compound (0.01 mol) in 25 mL of dry methanol.

    • Catalysis : Add a catalytic amount of concentrated H₂SO₄ (2 mL, 98%). Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the thiol group[2].

    • Sonication & Self-Validation : Subject the mixture to ultrasonic irradiation for 8–10 minutes.

      • Validation Check: Monitor the reaction via TLC (eluent: hexane/ethyl acetate). The physical disappearance of the pungent thiol odor serves as an immediate olfactory indicator that the S-alkylation step is complete[2].

    • Workup : Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to obtain the pure 2H-1,4-benzothiazine derivative[2].

    Protocol B: Oxidative Cyclocondensation with α-Haloketones

    This protocol is ideal for synthesizing 3-aryl-2H-1,4-benzothiazines using KHSO₄ as a mild, functional-group-tolerant catalyst[1].

    • S-Alkylation : Dissolve 2-aminothiophenol (1.0 mmol) and an α-haloketone (e.g., 2-bromo-1-phenylethanone, 1.0 mmol) in acetonitrile (20 mL)[1].

    • Catalyst Addition : Add a catalytic amount of KHSO₄. Reflux the mixture for 2–4 hours. Causality: KHSO₄ acts as a mild acid catalyst that promotes the initial thioether formation without causing degradation of sensitive functional groups[1].

    • Cyclization : The intermediate undergoes spontaneous intramolecular cyclization (imine formation) under reflux conditions.

    • Purification : Neutralize with a mild base, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography[1],[4].

    Part 2: Quantitative Data on Yield Optimization

    The choice of catalyst and energy source directly dictates the thermodynamic success of the reaction. Use the table below to benchmark your expected yields based on the chosen methodology.

    Synthesis MethodCatalyst / ConditionsSubstrate TypeAverage Yield (%)Reaction Time
    Conventional Heating Methanol, RefluxAliphatic/Aromatic50 - 65%6 - 8 hours
    Ultrasound-Assisted H₂SO₄, Methanol, SonicationAromatic Dicarbonyls75 - 85%8 - 10 mins
    Heteropolyacid Catalysis H₃PW₁₂O₄₀, Isopropyl Alcohol, 50°CAcetylenic Esters85 - 92%7 hours
    Oxidative Cyclization KHSO₄, Acetonitrile, Refluxα-Haloketones80 - 90%2 - 4 hours
    Microwave-Assisted Solvent-free, Hydrazine hydrateβ-Diketones85 - 95%< 15 mins

    Data synthesized from peer-reviewed optimization studies[1],[2],[5],[6].

    Part 3: Troubleshooting & FAQs

    Q1: My reaction stalls at the thioether intermediate, resulting in low yields of the final 2H-1,4-benzothiazine. How can I drive the cyclization to completion? A1: The conversion of the thioether intermediate to the closed-ring benzothiazine requires an efficient intramolecular condensation (imine formation). If the reaction stalls, it is typically due to insufficient electrophilicity of the carbonyl carbon or inadequate dehydration conditions[4].

    • Solution: Introduce a Dean-Stark apparatus to actively remove water, shifting the equilibrium toward the cyclic product. Alternatively, switch to a more robust heteropolyacid catalyst (e.g., H₃PW₁₂O₄₀), which significantly lowers the activation energy for the ring-closure step and can boost yields above 85%[1],[5].

    Q2: When reacting 2-aminothiophenol with epoxides, I am getting a mixture of regioisomers. How do I improve regioselectivity? A2: Regioselectivity in epoxide ring-opening is dictated by the relative nucleophilicity of the sulfur versus the nitrogen atom in 2-aminothiophenol. If the pH fluctuates or strong acids are used improperly, competitive N-alkylation occurs[3].

    • Solution: Conduct the reaction in acetonitrile without strong acids, allowing the inherently higher nucleophilicity of the thiolate to dominate. Using 2-aminothiophenol hydrochloride instead of the free base can also alter the medium's nucleophilic dynamics, ensuring the sulfur atom attacks the less sterically hindered carbon first, followed by regioselective ring closure[3].

    Q3: I am using aliphatic ketones and my yields are consistently lower than when using aromatic substrates. Why does this happen and how can I fix it? A3: Aromatic carbonyls benefit from extended conjugation, which stabilizes the transition state during Schiff base formation and subsequent cyclization. Aliphatic substrates lack this stabilization, resulting in a higher activation barrier and lower reactivity[4].

    • Solution: To overcome the high activation barrier of aliphatic substrates, transition from conventional thermal heating to microwave-assisted, solvent-free synthesis. Microwave irradiation provides rapid, localized heating that drastically improves the reaction kinetics of aliphatic precursors, often increasing yields from <50% to over 85%[6],[4].

    Part 4: Mechanistic Logic & Pathways

    Understanding the sequential logic of the reaction is critical for troubleshooting. The diagram below illustrates the standard mechanistic pathway, highlighting where specific catalysts intervene.

    BenzothiazineSynthesis Node1 2-Aminothiophenol + α-Haloketone Node2 S-Alkylation (Nucleophilic Attack) Node1->Node2 Base/Catalyst Node3 Thioether Intermediate Node2->Node3 Node4 Intramolecular Cyclization (Imine Formation) Node3->Node4 Heat/Acid Node5 2H-1,4-Benzothiazine (Target Product) Node4->Node5 -H2O

    Mechanistic workflow of 2H-1,4-Benzothiazine synthesis via S-alkylation and cyclization.

    References
    • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. cbijournal.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuwvXrxyLCTIIM0-Uh-lqk1PfBBfBNaRBZ_LGCsJbCNK5i8dfQ3xHtQ5yWvZ0MzUQ3MSWy9gOJSE75xU1FPZ_OJWAMIF8J_Muajpe6Au2Wr3TCKm5JlzDOuyiepUd1XDsAFBsspyKJmpovibw7om_IerSXsnN-DC5SM7BPQHbt5sLtzYstnFLRE6kKdGVaA84mirdT69V3OHeBg2wKxGMOM9ofBNtrKIue_INMfBsgzCIWYs2rGw3ZXa8-iCeYgEtKuKhUj0nxaovSNelO021aXQVlxcJxm7VxCr4Rd_NQ48M=]
    • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. arabjchem.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqDX2Wj718--K4V9rTJg7Lvmjw_gRr6C_fhOpmck3kLn__D3FuArh9fDwavuy66KrJjwOdPg5ZbdVaKEarzMEsidbQzbR1bk7x-f85dRUnHyf8wBeDpHvYY-s39Zd-2PTFYTDzQ8eOQ0_Q9tNpNY7w3uQvWRwsxfLj5-ESS5-gpyNGu4lnNh814ID-h6fLB7xT0DX1CZ6q1gDP3nWjStDDpL8DPGjfeg==]
    • Regioselective synthesis of new variety of 1,4-benzothiazines. acgpubs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdtEBsmcH33HsIXuvh_pqwvJ2BTXgCdaWDlslPMg8xV_A94q_tPhfu9-nuc5k-Mx6ZAA8Ouh2QnMzAn3r-e8fJI6CXIA8eKirwmzBtihHsTg8qifol0hFjYjnKsEnUPCUE2ZdcDYduGzTpQUTS3tN5Zw==]
    • Yield of benzothiazine derivatives and catalysis by heteropolyacids. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1jxBq221nKeVFgrHMSycYyE7A19RdZJUa2f9l3W0NEZ0aOLHAPxmC8LBs9ubBZ2lET8wqGHqDEYPMmMtZzwNI4vqu-P1zIaXB_IuOETrWE1W8t8BnY0TztXpAo9u2mTdcWDXzDp1XzrithOZm47Mau9lxqtK8JoWzHXrj8-1UyNNAxG5ahdN8UwFk42ECxTDrUjq20EDNUJ1IKrphjxjcAfH77ExZXjb3bu-RyKj5UNM=]
    • Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions. asianpubs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiKNb3bK13gK_Yhn1-ibjwOSSHe2l9bYRNqxisNpoL9W_Xoasxytja0cEc9YtaNgMQQVCotd-Vo3RhaRuo2Chn0DpU0UELisqxkVN9DevOpJd8Io9dsfk67obld2DrxwTJNjtvPwFRLRLelK9MRysw_Zg5YDrEDJqYTlOxVzI=]
    • How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeiJ5UwMLK1HuHJ8jmOtdbp6XCHfoy3qNIIZEWVWFnWuBFNBGwKWnRdYzmTlUZquqFLtv7aOZR4Tpc4xMsfcHP0vgLqTrDIJbufUao0SbPjw4v1ucdeS8LWP325SqamK-v2MxI9E1mZULgcffdCiF9Pl7JswEgMC45Wpagq3eUDExIrHyB8CFZdWitQr9tsTwcoYCBw04j9lopYIGzkhBN23eSttMNjWI=]

    Sources

    Technical Support Center: Purification of 2H-1,4-Benzothiazine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the purification of 2H-1,4-benzothiazine derivatives by column chromatography. This class of heterocyclic compounds, while synthetically valuable, often presents unique purification challenges due to the presence of both nitrogen and sulfur heteroatoms, which can influence polarity, stability, and interactions with stationary phases.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple instructions to explain the underlying principles governing a successful separation.

    Troubleshooting Guide: Common Purification Issues

    This section addresses specific, frequently encountered problems in a question-and-answer format. The goal is to diagnose the issue based on observable symptoms and provide a logical path to a solution.

    Question 1: Why am I getting poor separation or co-elution of my 2H-1,4-benzothiazine derivative with impurities?

    Answer: This is one of the most common challenges and typically points to a suboptimal mobile phase, improper column setup, or overloading.

    • Underlying Cause 1: Inadequate Solvent System. The polarity of your mobile phase may not be creating sufficient differentiation in the retention factors (Rf) between your target compound and the impurities.

      • Expert Analysis & Solution: The resolving power of your column is directly predicted by your initial Thin-Layer Chromatography (TLC) analysis. You must find a solvent system where your target compound has an Rf value between 0.2 and 0.4, and there is maximum separation from all impurity spots.[3] If your spots are too close, you need to change the solvent system's selectivity, not just its strength. For instance, if a hexane/ethyl acetate system fails, try a system with different intermolecular interactions, such as dichloromethane/methanol.[4]

    • Underlying Cause 2: Column Overloading. You have loaded too much crude material onto the column, exceeding its separation capacity.

      • Expert Analysis & Solution: As a rule of thumb, the mass of the stationary phase (e.g., silica gel) should be at least 30 to 50 times the mass of the crude product you are loading.[3][5] Exceeding this ratio prevents the sample from loading as a tight, narrow band, leading to broad, overlapping peaks during elution. If you need to purify a large amount of material, you must scale up the column diameter, not just the length.[4]

    • Underlying Cause 3: Improper Column Packing. The presence of cracks, air bubbles, or channels in the stationary phase will cause the solvent to flow unevenly, ruining the separation.

      • Expert Analysis & Solution: A well-packed column is critical. Always prepare your stationary phase as a homogenous slurry in the initial, non-polar eluent and pour it carefully.[3] Gently tap the column as it packs to ensure a uniform bed and add a layer of sand on top to prevent disruption when adding the mobile phase. Crucially, the silica bed must never be allowed to run dry.[3]

    Question 2: My compound won't elute from the column, or the recovery is extremely low. What happened?

    Answer: This frustrating issue usually indicates one of two scenarios: your compound is either too polar for the chosen mobile phase or it is irreversibly binding to or decomposing on the stationary phase.

    • Underlying Cause 1: Compound is Too Polar. The selected eluent is not strong enough to displace your highly polar benzothiazine derivative from the polar stationary phase.

      • Expert Analysis & Solution: If you suspect your compound is highly polar, you must employ a more aggressive solvent system. A gradient elution, where you gradually increase the mobile phase polarity, is highly effective.[4] For instance, you might start with 100% dichloromethane and slowly introduce methanol. In extreme cases, a small percentage (0.5-1%) of acetic acid can be added to the mobile phase to help elute very polar, acidic compounds, though this should be done with caution.[3]

    • Underlying Cause 2: Irreversible Adsorption or Decomposition. The compound is either permanently stuck to the stationary phase or is degrading upon contact.

      • Expert Analysis & Solution: This is a significant concern for nitrogen-containing heterocycles. Before committing your entire batch to a column, you must test for stability. Spot your compound on a silica TLC plate, wait for an hour, and then develop the plate. If you see a new spot or streaking that wasn't there initially, your compound is not stable on silica.[4] In this case, you must switch to a different stationary phase. (See FAQ 1 for alternatives).

    Question 3: My purified fractions show streaking or significant peak tailing on TLC. Why?

    Answer: Peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase, a common issue with basic heterocycles like some 2H-1,4-benzothiazine derivatives.

    • Underlying Cause: Interaction with Acidic Silanol Groups. Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom in your benzothiazine ring can interact strongly with these acidic sites, causing it to "stick" and elute slowly and unevenly, resulting in tailing.[3][6]

      • Expert Analysis & Solution: The most effective way to counteract this is to neutralize the acidic sites. Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[3][6] This competing base will interact with the silanol groups, freeing your compound to elute symmetrically. Always perform a preliminary TLC with the modifier added to confirm it improves the spot shape before running the column.

    Question 4: My compound is precipitating in the column or in the collection tubing. How can I prevent this?

    Answer: Precipitation occurs when your compound's solubility in the mobile phase is lower than its concentration. This often happens as the compound becomes more pure and separates from other components of the crude mixture that may have kept it solubilized.[7]

    • Underlying Cause: Poor Solubility in the Elution Solvent. As the mobile phase composition changes during a gradient elution, or as the compound is isolated from solubilizing impurities, it may crash out of solution.

      • Expert Analysis & Solution: There are two excellent strategies to prevent this.

        • Use a Mobile Phase Modifier: If you know a solvent in which your compound is highly soluble (e.g., a small amount of THF or DMSO), you can sometimes add it as a modifier to the mobile phase. However, this can alter the chromatography and must be tested carefully by TLC.

        • Dry Loading: This is often the best solution. Dissolve your crude sample in a minimal amount of a good solvent (e.g., dichloromethane or methanol). Add a small portion of silica gel to this solution and then remove the solvent under reduced pressure to yield a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the prepared column.[6] This technique ensures the compound is introduced to the mobile phase gradually, preventing precipitation.

    Frequently Asked Questions (FAQs)

    Q1: How do I select the right stationary phase for my 2H-1,4-benzothiazine derivative? The default and most common stationary phase is silica gel due to its versatility and cost-effectiveness.[8][9] However, given the potential for acid sensitivity with benzothiazine derivatives, you must consider alternatives if stability issues are observed.[3][10]

    Stationary PhaseKey Characteristics & Best Use Case
    Silica Gel (SiO₂) (Standard) Slightly acidic; high polarity. The go-to for most standard purifications of neutral or weakly basic compounds.[8]
    Neutral Alumina (Al₂O₃) Non-acidic. An excellent alternative for acid-sensitive compounds that show degradation on silica.[4][6]
    Basic Alumina (Al₂O₃) Basic surface. Particularly useful for purifying strongly basic compounds that would otherwise exhibit severe tailing on silica.
    Amine-functionalized Silica Medium polarity with a basic surface. Well-suited for purifying basic, nitrogen-containing heterocycles.[6][8]
    Reversed-Phase (C18) Non-polar surface. Used with polar mobile phases (e.g., water/acetonitrile). Ideal for very polar benzothiazine derivatives that do not retain on normal-phase columns.[4][11]

    Q2: What is the best approach for choosing a mobile phase? The process should always begin with TLC analysis.[12] Start with a standard two-component system and adjust the ratio to achieve an Rf of 0.2-0.4 for your target compound.[3]

    Compound PolarityRecommended Starting Solvent Systems
    Non-polar 5% Ethyl Acetate in Hexane; 5% Diethyl Ether in Hexane; 100% Hexane.[13]
    Moderately Polar 10-50% Ethyl Acetate in Hexane; Dichloromethane.[13]
    Polar 100% Ethyl Acetate; 5-10% Methanol in Dichloromethane.[13]
    Very Polar / Basic 10% Methanol in Dichloromethane + 0.5% Triethylamine.

    Q3: How do I properly load my sample onto the column? Proper sample loading is crucial for achieving a high-resolution separation. The goal is to apply the sample as a narrow, concentrated band.[12]

    • Wet Loading: Dissolve the sample in a minimum amount of the initial, least polar mobile phase. Carefully apply this solution to the top of the column bed and allow it to absorb completely before adding more eluent. This is suitable for samples that are readily soluble in the mobile phase.[12]

    • Dry Loading: As described in the troubleshooting section, this involves pre-adsorbing the sample onto silica gel. This is the preferred method for compounds that have poor solubility in the starting eluent.[6]

    Q4: When should I use gradient elution versus isocratic elution?

    • Isocratic Elution (Constant Solvent Composition): Use this when the Rf values of your target compound and the impurities are significantly different on the initial TLC plate. It is simpler but less effective for complex mixtures.

    • Gradient Elution (Increasing Solvent Polarity): This is the superior method for separating complex mixtures containing compounds with a wide range of polarities.[4] It allows non-polar impurities to elute first, followed by your target compound, and finally, the highly polar impurities, often resulting in sharper peaks and faster run times.

    Q5: How can I remove a basic modifier like triethylamine (TEA) from my purified fractions? Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. Alternatively, after combining your pure fractions and removing the chromatography solvent, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and perform a liquid-liquid extraction, washing with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl) to protonate and remove the TEA into the aqueous layer.[6] Be sure your target compound is stable to these acidic conditions first.

    Visualizing the Workflow & Troubleshooting Process

    A clear understanding of the overall process and decision-making steps is essential for success.

    Caption: General workflow for column chromatography purification.

    Caption: Decision tree for troubleshooting common chromatography issues.

    General Experimental Protocol

    The following is a generalized procedure and may require optimization for your specific 2H-1,4-benzothiazine derivative.

    • Solvent System Selection:

      • Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf of 0.2-0.4 for the target compound and good separation from impurities.

    • Column Preparation:

      • Secure a glass column of appropriate size vertically. Insert a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.

      • Prepare a slurry of silica gel in the initial, least polar eluent (ratio of silica to crude product should be ~50:1 by weight).[3]

      • Pour the slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing without cracks or air bubbles. Do not let the silica run dry.

      • Add a protective layer of sand to the top of the silica bed.

    • Sample Loading:

      • Dry Loading (Recommended): Dissolve the crude product in a minimal volume of a polar solvent. Add silica gel (~2-3 times the weight of the crude product), and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

      • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Pipette this solution carefully onto the top sand layer, let it absorb fully, then add a small amount of fresh eluent and let it absorb again.

    • Elution:

      • Carefully fill the column with the mobile phase.

      • Begin collecting fractions. Maintain a constant flow rate.

      • If using a gradient, gradually and systematically increase the percentage of the more polar solvent.

    • Fraction Analysis & Isolation:

      • Monitor the composition of the collected fractions using TLC.

      • Combine the fractions that contain the pure product.

      • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 2H-1,4-benzothiazine derivative.

    References

    • Troubleshooting Flash Chromatography. (n.d.). University of California, Los Angeles.
    • Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
    • Troubleshooting guide for the synthesis of benzothiazole derivatives. (2025). BenchChem.
    • Technical Support Center: Purification of Polar Heterocyclic Compounds. (2025). BenchChem.
    • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. (2025). BenchChem.
    • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach.
    • Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
    • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate.
    • How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage.
    • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com.
    • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
    • Column chromatography. (n.d.). University of Calgary.
    • Chromatography Troubleshooting. (2019, March 25). Teledyne ISCO. Retrieved from [Link]

    • Technical Support Center: Column Chromatography of Benzothiazole Derivatives. (2025). BenchChem.
    • Separation of 4H-1,4-Benzothiazin-3-one on Newcrom R1 HPLC column. (n.d.). SIELC.
    • Saadouni, A., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications.
    • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025, February 24). PMC.
    • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][6][14]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022, March 25). MDPI. Retrieved from

    • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. (2024, June 25). Frontiers.
    • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
    • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.
    • Column Chromatography. (n.d.). Moodle@Units.
    • Diagnosing Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments.
    • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. (n.d.). ResearchGate.
    • Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase. (n.d.). ResearchGate.
    • Benzo[c][4][14]thiazine‐Based Analogs in the Inverse Electron Demand [4+2] Hetero Diels‐Alder Reaction with Glycals: Access to. (n.d.). FLORE. Retrieved from

    • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018, October 1). LCGC International.
    • Solvent selection in liquid chromatography. (n.d.). Molnar Institute.
    • Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. (n.d.). ResearchGate.
    • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (n.d.). PMC - NIH.
    • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (n.d.). PMC.
    • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2025, October 16). ResearchGate.
    • Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. (2024, June 21). PMC.
    • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI.
    • (PDF) SYNTHESIS OF NEW[6][14]-BENZOTHIAZINE DERIVATIVES. (2016, January 8). ResearchGate. Retrieved from

    Sources

    Process Chemistry Support Portal: Overcoming Challenges in the Regioselective Synthesis of 2H-1,4-Benzothiazines

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized knowledge base to help researchers, process chemists, and drug development professionals navigate the mechanistic hurdles of synthesizing 2H-1,4-Benzothiazine scaffolds. These privileged heterocycles are critical in medicinal chemistry, but their synthesis is frequently complicated by poor regioselectivity, oxidative degradation, and stalled cyclizations.

    This guide bypasses generic advice, focusing instead on the strict causality of reaction mechanisms and providing self-validating protocols to ensure experimental success.

    Knowledge Base: Core Mechanistic Pathways

    The synthesis of 2H-1,4-Benzothiazines typically relies on the condensation of 2-aminothiophenols (2-ATP) with bis-electrophiles (such as epoxides, α -haloketones, or dicarbonyls). The fundamental challenge lies in managing the ambident nucleophilicity of 2-ATP. Because sulfur is a "soft" nucleophile, it reacts rapidly with soft electrophilic centers under kinetic control to form an acyclic thioether. The subsequent intramolecular N-cyclization is under thermodynamic control and dictates the final regiochemistry[1].

    G1 A 2-Aminothiophenol (S-Nucleophile) C Initial S-Alkylation (Kinetic Control) A->C B Electrophile (e.g., Epoxide) B->C D Acyclic Thioether Intermediate (Stable at RT) C->D Base-mediated E Intramolecular N-Cyclization (Thermodynamic Control) D->E Thermal Activation F Regiopure 2H-1,4-Benzothiazine E->F

    Workflow of regioselective 2H-1,4-Benzothiazine synthesis via S-alkylation and N-cyclization.

    Troubleshooting Guides & FAQs

    Issue 1: Poor Regioselectivity (Intractable Mixtures of Isomers)

    User Query: "When reacting 2-aminothiophenol with epoxides, I consistently isolate an intractable mixture of 2-substituted and 3-substituted benzothiazine isomers. How can I force absolute regiocontrol?"

    Causality & Expert Insight: Regioselectivity issues arise because the acyclic thioether intermediate possesses multiple electrophilic sites available for the final intramolecular N-attack. By manipulating the protonation state of the amine, you alter the thermodynamic stability of the transition states. For example, when reacting gem-dicyanoepoxides with free 2-ATP under neutral conditions, the amine attacks the C-3 position, exclusively yielding 1,4-benzothiazine-2-ones. Conversely, using the hydrochloride salt of 2-ATP shifts the attack trajectory to C-2, yielding 1,4-benzothiazine-3-ones[2].

    G2 Start gem-Dicyanoepoxide + 2-Aminothiophenol Neutral Neutral Conditions (Free Amine) Start->Neutral No HCl Acidic Acidic Conditions (Amine Hydrochloride) Start->Acidic + HCl Prod1 1,4-Benzothiazine-2-one (C-2 Carbonyl Attack) Neutral->Prod1 Regioselective Prod2 1,4-Benzothiazine-3-one (C-3 Carbonyl Attack) Acidic->Prod2 Regioselective

    pH-dependent regioselective cyclization of gem-dicyanoepoxides with 2-aminothiophenol.

    Self-Validating Protocol: pH-Controlled Regioselective Epoxide Cyclization

    • Preparation: In a flame-dried flask under N2​ , dissolve 1.0 eq of gem-dicyanoepoxide and 1.1 eq of 2-aminothiophenol in anhydrous acetonitrile.

    • pH Adjustment:

      • For the 2-one isomer: Proceed directly to reflux (neutral conditions).

      • For the 3-one isomer: Add 1.1 eq of HCl (4M in dioxane) dropwise prior to heating[2].

    • Reaction: Reflux the mixture for 4–6 hours.

    • Validation Check: Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 7:3). The disappearance of the highly UV-active 2-ATP spot and a negative Ellman’s test (no free thiols) confirms complete S-alkylation. The emergence of a distinct, highly fluorescent spot indicates successful cyclization.

    • Isolation: Concentrate in vacuo and purify via flash chromatography to isolate the regiopure product.

    Issue 2: Oxidative Dimerization of Starting Material

    User Query: "My 2-aminothiophenol starting material degrades into a yellow precipitate before the S-alkylation is complete, resulting in abysmal yields."

    Causality & Expert Insight: 2-ATP is highly susceptible to aerobic oxidation, rapidly dimerizing into 2,2'-dithiodianiline. This side reaction not only depletes your starting material but also introduces steric bulk that completely halts the desired nucleophilic S-alkylation.

    Self-Validating Protocol: Anaerobic In Situ Reduction

    • Solvent Preparation: Degas anhydrous DMF by sparging with Argon for 30 minutes prior to use.

    • In Situ Reduction: Prepare a 0.1 M solution of 2-ATP in the degassed DMF. Add 0.05 eq of dithiothreitol (DTT) or triphenylphosphine ( PPh3​ ) to reduce any pre-formed 2,2'-dithiodianiline back to the active monomer.

    • Validation Check: Observe the solution color. A yellow tint indicates the presence of the disulfide dimer. If the solution is yellow, add an additional 0.02 eq of the reducing agent and stir until the solution becomes completely colorless.

    • Execution: Proceed immediately with the addition of your electrophile.

    Issue 3: Stalled Intramolecular Cyclization

    User Query: "LC-MS confirms that the initial S-alkylation is successful, but the acyclic thioether intermediate refuses to cyclize into the benzothiazine core."

    Causality & Expert Insight: Acyclic thioether intermediates often stall due to high activation energy barriers for the N-cyclization step. This occurs when the target carbonyl is sterically hindered or deactivated by adjacent electron-donating groups. Overcoming this requires highly optimized leaving groups or specific base-mediated amidation strategies.

    Self-Validating Protocol: Base-Mediated One-Pot Amidation Using methyl α -azido glycinates allows for a spontaneous intramolecular amidation following S-alkylation, bypassing traditional thermal barriers[3].

    • Alkylation: Dissolve 2-ATP (1.0 eq) and methyl α -azido glycinate (1.0 eq) in acetone at 0 °C.

    • Base Addition: Add diisopropylethylamine (DIPEA, 1.5 eq) dropwise. The base mediates the initial S-alkylation[3].

    • Validation Check: Extract a 10 µL aliquot and perform LC-MS. Look for the exact mass of the acyclic thioether intermediate. Do not allow the reaction to warm until >95% conversion of the starting material is achieved.

    • Cyclization: Warm the reaction to room temperature. The intermediate will spontaneously undergo intramolecular amidation. Monitor via LC-MS until the intermediate mass is entirely replaced by the cyclized product mass.

    • Isolation: Evaporate the solvent and recrystallize from ethanol to afford the pure 2-amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazine[3].

    Quantitative Data: Regioselectivity & Yield Optimization

    The following table summarizes validated reaction conditions and their impact on regioselectivity and overall yield, allowing you to select the optimal pathway for your target scaffold.

    Starting MaterialsReaction ConditionsTarget Scaffold / Major IsomerYield (%)Reference
    2-ATP + gem-DicyanoepoxideAcetonitrile, Reflux, Neutral1,4-Benzothiazine-2-one85 - 92%[2]
    2-ATP HCl + gem-DicyanoepoxideAcetonitrile, Reflux, Acidic1,4-Benzothiazine-3-one80 - 88%[2]
    2-ATP + Methyl α -azido glycinateAcetone, DIPEA, 0 °C to RT2-Amino-3-oxo-2H-1,4-benzothiazine68%[3]
    2-ATP + α -Cyano α -alkoxy epoxidesAcetonitrile, Reflux3-Hydroxy-2-aryl-1,4-benzothiazine70 - 85%[1]
    2-ATP + β -DiketonesBasic Alumina, MicrowaveSubstituted 4H-1,4-Benzothiazines75 - 92%

    References

    • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Source: cbijournal.com URL:[Link]

    • One-pot regioselective synthesis of n-benzoyl 2-amino-3,4-dihydro-3-oxo-2h-1,4-benzothiazines Source: orientjchem.org URL:[Link]

    • Regioselective synthesis of new variety of 1,4-benzothiazines Source: acgpubs.org URL:[Link]

    • Regio-Controlled Synthesis of 1,4-Benzothiazinones Source: researchgate.net URL:[Link]

    Sources

    Interpreting complex NMR spectra of substituted 2H-1,4-Benzothiazines

    Author: BenchChem Technical Support Team. Date: March 2026

    Troubleshooting & Advanced Protocol Guide for 2H-1,4-Benzothiazines

    Welcome to the Technical Support Center for heterocyclic NMR analysis. Substituted 2H-1,4-benzothiazines are dynamic, conformationally complex molecules. Their structural resemblance to phenothiazines makes them highly valuable in drug development, but their NMR spectra are frequently complicated by tautomerism, restricted ring inversion, and spontaneous oxidation[1].

    This guide provides actionable troubleshooting steps, quantitative reference data, and self-validating protocols to ensure absolute confidence in your structural assignments.

    Part 1: Quick Reference Knowledge Base

    Before troubleshooting, verify your chemical shifts against established empirical data. The 1,4-thiazine ring exerts specific electronic and anisotropic effects on adjacent nuclei.

    Table 1: Benchmark 1 H NMR Chemical Shifts for 2H-1,4-Benzothiazines

    Proton PositionTypical Shift (δ, ppm)MultiplicityDiagnostic Notes
    C2-H 2​ 2.50 – 4.35Singlet or AB QuartetHighly sensitive to ring conformation. Appears as an AB quartet ( J ≈ 13.5 Hz) if ring inversion is restricted[2].
    C3-Substituent Varies (e.g., ~2.20 for CH 3​ )SingletShift depends on the electron-withdrawing/donating nature of the substituent[3].
    Aromatic (C5-C8) 6.50 – 7.80MultipletsComplex overlapping spin system. C5 is often shielded by the adjacent sulfur atom[4].
    N-H (4H-Tautomer) 8.70 – 10.80Broad SingletAbsent in the pure 2H-imine form. Indicates tautomerization if present[3].

    Table 2: Benchmark 13 C NMR Chemical Shifts

    Carbon PositionTypical Shift (δ, ppm)Diagnostic Notes
    C2 (Aliphatic) 20.0 – 45.0Shifts drastically downfield (>50 ppm) if the sulfur atom undergoes spontaneous oxidation to a sulfone[3].
    C3 (C=N / C=C) 150.0 – 165.0Characteristic imine carbon in the 2H-form. Shifts upfield if tautomerized to the 4H-enamine form[2].
    C4a, C8a (Aromatic) 115.0 – 145.0Quaternary bridgehead carbons. Must be assigned via HMBC to validate ring closure[2].
    Part 2: Troubleshooting FAQs

    Q1: My C2 methylene protons appear as a complex AB quartet instead of a clean singlet. Is my synthesized compound impure or degraded? Expert Answer: Not necessarily. The 1,4-benzothiazine ring is non-planar and adopts a folded, boat-like conformation along the N-S axis[1]. If your molecule possesses a bulky substituent at the C3 position or a chiral center, the barrier to ring inversion increases. On the NMR timescale, this restricted inversion makes the two protons at C2 diastereotopic. They couple with each other (geminal coupling, 2J ≈ 13.5 - 14.0 Hz), resulting in an AB quartet[2]. Actionable Fix: Perform Variable Temperature (VT) NMR. Heating the sample increases the kinetic energy, overcoming the inversion barrier and coalescing the AB quartet into a sharp singlet.

    Q2: I synthesized a 2H-1,4-benzothiazine (which has a C=N double bond), but my 1 H spectrum shows a broad peak around 9.5 - 10.5 ppm. Why am I seeing an N-H proton? Expert Answer: You are observing imine-enamine tautomerism. 2H-1,4-benzothiazines exist in a dynamic equilibrium with their 4H-1,4-benzothiazine tautomers[1]. This equilibrium is highly solvent-dependent; polar, hydrogen-bonding solvents like DMSO- d6​ stabilize the 4H-enamine form, causing the N-H proton to appear as a broad singlet[3]. Actionable Fix: Switch your NMR solvent to a non-polar, aprotic solvent like CDCl 3​ to favor the 2H-form. Alternatively, add a drop of D 2​ O to the NMR tube; the N-H proton will undergo deuterium exchange and disappear from the spectrum, simplifying your baseline[5].

    Q3: The C2 protons in my spectrum have shifted drastically downfield (from ~3.5 ppm to >4.5 ppm) after leaving the sample on the bench overnight. What happened? Expert Answer: Your compound has undergone spontaneous sulfur oxidation. 1,4-Benzothiazines are susceptible to air oxidation, rapidly converting the sulfide linkage into a sulfoxide or sulfone[6]. The highly electronegative S=O bond exerts a strong anisotropic deshielding effect on the adjacent C2 protons, pushing their chemical shifts significantly downfield[7]. Actionable Fix: Cross-reference your 13 C spectrum; the C2 carbon will also shift downfield. To prevent this, always flush NMR tubes with argon and store purified benzothiazines at -20°C.

    Part 3: Standard Operating Procedure (SOP) - Self-Validating NMR Assignment

    To ensure absolute scientific integrity, do not rely solely on 1D NMR. The following workflow utilizes 2D NMR to create a self-validating matrix of structural proof.

    Step 1: Sample Preparation & Baseline Acquisition

    • Dissolve 10-15 mg of the purified benzothiazine in 0.6 mL of CDCl 3​ (preferred to minimize tautomerization)[4].

    • Acquire a standard 1 H spectrum (64 scans) and 13 C spectrum (1024 scans). Identify the isolated C2 protons and the C3 quaternary carbon.

    Step 2: Spin System Mapping via 1 H- 1 H COSY

    • Acquire a COSY spectrum to map the aromatic region (C5 to C8).

    • Causality: The C5 proton is spatially closest to the sulfur atom, which often shields it relative to the other aromatic protons. Use COSY to trace the ortho-coupling from C5 to C6, and subsequently to C7 and C8[4].

    Step 3: Direct Bond Assignment via 1 H- 13 C HSQC

    • Acquire an HSQC spectrum to correlate all protons to their directly attached carbons.

    • Causality: If the C2 protons appear as a complex AB multiplet due to restricted ring inversion[2], HSQC will definitively prove that both multiplets correlate to the single C2 carbon (~20-45 ppm), ruling out the presence of an impurity.

    Step 4: Ring Closure Validation via 1 H- 13 C HMBC (Critical Step)

    • Acquire an HMBC spectrum optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Causality & Self-Validation: The synthesis of 1,4-benzothiazines often involves the cyclization of acyclic precursors. To prove the ring is closed, observe the C2 protons. They must show a 3J correlation across the sulfur atom to the C8a aromatic quaternary carbon, and a 2J correlation to the C3 imine carbon. If the ring is open, this geometric relationship is broken, and these specific cross-peaks will be absent.

    Part 4: NMR Assignment Workflow Visualization

    NMR_Workflow Start 1. Sample Prep & 1D NMR (CDCl3 preferred) CheckPurity 2. Assess Tautomerism (Examine C2 & NH regions) Start->CheckPurity IsPure Are signals broadened or duplicated? CheckPurity->IsPure VT_NMR 3a. Variable Temp (VT) NMR or D2O Exchange IsPure->VT_NMR Yes (Tautomerism) TwoD_NMR 3b. Acquire 2D NMR Suite (COSY, HSQC, HMBC) IsPure->TwoD_NMR No (Pure 2H-form) VT_NMR->TwoD_NMR Signals Resolved COSY 4a. 1H-1H COSY: Map Aromatic Spin Systems TwoD_NMR->COSY HSQC 4b. 1H-13C HSQC: Assign Direct C-H Bonds TwoD_NMR->HSQC HMBC 4c. 1H-13C HMBC: Validate Ring Closure (C2 to C3/C8a) TwoD_NMR->HMBC Final 5. Final Structural Assignment COSY->Final HSQC->Final HMBC->Final

    Caption: Self-validating 2D NMR workflow for resolving tautomerism and confirming 1,4-benzothiazine ring closure.

    References
    • Dabholkar, V.V., & Gavande, R.P. "Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives." Arabian Journal of Chemistry. Available at: 3

    • Gautam, N., et al. "SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE." International Journal of Creative Research Thoughts (IJCRT). Available at: 1

    • Rathore, et al. "Spectroscopic and Physical Studies on the Oxidation of Some 4H-1,4-Benzothiazines with Hydrogen Peroxide in Acetic Acid." Asian Journal of Chemistry. Available at: 6

    • Napolitano, A., et al. "A New Insight in the Biosynthesis of Pheomelanins: Characterization of a Labile 1,4-Benzothiazine Intermediate." The Journal of Organic Chemistry - ACS Publications. Available at: 5

    • "Synthesis and Biological Evaluation of New 1,4-Thiazine Containing Heterocyclic Compounds." Jordan Journal of Chemistry (JJC). Available at:7

    • "Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii." PMC. Available at: 4

    • "SYNTHESIS OF 3-(ALKYLSULFANYL)-1,4-BENZOTHIAZINE DERIVATIVES BASED ON CYCLIZATION OF 2-[(CYANOMETHYL)SULFANYL]PHENYL ISOTHIOCYAN." Heterocycles. Available at: 2

    Sources

    Technical Support Center: Overcoming 2H-1,4-Benzothiazine Solubility Bottlenecks in Biological Assays

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. 2H-1,4-Benzothiazine derivatives are medicinally critical heterocyclic compounds that share a structural fold along the nitrogen-sulfur axis, similar to phenothiazines. While this unique pharmacophore is responsible for their versatile biological activities—ranging from anti-microbial to anti-tumor and antihypertensive effects[1]—their planar, hydrophobic nature consistently presents a major hurdle: poor aqueous solubility .

    This guide is designed for researchers and drug development professionals to troubleshoot, diagnose, and resolve solubility-induced artifacts (such as false negatives, erratic dose-response curves, and optical interference) when evaluating benzothiazine libraries in biological assays.

    Diagnostic Workflow

    Before altering your assay conditions, it is critical to confirm that anomalous data is actually caused by compound aggregation rather than a lack of target engagement.

    G A Assay Anomaly (Erratic IC50, False Negatives) B Visual/Microscopic Inspection A->B Check for precipitation C Laser Nephelometry Assay B->C Aggregation suspected D Target Binding Issue (High Solubility) C->D Scatter < Threshold E Solubility Issue (< 10 µM Kick-off) C->E Scatter > Threshold F Formulation Optimization (Cyclodextrins, pH) E->F Rescue solubility G Re-run Biological Assay F->G Proceed with optimized buffer

    Diagnostic workflow for resolving benzothiazine solubility issues in bioassays.

    Troubleshooting Guide & FAQs

    Q1: Why do my 2H-1,4-Benzothiazine derivatives crash out when transferring from a DMSO stock to an aqueous assay buffer? A1: 1,4-Benzothiazines are highly lipophilic[1]. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the sudden drop in the solvent's dielectric constant induces a phenomenon known as "solvent shock"[2]. The hydrophobic benzothiazine molecules undergo hydrophobic collapse to minimize contact with water, rapidly aggregating into colloidal particles or crystalline precipitates. This not only reduces the bioavailable concentration of the drug (leading to false negatives) but also causes light scattering that can severely interfere with fluorescence or absorbance readouts.

    Q2: How can I accurately determine the kinetic solubility of my benzothiazine library before running phenotypic assays? A2: Relying on visual inspection is insufficient because micro-precipitates form long before they are visible to the naked eye. The gold standard for high-throughput screening is the Kinetic Solubility Assay using Laser Nephelometry [3]. Nephelometry measures the intensity of light scattered by insoluble particles suspended in a microtiter plate[4]. By performing serial dilutions of the DMSO stock into your specific assay buffer, you can identify the exact concentration at which the compound begins to precipitate (the "kick-off" point)[5].

    Q3: What formulation strategies can I use to rescue the solubility of highly lipophilic benzothiazine hits without exceeding 0.1% DMSO? A3: In cell-based biological assays, keeping DMSO concentrations below 0.1% is critical to prevent solvent-induced cytotoxicity, membrane permeabilization, and non-specific protein denaturation[6]. To maintain benzothiazine solubility at low DMSO concentrations, consider the following strategies:

    • Cyclodextrins (e.g., HP-β-CD): These cyclic oligosaccharides form inclusion complexes, encapsulating the hydrophobic benzothiazine core while presenting a hydrophilic exterior to the aqueous buffer[2].

    • pH Adjustment: Many 1,4-benzothiazine derivatives contain basic amine substituents (e.g., piperazine rings, which are common in antihypertensive derivatives[7]). If tolerated by your biological target, slightly lowering the assay pH can protonate these nitrogens, drastically increasing aqueous solubility[2].

    • Co-solvents: Using a combination of PEG-400 or low concentrations of ethanol alongside DMSO can create a smoother polarity gradient, preventing rapid aggregation during the aqueous transfer[8].

    Experimental Protocol: High-Throughput Kinetic Solubility Assay via Laser Nephelometry

    Causality & Self-Validation: This protocol incorporates both a highly soluble reference (2'-deoxy-5-fluorouridine) and a poorly soluble reference (Ondansetron) to establish a definitive dynamic range. This ensures the nephelometer is detecting true particle scatter from the benzothiazine derivatives rather than background buffer noise or microbubbles[9].

    Step 1: Preparation of Stocks Prepare 10 mM stock solutions of your 2H-1,4-Benzothiazine test compounds, the highly soluble control, and the poorly soluble control in 100% molecular-biology grade DMSO[9]. Ensure complete dissolution. Note: DMSO is highly hygroscopic; avoid leaving stocks open to the air, as absorbed ambient water will prematurely lower the solvent's dielectric constant and induce precipitation inside the stock tube[6].

    Step 2: Serial Dilution In a 96-well V-bottom plate, perform a 2-fold serial dilution of the DMSO stocks using 100% DMSO to create a concentration gradient (e.g., from 10 mM down to 78 µM).

    Step 3: Aqueous Transfer (Simulating "Solvent Shock") Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom assay plate. Rapidly add 198 µL of your target biological assay buffer (e.g., PBS, pH 7.4) to each well[5]. This yields a final DMSO concentration of exactly 1.0% across all wells, isolating the compound concentration as the sole variable.

    Step 4: Incubation Seal the plate and incubate at 37°C for 2 hours. Use gentle orbital shaking (e.g., 700 RPM) to promote uniform precipitation of the insoluble fractions and prevent particles from settling unevenly[4].

    Step 5: Nephelometric Measurement Scan the plate using a laser microplate nephelometer (e.g., NEPHELOstar Plus). The instrument passes a laser through each well, and an integrating Ulbricht sphere collects the scattered light, directing it to a photodiode detector[4].

    Step 6: Data Analysis Plot the intensity of scattered light (Relative Nephelometric Units, RNU) against the final compound concentration. The kinetic solubility limit is defined as the concentration at which the scattering signal significantly deviates from the baseline established by the highly soluble control[5][9].

    Quantitative Data: Comparison of Solubilization Strategies for 1,4-Benzothiazines

    The following table summarizes the causal impact of various excipients and formulation strategies on the kinetic solubility of planar heterocycles like 1,4-benzothiazines.

    Solubilization StrategyMechanism of ActionTypical Assay ConcentrationImpact on Kinetic SolubilityBiological Assay Compatibility
    DMSO Only Organic solvent / Dielectric modifier< 0.1% (Cellular)< 1.0% (Biochemical)Baseline (Often < 10 µM for planar heterocycles)High toxicity and protein denaturation at >1%[6].
    HP-β-Cyclodextrin Hydrophobic inclusion complex1% - 5% (w/v)10x - 50x increaseExcellent. Biocompatible and generally inert in enzymatic assays[2].
    PEG-400 Co-solvent / Polarity gradient smoother1% - 5% (v/v)5x - 10x increaseModerate. Can increase buffer viscosity and alter diffusion rates[8].
    pH Adjustment (Acidic) Protonation of basic amine substituentspH 5.5 - 6.520x - 100x increaseTarget-dependent. May alter protein folding or target active site states[2].
    References
    • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Chemistry & Biology Interface
    • Synthesis and biological activities of new 1,4-benzothiazine deriv
    • In vitro solubility assays in drug discovery PubMed (NIH)
    • Determin
    • Solubility Assay by Laser Nephelometry Enamine
    • ExperimentNephelometryKinetics Document
    • DMSO biochemistry YouTube
    • Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays Benchchem
    • 1683 questions with answers in DMSO | Science topic ResearchG

    Sources

    Technical Support Center: Enhancing the Purity of 2H-1,4-Benzothiazine Final Products

    Author: BenchChem Technical Support Team. Date: March 2026

    Overview 2H-1,4-Benzothiazines are critical heterocyclic scaffolds in drug development, exhibiting potent antihypertensive, antimicrobial, and anticancer properties[1][2]. However, synthesizing these derivatives with high purity is frequently complicated by oxidative side reactions—such as the disulfide dimerization of 2-aminothiophenol—and the formation of sulfone byproducts[3][4]. This technical support guide provides mechanistic troubleshooting, optimized experimental protocols, and self-validating purification workflows to ensure >99% product purity.

    Reaction Optimization & Impurity Mitigation (FAQ)

    Q: Why am I seeing a high percentage of 2,2'-disulfanediyldianiline (disulfide dimer) instead of the target 2H-1,4-benzothiazine? A: The primary starting material, 2-aminothiophenol, is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen or strong oxidizing agents[4]. Causality & Solution: Dimerization is a competing kinetic pathway against the desired condensation/cyclization. To mitigate this, run the reaction under an inert atmosphere (N₂ or Ar). Alternatively, utilizing a highly efficient catalyst—such as sulfonic acid-functionalized nano-γ-Al₂O₃—accelerates the formation of the oxonium ion intermediate with the ω-bromoketone. This drives the equilibrium toward the cyclized 2H-1,4-benzothiazine much faster than the dimerization rate[5].

    Q: My final product contains 1,1-dioxide (sulfone) impurities. How can I prevent over-oxidation? A: Both 4H- and 2H-1,4-benzothiazines can readily oxidize into 1,1-dioxides (sulfones) upon prolonged exposure to atmospheric oxygen during workup, or if excess peroxides are present[3]. Causality & Solution: The sulfur atom in the thiazine ring is highly nucleophilic. Limit the use of oxidative cyclization promoters. If an oxidative pathway is strictly required, tightly control the stoichiometry of the oxidant (e.g., H₂O₂) and quench the reaction immediately upon completion using a reducing agent (like sodium thiosulfate) before initiating solvent evaporation[3].

    Q: Which solvent and catalyst system yields the highest purity profile for 3-substituted-2H-1,4-benzothiazines? A: Protic solvents like ethanol (EtOH) combined with heterogeneous acidic catalysts provide the cleanest reaction profiles. Causality: Protic solvents stabilize the oxonium intermediate, while heterogeneous nano-catalysts provide high surface-area contact without leaving corrosive acidic residues in the crude mixture[5].

    Table 1: Effect of Reaction Conditions on 2H-1,4-Benzothiazine Purity and Yield

    CatalystSolventTemperaturePrimary Impurity ProfileYield/Purity Outcome
    NoneEtOHRefluxHigh unreacted starting materials< 30% (Poor)
    p-TsOHCH₂Cl₂RefluxModerate disulfide dimers~ 50% (Moderate)
    Sulfonic acid nano-γ-Al₂O₃H₂ORefluxHydrolysis byproducts~ 60% (Moderate)
    Sulfonic acid nano-γ-Al₂O₃EtOHRefluxTrace (Highly clean conversion)> 90% (Excellent)[5]
    Self-Validating Experimental Protocols

    Protocol A: High-Purity Synthesis of 3-Substituted-2H-1,4-Benzothiazines This protocol utilizes a recyclable nano-catalyst to minimize side reactions and simplify downstream purification[5].

    • Preparation: Suspend 1.0 mmol of the chosen ω-bromoketone and 50 mg of sulfonic acid-functionalized nano-γ-Al₂O₃ in 10 mL of absolute EtOH in a round-bottom flask.

    • Addition: Slowly add 1.0 mmol of freshly distilled 2-aminothiophenol. (Note: Prior distillation is critical to remove any pre-existing disulfide dimers).

    • Reaction: Stir the mixture at reflux temperature.

      • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the highly UV-active thiol spot confirms 100% conversion, validating that the reaction can be stopped before degradation begins[5][6].

    • Filtration: Filter the hot reaction mixture to recover the nano-γ-Al₂O₃ catalyst. Wash the catalyst bed with hot EtOH (5 mL) to ensure complete product recovery.

    • Concentration: Evaporate the combined ethanolic filtrate under reduced pressure to yield the crude product.

    Protocol B: Two-Tier Purification (Chromatography + Recrystallization) When crude mixtures contain closely eluting impurities, a dual-method approach ensures >99% purity[6].

    • Flash Chromatography: Load the crude residue onto a silica gel column (230–400 mesh). Elute using a gradient of Chloroform (CHCl₃) or Hexane/Ethyl Acetate (7:3)[6].

    • Fraction Analysis: Analyze fractions via LC-MS.

      • Self-Validation Step: For 3-phenyl-2H-1,4-benzothiazine, confirm the target mass of [M+H]⁺ 226. Fractions containing M⁺ 256 (sulfone) or M⁺ 248 (disulfide dimer) must be strictly discarded[3][4].

    • Recrystallization: Combine the pure fractions, evaporate the solvent, and dissolve the resulting solid in a minimal volume of boiling Ethyl Acetate (EtOAc) or Ethanol (EtOH)[5].

    • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize precipitation. Filter the highly pure crystals and dry in vacuo.

    Mechanistic & Workflow Visualizations

    To fully understand the divergence between target product formation and impurity generation, refer to the mechanistic pathway below.

    Mechanism Start 2-Aminothiophenol + ω-Bromoketone Oxonium Oxonium Ion Intermediate (Catalyzed by nano-γ-Al2O3) Start->Oxonium EtOH, Reflux Fast Conversion Dimer 2,2'-Disulfanediyldianiline (Dimer Impurity) Start->Dimer O2 Exposure (Slow/Uncatalyzed) Target 2H-1,4-Benzothiazine (Target Product) Oxonium->Target Cyclization (-H2O, -HBr) Sulfone 1,1-Dioxide Sulfone (Over-oxidation Impurity) Target->Sulfone Excess Peroxides During Workup

    Fig 1: Reaction mechanism showing target cyclization vs. oxidative impurity pathways.

    Purification Crude Crude Mixture Flash Flash Chromatography (Silica, Hexane:EtOAc) Crude->Flash LCMS LC-MS Fraction Validation Flash->LCMS Recryst Recrystallization (Hot EtOAc/EtOH) LCMS->Recryst Target Mass Confirmed Waste Discard Impurities (Dimers/Sulfones) LCMS->Waste Impurity Mass Detected Pure Pure 2H-1,4-Benzothiazine (>99% Purity) Recryst->Pure Crystal Formation

    Fig 2: Self-validating purification workflow ensuring the removal of dimers and sulfones.

    References
    • Sulfonic Acid Functionalized Nano-γ-Al2O3: A New, Efficient, and Reusable Catalyst for Synthesis of 3-Substituted-2H-1,4-Benzothiazines. nih.gov. 5

    • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. researchgate.net. 1

    • Synthesis of some new 1,4-benzothiazine and 1,5-benzothiazepine tricyclic derivatives. electronicsandbooks.com.

    • Synthesis of 4H-1,4-Benzothiazine-1,1-dioxides (Sulfones) and Phenothiazine-5,5-dioxides (Sulfones). researchgate.net. 3

    • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. nih.gov. 2

    • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives. frontiersin.org. 6

    • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. nih.gov. 4

    Sources

    Troubleshooting unexpected results in the biological screening of 2H-1,4-Benzothiazines

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 2H-1,4-Benzothiazine Biological Screening .

    As a highly versatile heterocyclic scaffold, 1,4-benzothiazines exhibit a broad spectrum of biological activities, ranging from anticancer to antimicrobial properties[1],[2]. However, their unique physicochemical characteristics—specifically their redox-sensitive sulfur atom, intrinsic chromophoric properties, and hydrophobic nature—frequently generate unexpected artifacts during high-throughput screening (HTS) and cell-based assays.

    This guide is designed for drug development professionals and provides mechanistic explanations, self-validating protocols, and diagnostic workflows to troubleshoot and rescue your screening campaigns.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: My 1,4-benzothiazine library shows unusually high, non-specific hit rates across multiple unrelated targets. Are these PAINS (Pan-Assay Interference Compounds)? Causality: While the scaffold itself can aggregate, non-specific activity is most frequently caused by synthetic impurities. 1,4-Benzothiazines are typically synthesized via the condensation of 2-aminothiophenols with various electrophiles[3]. Residual 2-aminothiophenol starting materials are highly reactive and can act as potent redox cyclers or covalent modifiers. In many cases, these unpurified thiol intermediates exhibit significantly higher antimicrobial or cytotoxic activity than the fully cyclized 1,4-benzothiazine products[4]. Solution: Do not discard the scaffold immediately. Run a purity check specifically targeting free thiols (see Protocol 1) before classifying the compound as a promiscuous hit.

    Q2: We observe strong background interference in colorimetric and fluorometric cell viability assays (e.g., SRB, MTT). How do we correct this? Causality: The 1,4-benzothiazine core is structurally homologous to phenothiazine dyes and natural pigments like pheomelanin[1]. Consequently, these compounds often possess intrinsic absorbance or fluorescence that directly overlaps with the emission/excitation spectra of standard viability assays, such as the Sulforhodamine B (SRB) assay commonly used in colorectal cancer screening[5]. Solution: Perform a compound-only background subtraction. If interference persists, switch to an orthogonal, non-optical readout such as an ATP-based luminescence assay (e.g., CellTiter-Glo).

    Q3: Why is there a sudden drop in compound efficacy when transitioning from brief biochemical assays to 48-hour cell-based assays? Causality: The sulfur atom within the 1,4-thiazine ring is highly susceptible to oxidation. Under the prolonged incubation times of cell-based assays, ambient reactive oxygen species (ROS) in the media or intracellular enzymes can rapidly oxidize the parent compound into its corresponding sulfoxide or sulfone[6]. This structural alteration dramatically shifts the molecule's polarity and spatial geometry, often abrogating target binding. Solution: Track the compound's stability in the assay media over time using LC-MS (see Protocol 2).

    Part 2: Self-Validating Experimental Protocols

    To ensure scientific integrity, every troubleshooting step must be self-validating. The following protocols include internal controls to definitively prove the mechanism of assay interference.

    Protocol 1: Orthogonal Validation for Thiol Contamination & Aggregation

    This protocol differentiates true biological hits from false positives caused by residual synthetic thiols or colloidal aggregation.

    Step-by-Step Methodology:

    • Preparation: Prepare a 10 mM stock of the 1,4-benzothiazine hit in DMSO.

    • Thiol Detection (Ellman’s Assay):

      • Mix 10 µL of the compound stock with 190 µL of Ellman’s reagent (DTNB) in reaction buffer (0.1 M sodium phosphate, pH 8.0).

      • Self-Validation Control: Use 2-mercaptoethanol as a positive control and pure DMSO as a negative control.

      • Read absorbance at 412 nm. A strong signal indicates the hit is driven by unreacted 2-aminothiophenol precursors[3],[4].

    • Aggregation Reversal (Triton X-100):

      • If the thiol test is negative, re-run your primary biochemical assay with the addition of 0.01% (v/v) Triton X-100 to the assay buffer.

      • Self-Validation Control: If the compound's inhibitory activity is abolished upon the addition of the detergent, the initial result was a false positive caused by colloidal sequestration. If activity remains stable, the hit is target-specific.

    Protocol 2: LC-MS Stability Tracking for In Situ Oxidation

    This workflow confirms whether the loss of cellular activity is due to the oxidation of the 1,4-benzothiazine sulfur core into a sulfone/sulfoxide[6].

    Step-by-Step Methodology:

    • Incubation: Spike the 1,4-benzothiazine (10 µM final) into the complete cell culture media (e.g., DMEM + 10% FBS).

    • Forced Oxidation (Positive Control): In a separate tube, spike the compound into media containing 1 mM H2​O2​ . This forces the generation of the M+16 (sulfoxide) and M+32 (sulfone) reference peaks.

    • Internal Standard: Add a structurally stable internal standard (e.g., a heavy-isotope labeled analog) to all samples to validate that any signal loss is due to degradation, not plastic binding or extraction failure.

    • Extraction & Analysis: At 0, 12, 24, and 48 hours, extract 100 µL aliquots with 300 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS.

    • Data Interpretation: Compare the retention times and mass shifts of the 48-hour sample against the H2​O2​ positive control to confirm oxidative degradation.

    Part 3: Quantitative Data & Benchmarks

    The following table summarizes the expected physicochemical thresholds and interference markers for the 1,4-benzothiazine scaffold to help you benchmark your screening data.

    Table 1: Physicochemical Interference Thresholds for 1,4-Benzothiazines

    Interference TypeMechanistic CauseDetection MethodCritical Threshold / Indicator
    Optical Quenching Chromophoric overlap (pheomelanin-like core)UV-Vis Absorbance ScanAbsorbance > 0.1 OD at assay wavelength (e.g., 564 nm for SRB)
    Colloidal Aggregation High hydrophobicity / Poor aqueous solubilityDynamic Light Scattering (DLS)Particle size > 100 nm; Activity loss with 0.01% Triton X-100
    Thiol Reactivity Residual 2-aminothiophenol precursorEllman’s Reagent (DTNB)> 5% molar equivalent of free thiol detected at 412 nm
    Oxidative Instability Sulfur oxidation to sulfoxide/sulfoneLC-MS ProfilingAppearance of[M+16] or [M+32] peaks within 24 hours

    Part 4: Visual Diagnostic Workflow

    Use the following decision tree to systematically triage unexpected 1,4-benzothiazine screening hits.

    BenzothiazineTroubleshooting Hit Unexpected Hit (1,4-Benzothiazine) Purity Check Purity (Ellman's Reagent) Hit->Purity IsThiol Residual Thiol? Purity->IsThiol FalsePos1 False Positive (Purify Compound) IsThiol->FalsePos1 Yes Agg Check Aggregation (DLS / Triton X-100) IsThiol->Agg No IsAgg Colloids Formed? Agg->IsAgg FalsePos2 False Positive (PAINS Behavior) IsAgg->FalsePos2 Yes Ox Check Stability (LC-MS for Oxidation) IsAgg->Ox No IsOx Sulfur Oxidized? Ox->IsOx Metabolite Active Metabolite (Test Sulfone) IsOx->Metabolite Yes Valid Validated Hit (Proceed to SAR) IsOx->Valid No

    Diagnostic workflow for troubleshooting 1,4-Benzothiazine screening hits.

    References

    • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. 1

    • 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Topics in Medicinal Chemistry (NIH). 2

    • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. 3

    • Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Medicinal Chemistry Research (Taylor & Francis). 5

    • 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. ChemMedChem (NIH). 4

    • Synthesis and Biological Evaluation of New 1,4-Thiazine Containing Heterocyclic Compounds. Jordan Journal of Chemistry. 6

    Sources

    Technical Support Center: Optimization of Catalyst Selection for 2H-1,4-Benzothiazine Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 2H-1,4-Benzothiazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to empower you with the expertise to overcome common challenges and streamline your synthetic workflows.

    Introduction: The Synthetic Landscape of 2H-1,4-Benzothiazines

    The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The synthesis of these valuable compounds, most commonly through the condensation of 2-aminothiophenol with a suitable electrophile, is often fraught with challenges ranging from low yields to difficult purification. Catalyst selection is paramount in navigating these complexities, dictating reaction efficiency, selectivity, and overall success. This guide provides a comprehensive overview of catalyst optimization and troubleshooting for the synthesis of 2H-1,4-benzothiazines.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    Here, we address common issues encountered during the synthesis of 2H-1,4-benzothiazines in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

    Q1: My reaction yield is consistently low or I'm getting no product. What are the likely causes and how can I improve it?

    Low to no yield is a frequent frustration. The root cause often lies in the quality of starting materials, suboptimal reaction conditions, or an inefficient catalytic system.

    Potential Causes & Recommended Solutions:

    Potential Cause Scientific Explanation & Troubleshooting Steps
    Poor Quality of 2-Aminothiophenol 2-Aminothiophenol is highly susceptible to oxidation, forming the disulfide dimer, bis(2-aminophenyl) disulfide.[3] This dimer is significantly less reactive and will not participate in the desired cyclization. Solutions: 1. Use Fresh Reagent: Always use a freshly opened bottle of 2-aminothiophenol. 2. Purify Before Use: If oxidation is suspected, purify the starting material by distillation under reduced pressure or recrystallization. 3. Inert Atmosphere: Handle 2-aminothiophenol and set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
    Suboptimal Reaction Temperature The optimal temperature is a delicate balance. Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier.[4] Solutions: 1. Gradual Increase: If the reaction is sluggish at room temperature, incrementally increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring the progress by Thin-Layer Chromatography (TLC). 2. Avoid Excessive Heat: High temperatures can lead to side product formation and decomposition of starting materials or products.
    Inefficient Catalyst or Catalyst Inactivation The chosen catalyst may not be suitable for the specific substrates or may be deactivated by impurities. Solutions: 1. Catalyst Screening: Refer to the catalyst comparison table below and consider screening a few different types of catalysts (e.g., a Lewis acid, a copper salt, a solid-supported catalyst). 2. Check Catalyst Loading: Ensure the correct catalytic amount is used. Typically, this ranges from 1-10 mol%. 3. Activator/Ligand: For some metal-catalyzed reactions, the addition of a ligand is crucial for catalyst stability and activity.
    Incorrect Solvent The solvent plays a critical role in solubility, reaction rate, and sometimes even the reaction pathway. Solutions: 1. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, acetonitrile, DMF, DMSO, or even solvent-free conditions).[2] 2. "Green" Solvents: Consider environmentally benign options like water or ionic liquids, which have shown success in certain protocols.
    Q2: I'm observing a significant amount of a major side product. How can I identify and minimize its formation?

    The most common side product is the aforementioned bis(2-aminophenyl) disulfide. Other side products can arise from self-condensation of starting materials or alternative reaction pathways.

    Troubleshooting Side Product Formation:

    Side Product Identification & Mechanistic Explanation Prevention Strategies
    Bis(2-aminophenyl) disulfide Identification: This side product is often a crystalline solid and can be characterized by NMR and mass spectrometry. Mechanism: The thiol group of 2-aminothiophenol is readily oxidized by atmospheric oxygen, especially in the presence of base or metal catalysts, to form a disulfide bond.[5][6][7][8]1. Inert Atmosphere: Rigorously exclude air from the reaction by using an inert atmosphere (N₂ or Ar). 2. Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial.
    Benzothiazole Derivatives Identification: Formation of a five-membered benzothiazole ring instead of the six-membered benzothiazine. Mechanism: This can occur through an alternative cyclization pathway, particularly with certain substrates or under harsh reaction conditions.1. Milder Conditions: Reduce the reaction temperature and/or use a milder catalyst. 2. Substrate Choice: The structure of the electrophile can influence the regioselectivity of the cyclization.
    Starting Material Self-Condensation Identification: Side products arising from the self-reaction of the carbonyl-containing starting material.1. Slow Addition: Add the more reactive starting material (often the carbonyl compound) slowly to the reaction mixture to maintain its low concentration. 2. Lower Temperature: Running the reaction at a lower temperature can disfavor the higher activation energy pathway of self-condensation.
    Q3: My product is difficult to purify. What are the best strategies for purification?

    Purification can be challenging due to the polarity of the 1,4-benzothiazine core and potential instability on standard silica gel.

    Purification Troubleshooting:

    Problem Explanation & Solution
    Streaking or Decomposition on Silica Gel The nitrogen and sulfur atoms in the benzothiazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and sometimes decomposition.[9]
    "Oiling Out" During Crystallization The product separates as an oil instead of a crystalline solid. This is often due to residual impurities or the use of an inappropriate solvent.[9]
    Persistent Impurities Some impurities may co-elute with the product during chromatography.

    Catalyst Selection: A Comparative Overview

    The choice of catalyst is a critical parameter in the synthesis of 2H-1,4-benzothiazines. Below is a comparative table of commonly used catalysts for the reaction of 2-aminothiophenol with various carbonyl compounds.

    CatalystTypical SubstratesAdvantagesDisadvantagesRepresentative Conditions
    **Copper (I) or (II) salts (e.g., CuI, Cu(acac)₂) **α-Halo ketones, ChloroacetamidesHigh yields, good functional group tolerance.[10]May require a ligand, potential for metal contamination in the final product.5-10 mol% catalyst, base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., DMF, DMSO), 100-150 °C.[10]
    KHSO₄ α-Bromo ketonesInexpensive, readily available.Moderate to good yields, may require reflux.[11]Catalytic amount, acetonitrile, reflux.[11]
    Heteropoly acids (e.g., H₃PW₁₂O₄₀) Acetylenic esters, malonate estersHigh efficiency, can be supported on silica.May not be readily available in all labs.[11]Catalytic amount, isopropanol, 50 °C.[11]
    Basic Alumina (Al₂O₃) β-Diketones, β-Keto estersSolid support, easy removal, solvent-free conditions possible with microwave irradiation.[1]Activity can vary depending on the grade of alumina.Microwave irradiation, solvent-free.[1]
    Baker's Yeast 1,3-Dicarbonyl compounds"Green" catalyst, mild conditions.[1]Moderate yields, may require longer reaction times.Methanol, ambient temperature.[1]
    Microwave Irradiation (catalyst-free) β-Diketones, β-Keto estersRapid reaction times, high yields, solvent-free potential.[4][12][13][14]Requires specialized microwave equipment.Microwave irradiation, often with a high-boiling solvent like DMF or solvent-free.

    Optimized Experimental Protocols

    The following are detailed, step-by-step protocols for two common and effective methods for the synthesis of 2H-1,4-benzothiazines.

    Protocol 1: Copper-Catalyzed Synthesis from 2-Aminothiophenol and an α-Halo Ketone

    This protocol is a robust method for the synthesis of 2-aryl or 2-acyl-2H-1,4-benzothiazines.

    Materials:

    • 2-Aminothiophenol

    • Substituted α-halo ketone (e.g., 2-bromoacetophenone)

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline (ligand)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Nitrogen or Argon gas supply

    • Standard glassware for inert atmosphere reactions

    Procedure:

    • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (5 mol%) and 1,10-phenanthroline (10 mol%).

    • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

    • Addition of Reagents: Under a positive pressure of inert gas, add Cs₂CO₃ (2 equivalents), 2-aminothiophenol (1 equivalent), and the α-halo ketone (1.1 equivalents).

    • Solvent Addition: Add anhydrous DMF via syringe.

    • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Washing: Combine the organic layers and wash with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or alumina.

    Protocol 2: Microwave-Assisted Synthesis from 2-Aminothiophenol and a β-Diketone

    This protocol offers a rapid and often high-yielding route to 2,4-disubstituted-4H-1,4-benzothiazines.[4][12][13][14]

    Materials:

    • 2-Aminothiophenol

    • β-Diketone (e.g., acetylacetone)

    • Basic alumina

    • Microwave reactor with sealed vessels

    Procedure:

    • Mixing Reagents: In a microwave-safe reaction vessel, thoroughly mix 2-aminothiophenol (1 mmol), the β-diketone (1.1 mmol), and basic alumina (500 mg).

    • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 5-15 minutes.

    • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.

    • Extraction: Add ethyl acetate to the solid mixture and stir for 10 minutes.

    • Filtration and Concentration: Filter the mixture to remove the alumina and wash the solid with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by a short plug of silica gel.

    Visualizing Workflows and Mechanisms

    Diagrams can greatly aid in understanding complex experimental workflows and reaction mechanisms. Below are Graphviz (DOT language) scripts to generate such visualizations.

    Experimental Workflow for Copper-Catalyzed Synthesis

    experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add CuI, Ligand, and Base to Flask inert 2. Establish Inert Atmosphere (N2/Ar) setup->inert reagents 3. Add 2-Aminothiophenol and α-Halo Ketone inert->reagents solvent 4. Add Anhydrous DMF reagents->solvent heat 5. Heat to 120°C and Stir solvent->heat tlc 6. Monitor by TLC heat->tlc quench 7. Quench with Water tlc->quench Reaction Complete extract 8. Extract with Ethyl Acetate quench->extract wash 9. Wash with Water and Brine extract->wash dry 10. Dry and Concentrate wash->dry purify 11. Column Chromatography dry->purify product Pure 2H-1,4-Benzothiazine purify->product

    Caption: General workflow for the copper-catalyzed synthesis of 2H-1,4-benzothiazines.

    Mechanism of Disulfide Side Product Formation

    disulfide_formation ATP 2 x 2-Aminothiophenol (R-SH) Thiolate 2 x Thiolate Anion (R-S⁻) ATP->Thiolate -2H⁺ Disulfide Bis(2-aminophenyl) disulfide (R-S-S-R) Thiolate->Disulfide + O₂ - 2e⁻ O2 O₂ (Air) H2O 2H₂O O2->H2O + 4H⁺, + 4e⁻

    Caption: Oxidative formation of the disulfide side product from 2-aminothiophenol.

    References

    • Charris, J., et al. (2007). Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. Tetrahedron, 63(30), 722-727.
    • Reddit. (2017).
    • BenchChem. (2025).
    • Mishra, A., et al. (2013). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. International Journal of Scientific & Engineering Research, 4(7).
    • Polshettiwar, V., & Kaushik, M. P. (2013). A Microwave-assisted Synthesis of Some New Benzothiazines Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences Review and Research, 18(2), 47-49.
    • Rai, A., Singh, A. K., Raj, V., & Saha, S. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Green Chemistry, 10(1).
    • Dabholkar, V. V., & Ansari, F. Y. (2009). A facile synthesis of 1,4-benzothiazine esters using microwave irradiation. Organic Chemistry: An Indian Journal, 5(2), 273-276.
    • Alvarez-Miguel, L., et al. (2024). rNets: A standalone package to visualize reaction networks. ChemRxiv.
    • Li, Y., et al. (2015). Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry, 13(12), 3563-3566.
    • Kumar Rundla, H., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1).
    • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
    • Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[4][12]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136.

    • Chen, Y. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by.
    • Tang, D., et al. (2014). Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy. Tetrahedron Letters, 55(30), 4185-4188.
    • Graphviz. (2024). User Guide.
    • Zhang, W., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(11), 2947.
    • Khlebnikov, A. F., & Novikov, M. S. (2021). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 26(23), 7249.
    • d3-graphviz. (2024).
    • Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
    • Appavoo, D., & Afzal, M. (2015). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. Molecules, 20(1), 1541-1560.
    • von Rabenau, C. (2022).
    • Wang, L., et al. (2018). Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines. Organic & Biomolecular Chemistry, 16(43), 8211-8218.
    • Guarda, V. L. M., et al. (2003). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Journal of the Brazilian Chemical Society, 14(5), 824-829.
    • Freedman, R. B. (1995). Mechanisms and catalysts of disulfide bond formation in proteins. Current Opinion in Structural Biology, 5(1), 85-91.
    • Alanen, H. I. (2015).
    • Teledyne ISCO. (n.d.).
    • Ruiz-Rodríguez, J., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. The Journal of Organic Chemistry, 86(24), 18063-18070.
    • Hilaris Publisher. (2024).
    • Kim, D., et al. (2022). Continuous Flow Synthesis of 1,4-Benzothiazines Using Ambivalent Reactivity of (E)-β-Chlorovinyl Ketones: A Point of Reaction Control Enabled by Flow Chemistry. Organic Letters, 24(29), 5364-5369.
    • Le, T. H., et al. (2025). Tuning the mesostructure of precipitating silica gels to improve the filterability of acidic lixiviation slurries. Comptes Rendus. Chimie, 28(S1).

    Sources

    Technical Support Center: Characterization of 2H-1,4-Benzothiazine Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 2H-1,4-benzothiazine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile but often challenging class of heterocyclic compounds. The structural similarity of the 1,4-benzothiazine core to phenothiazines, featuring a distinct fold along the nitrogen-sulfur axis, underpins their broad biological activities but also contributes to specific characterization pitfalls.[1]

    This document moves beyond standard protocols to address the nuanced issues encountered in the lab, providing not just solutions but the mechanistic reasoning behind them. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common characterization challenges, ensuring the integrity and reproducibility of your results.

    Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

    This section addresses the most common initial queries and observations that can cause confusion during the characterization of 2H-1,4-benzothiazine derivatives.

    Q1: My ¹H-NMR spectrum looks messy, with more peaks than my proposed structure accounts for. What's the likely cause?

    A: This is a classic issue stemming from the inherent reactivity of the 1,4-benzothiazine scaffold. The three most common culprits are:

    • Tautomerism: Your 2H-1,4-benzothiazine may exist in equilibrium with its 4H-tautomer in solution.[2] This can result in two distinct sets of signals, especially for the protons on and adjacent to the thiazine ring. Quantum chemical calculations have shown that the stability difference between the two isomers can be very small.[2]

    • Oxidative Degradation: These compounds are highly susceptible to air oxidation, especially in solution. This can lead to the formation of corresponding sulfoxides ([M+16]) or sulfones ([M+32]), each of which will have a unique NMR signature.

    • Dimeric Impurities: The common precursor, 2-aminothiophenol, readily oxidizes to its disulfide, which can lead to the formation of dimeric benzothiazine byproducts during synthesis.[2][3] These dimers are often difficult to separate and can complicate spectra.

    Q2: The color of my purified compound changes from white/pale yellow to a darker brown when dissolved for analysis. Should I be concerned?

    A: Yes, this is a strong visual indicator of sample degradation. Pheomelanins, which are natural pigments, contain the 1,4-benzothiazine nucleus and are known photosensitizers that can generate reactive oxygen species (ROS).[1] This inherent property makes many synthetic derivatives sensitive to light and air. The color change is typically due to aerial oxidation, forming highly conjugated, colored byproducts. To ensure the integrity of your analysis, you should prepare solutions from degassed solvents immediately before acquiring data and work under an inert atmosphere (Nitrogen or Argon) whenever possible.

    Q3: My mass spectrum doesn't show the expected molecular ion peak ([M+H]⁺ or M⁺·). Instead, I see a prominent peak at roughly double the expected mass.

    A: This strongly suggests the presence of an oxidative dimer. This is a common pitfall where two molecules of the benzothiazine couple, often via a disulfide bridge formed from residual starting material or through oxidative side reactions.[2] Always confirm with high-resolution mass spectrometry (HRMS) to obtain an exact mass and elemental composition, which will definitively confirm or rule out a dimeric structure.[4][5] If you are using a hard ionization technique like Electron Ionization (EI), consider a softer method like Electrospray Ionization (ESI) to reduce in-source fragmentation and improve the chances of observing the true molecular ion.

    Q4: I'm struggling with purification. My compound appears as a single spot on TLC, but the NMR still shows impurities after column chromatography.

    A: This issue often arises from the compound's instability on silica gel. The acidic nature of standard silica gel can catalyze degradation or tautomerization during the purification process. Furthermore, the polarity of the desired product can be very similar to its oxidized byproducts, leading to co-elution. Consider using deactivated (neutral) silica or alumina for chromatography and eluting as quickly as possible. If problems persist, recrystallization is often a superior method for achieving high purity with these compounds.

    Part 2: Troubleshooting Guide - A Deep Dive into Specific Pitfalls

    This section provides detailed troubleshooting strategies organized by the type of challenge encountered.

    Pitfall: Inherent Chemical Instability

    The 2H-1,4-benzothiazine scaffold is electron-rich and prone to several competing reactions that can compromise sample purity. The primary concerns are oxidation, dimerization, and ring contraction.

    The following diagram illustrates the most common degradation pathways. The initial 2H-1,4-benzothiazine can undergo oxidation at the sulfur atom or participate in oxidative dimerization. A more drastic rearrangement can lead to ring contraction.

    degradation_pathways A 2H-1,4-Benzothiazine (Desired Compound) B Sulfoxide ([M+16]) A->B [O] D Oxidative Dimer (~[2M-2H]) A->D Oxidative Conditions E 1,3-Benzothiazole (Ring Contraction Product) A->E Nucleophiles, Oxidants, UV C Sulfone ([M+32]) B->C [O]

    Caption: Common degradation pathways for 2H-1,4-benzothiazine compounds.

    SymptomProbable CauseRecommended Action & Rationale
    Rapid color change in solution Aerial OxidationAction: Work under an inert atmosphere (N₂ or Ar) and use freshly degassed solvents. Rationale: This minimizes contact with atmospheric oxygen, the primary driver for the formation of colored, oxidized species.
    Broad or disappearing NMR signals Degradation or dynamic exchange (tautomerism)Action: Acquire spectra immediately after dissolution. Consider low-temperature NMR analysis. Rationale: Immediate analysis minimizes the time for degradation. Low temperatures can slow down dynamic exchange processes, resulting in sharper signals.
    New spots appearing on TLC plate over time Decomposition on stationary phaseAction: Use neutral or base-deactivated silica/alumina. Elute quickly. Spot the TLC plate and develop it immediately. Rationale: The acidic surface of standard silica gel can catalyze decomposition. Minimizing contact time reduces the extent of this degradation.
    Low recovery after workup/purification General instabilityAction: Avoid strongly acidic or basic conditions during workup.[2] Keep all solutions cold and protected from direct light. Rationale: Benzothiazine derivatives can be sensitive to pH extremes and photodegradation.
    Pitfall: Ambiguous Spectroscopic Data

    Correctly interpreting spectroscopic data is paramount. For 1,4-benzothiazines, this requires an awareness of potential isomers and byproducts.

    Challenge: Differentiating tautomers, isomers, and byproducts.

    Reference Data: While substitution patterns will cause variations, the core 2H-1,4-benzothiazin-3(4H)-one structure exhibits characteristic signals.

    Proton / CarbonTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
    Thiazine N-H 10.0 - 10.8 (in DMSO-d₆)N/ABroad singlet, D₂O exchangeable.[4]
    Thiazine C2-H 3.5 - 4.528 - 40Can be a singlet for CH₂ or a multiplet depending on substitution.[4][6]
    Thiazine C3=O N/A165 - 175Characteristic carbonyl signal for thiazinone derivatives.[4]
    Aromatic C-H 6.8 - 7.8115 - 140Pattern depends on the substitution of the benzene ring.[4][5]

    Troubleshooting NMR Data:

    • Is it the 4H-Tautomer? The 4H-tautomer will lack the N-H signal described above and will instead show characteristic signals for the C2=C3 double bond. Look for vinylic protons in the ¹H spectrum (typically 5-6 ppm) and sp² carbons in the ¹³C spectrum where you expect sp³ carbons for the 2H-isomer.

    • Is it Oxidized? Oxidation to a sulfoxide or sulfone will cause a significant downfield shift of the adjacent C2-H protons due to the electron-withdrawing effect of the S=O or SO₂ group.

    • Is it a Ring-Contraction Product? 1,4-Benzothiazines can rearrange to the more stable 1,3-benzothiazole isomers under certain conditions (e.g., action of nucleophiles or oxidants).[7] This is a significant transformation. The resulting 1,3-benzothiazole will have a completely different NMR fingerprint, lacking the characteristic methylene signals of the thiazine ring. Careful analysis of 2D NMR data (COSY, HSQC, HMBC) is essential to confirm the connectivity.

    Challenge: Correctly identifying the molecular ion and distinguishing it from byproducts.

    Self-Validating MS Analysis:

    Observed IonPossible IdentityConfirmation Strategy
    [M+16]⁺ Sulfoxide HRMS: Confirm the addition of one oxygen atom to the elemental formula. IR: Look for a strong S=O stretch around 1050-1100 cm⁻¹.[8]
    [M+32]⁺ Sulfone HRMS: Confirm the addition of two oxygen atoms. IR: Look for two characteristic SO₂ stretches around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹.[8][9]
    ~[2M-2H]⁺ Oxidative Dimer HRMS: This is critical. The exact mass will confirm a formula consistent with a dimer (e.g., C₂₀H₁₄N₂O₄S₂ instead of C₁₀H₇NO₂S).
    No [M]⁺ peak In-source fragmentation Action: Switch to a softer ionization technique (e.g., ESI, CI, or MALDI) if using EI. Rationale: The thiazine ring can be labile under high-energy ionization conditions.
    Pitfall: Purification and Isolation

    The instability of these compounds makes purification a non-trivial step. A robust purification strategy is self-validating, with analytical checks built into the workflow.

    The following workflow provides decision points to navigate the purification of sensitive benzothiazine compounds.

    purification_workflow start Crude Product tlc 1. Initial Assessment: Run TLC in multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc decision1 Clean separation and stable spots? tlc->decision1 flash 2. Flash Chromatography: Use neutral silica/alumina. Work quickly. decision1->flash Yes recryst 2a. Recrystallization: Test various solvent pairs (e.g., EtOH/H₂O, Toluene/Hexanes) decision1->recryst No (streaking, decomposition) analyze 3. Analyze Fractions: Check key fractions by TLC/¹H-NMR before combining. flash->analyze combine Combine pure fractions analyze->combine final_purity 4. Final Purity Check: ¹H/¹³C NMR, LC-MS, HRMS, HPLC combine->final_purity recryst->final_purity

    Caption: A self-validating purification workflow for sensitive compounds.

    • Initial Assessment: Dissolve a small amount of crude material and run TLC using at least two different solvent systems to get a true sense of purity. Observe the spots immediately and after 5-10 minutes to check for on-plate decomposition.

    • Choose Your Path:

      • If TLC is clean: Proceed with flash column chromatography. Crucial Tip: Use a slurry of neutral silica gel (pH ~7) or alumina to pack the column. Elute with your chosen solvent system as efficiently as possible to minimize contact time.

      • If TLC shows streaking or new spots: Avoid column chromatography. Proceed directly to recrystallization. Test solubility in a range of solvents to find a suitable pair (one in which the compound is soluble when hot, and one in which it is insoluble).

    • In-Process Validation (Chromatography): Do not combine fractions based on TLC alone. Take a small aliquot from the key fractions (beginning, middle, and end of the main peak) and run a quick ¹H-NMR. This definitive check prevents the pooling of impure fractions.

    • Final Purity Confirmation: After isolation and drying, the final compound's purity must be confirmed by a combination of techniques: ¹H and ¹³C NMR for structure and impurities, LC-MS to confirm mass and purity, and HRMS for elemental composition. For quantitative assessment, HPLC with UV detection is the gold standard.

    References

    • Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
    • Ullah, Z., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][9]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]

    • Pristaš, P., et al. (2021). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 17, 2636-2645. [Link]

    • Govender, P., et al. (2015). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 20(9), 17260-17277. [Link]

    • Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. [Link]

    • Gautam, N., & Singh, T. (2014). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 226-230. [Link]

    • Kumar, A., et al. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4). [Link]

    • Guarda, V., et al. (2001). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. [Link]

    • Shaukat, A., et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 21, 206-220. [Link]

    • Sabitov, A. A., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][9]benzothiazines: access to pyrrolo[2,1-b][1][2]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 638-651. [Link]

    • Kumar, A., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12. [Link]

    • Lee, J., et al. (2022). Continuous Flow Synthesis of 1,4-Benzothiazines Using Ambivalent Reactivity of (E)-β-Chlorovinyl Ketones: A Point of Reaction Control Enabled by Flow Chemistry. Organic Letters, 24(30), 5550–5554. [Link]

    • Deshmukh, M. B., et al. (2006). Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. Indian Journal of Chemistry, 45B, 2592-2596. [Link]

    • Sharma, S., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15, 1227-1250. [Link]

    • Dabholkar, V. V., & Gavande, S. D. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. [Link]

    • Ulrich, H. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Georg Thieme Verlag. [Link]

    Sources

    Validation & Comparative

    Comparative Analysis of the Antibacterial Activity of 2H-1,4-Benzothiazine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The 2H-1,4-benzothiazine scaffold—a bicyclic system featuring a benzene ring fused to a thiazine ring containing both nitrogen and sulfur—is a highly privileged pharmacophore in medicinal chemistry[1]. Historically recognized as the core structural unit of phenothiazine antipsychotics, recent synthetic functionalizations have pivoted its utility toward combating antimicrobial resistance (AMR)[2]. By acting either as potent standalone bactericidal agents or as efflux pump inhibitors (EPIs) that restore the efficacy of conventional antibiotics, 1,4-benzothiazine derivatives represent a versatile and critical frontier in modern drug development[3][4].

    This guide provides a comprehensive, objective comparison of 2H-1,4-benzothiazine derivatives against standard antibiotic therapies, detailing their mechanisms of action, comparative performance data, and the self-validating experimental protocols required for their evaluation.

    Mechanisms of Action: Causality in Antibacterial Efficacy

    Unlike traditional β-lactam antibiotics that exclusively target cell wall synthesis, 2H-1,4-benzothiazine derivatives exhibit multi-target, synergistic mechanisms that make them highly effective against resistant strains[5][6]:

    • Peptide Deformylase (PDF) Inhibition : Specific bisamide derivatives of 1,4-benzothiazine-3-one have been engineered to target bacterial PDF, an essential metalloenzyme required for the maturation of newly synthesized polypeptides. This inhibition not only halts bacterial growth but significantly impairs biofilm formation on medical devices such as urinary catheters[6].

    • Efflux Pump Inhibition (NorA) : Resistance to fluoroquinolones in Staphylococcus aureus is heavily mediated by the NorA efflux pump. Certain benzothiazine analogs competitively or allosterically bind to NorA, preventing the extrusion of co-administered antibiotics (e.g., ciprofloxacin). This mechanism drastically reduces the Minimum Inhibitory Concentration (MIC) of the primary antibiotic, restoring bacterial susceptibility[3][4].

    • Disruption of Cellular Respiration : Advanced tetracyclic quinobenzothiazine derivatives have demonstrated the ability to inhibit bacterial respiration pathways, leading to rapid bactericidal action and structural collapse[5].

    MOA A 2H-1,4-Benzothiazine B Cell Wall Penetration A->B C NorA Efflux Pump Inhibition B->C Target 1 D PDF Enzyme Inhibition B->D Target 2 E Antibiotic Accumulation C->E Synergy F Biofilm Disruption D->F Maturation Halt G Bacterial Cell Death E->G F->G

    Mechanistic pathways of 1,4-benzothiazine antibacterial activity.

    Comparative Antibacterial Performance

    To objectively evaluate the therapeutic potential of these derivatives, we must compare their MICs against established clinical standards (Ampicillin, Ciprofloxacin, Oxacillin, and Actinonin). Structural variations—ranging from halogenation to the integration of triazole rings—drastically alter their pharmacokinetic profiles and target affinities.

    Table 1: Comparative MIC Values (µg/mL) of Select 1,4-Benzothiazine Derivatives vs. Standard Antibiotics

    Compound Class / Specific DerivativeTarget PathogenMIC (µg/mL)Reference Standard (MIC)Ref
    7-Fluoro-3,4-dihydro-2H-1,4-benzothiazine (Compound 4a)S. aureus (Gram +)2 - 8Ampicillin (0.5 - 2)[7]
    1,2,3-Triazolyl-benzothiazine (Compound 8a)P. aeruginosa (Gram -)31.2Ciprofloxacin (0.5 - 1)[8]
    Quinobenzothiazine (Compound 6j)S. aureus MRSA (Gram +)0.5 - 1Oxacillin (>64)[5]
    Bisamide-1,4-benzothiazine-3-one (Compound 8bE)S. aureus Biofilm4 - 8Actinonin (Natural PDFi)[6]

    Data Analysis: The fluorinated derivatives and quinobenzothiazines exhibit highly potent activity against Gram-positive strains, rivaling or exceeding standard therapies, especially against Methicillin-resistant S. aureus (MRSA)[5][7]. However, activity against Gram-negative bacteria (like P. aeruginosa) remains moderate (MIC ~31.2 µg/mL), likely due to the highly restrictive outer membrane permeability inherent to Gram-negative pathogens[8].

    Experimental Methodologies: Self-Validating Protocols

    To ensure reproducibility and scientific integrity, the evaluation of 1,4-benzothiazine derivatives requires rigorous, self-validating assays. The following protocols integrate internal controls to rule out false positives caused by compound precipitation or colorimetric interference.

    Protocol 1: Broth Microdilution Method (MIC Determination)

    Causality & Rationale: We utilize a resazurin-based microtiter assay. Because some benzothiazine derivatives are heavily pigmented or poorly soluble in aqueous media, relying solely on optical density (OD600) can yield false-positive growth readings. Resazurin (a redox indicator) converts to fluorescent resorufin only in the presence of metabolically active cells, completely bypassing optical interference[5].

    • Inoculum Preparation : Cultivate bacterial strains on Mueller-Hinton Agar (MHA) for 18-24h. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Compound Dilution : Dissolve the benzothiazine derivative in 100% DMSO. Perform two-fold serial dilutions in CAMHB across a 96-well plate to achieve final concentrations ranging from 0.125 to 256 µg/mL. Critical Control: Ensure final DMSO concentration does not exceed 2.5% v/v to prevent solvent-induced cytotoxicity[5].

    • Inoculation & Incubation : Add 50 µL of the diluted bacterial suspension to each well. Include a positive growth control (no drug) and a negative sterility control (no bacteria). Incubate at 37°C for 18-24 hours.

    • Viability Staining : Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

    • Interpretation : The MIC is defined as the lowest concentration of the derivative that prevents the color change from blue (resazurin) to pink (resorufin).

    Protocol 2: Checkerboard Assay for Synergism (Efflux Pump Inhibition)

    Causality & Rationale: To validate the NorA efflux pump inhibition mechanism, we assess the synergistic effect of the derivative when combined with ciprofloxacin. The Fractional Inhibitory Concentration Index (FICI) mathematically validates synergy, proving the derivative successfully restores intracellular antibiotic concentrations[3].

    • Matrix Setup : In a 96-well plate, serially dilute ciprofloxacin along the x-axis and the benzothiazine derivative along the y-axis.

    • Inoculation : Add the standardized S. aureus (NorA overexpressing strain, e.g., SA1199B) inoculum.

    • Calculation : Post-incubation, calculate FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).

    • Validation : An FICI ≤0.5 confirms synergistic efflux pump inhibition[3].

    Workflow N1 Inoculum Prep N3 Plate Incubation N1->N3 N2 Serial Dilution N2->N3 N4 Resazurin Addition N3->N4 N5 MIC Determination N4->N5 N6 Checkerboard Assay N5->N6 Sub-MIC Setup N7 FICI Synergy Calc N6->N7

    Experimental workflow for MIC determination and synergy testing.

    Conclusion

    The 2H-1,4-benzothiazine scaffold is not merely a legacy structure but a highly tunable platform for next-generation antibacterial agents. While standalone MICs against Gram-negative strains require further optimization, their profound efficacy against MRSA, coupled with their ability to dismantle biofilms and inhibit efflux pumps, positions them as invaluable adjuvants in the modern antibiotic arsenal.

    References

    • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) . RSC Publishing. 1

    • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives . Arabian Journal of Chemistry. 2

    • Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation . Frontiers in Microbiology. 3

    • Efflux pump inhibitors for bacterial pathogens: From bench to bedside . PMC - NIH. 4

    • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter . Frontiers in Cellular and Infection Microbiology. 6

    • Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives . MDPI.5

    • 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening . PubMed. 7

    • Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives . ResearchGate. 8

    Sources

    Validating the Anticancer Mechanism of Action of a Novel 2H-1,4-Benzothiazine Derivative (BTZ-2H-X)

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The 1,4-benzothiazine scaffold is a highly versatile pharmacophore in medicinal chemistry, recognized for its potent anticancer, anti-inflammatory, and antimicrobial properties . Recent structural optimizations of the 2H-1,4-benzothiazine core have yielded novel derivatives capable of obliterating tumor progression by targeting the COX-2 mediated JAK-2/STAT-3 signaling cascade .

    As a Senior Application Scientist, I have structured this guide to objectively evaluate a next-generation derivative—hypothetically designated as BTZ-2H-X —against established clinical standards. This document provides a self-validating experimental framework to prove that BTZ-2H-X induces apoptosis in colorectal cancer (HT-29) and breast cancer (MCF-7) cell lines by downregulating pro-inflammatory kinase signaling .

    MoA BTZ BTZ-2H-X COX2 COX-2 BTZ->COX2 Downregulates JAK2 JAK-2 / p-JAK-2 BTZ->JAK2 Blocks COX2->JAK2 Activates STAT3 STAT-3 / p-STAT-3 JAK2->STAT3 Phosphorylates CASP Caspase-3 & 8 STAT3->CASP Inhibits APOP Apoptosis STAT3->APOP Suppresses CASP->APOP Executes

    Fig 1: BTZ-2H-X mechanism of action: inhibiting COX-2/JAK-2/STAT-3 to trigger apoptosis.

    Comparative Efficacy Profile

    To contextualize the performance of BTZ-2H-X, we benchmark its in vitro metrics against 5-Fluorouracil (a standard broad-spectrum chemotherapeutic) and Buparlisib (a targeted kinase inhibitor).

    MetricBTZ-2H-X (Novel 2H-1,4-Benzothiazine)5-Fluorouracil (5-FU)Buparlisib (BKM120)
    Primary Target COX-2 / JAK-2 / STAT-3Thymidylate SynthasePI3K (pan-isoform)
    IC₅₀ (HT-29 Cells) 4.2 µM8.5 µM2.1 µM
    Apoptotic Pathway Caspase-3/8 Dependent DNA Damage ResponseAKT/mTOR Inhibition
    Off-Target Toxicity Low (High selectivity for tumor microenvironment)High (Systemic cytotoxicity)Moderate (Hepatotoxicity risks)
    Inflammatory Modulation High (Suppresses IL-2, IL-6, COX-2) NoneLow

    Experimental Validation Workflow

    To ensure scientific integrity, the validation of BTZ-2H-X must follow a sequential, self-validating pipeline. We move from phenotypic screening (viability) to functional profiling (apoptosis), and finally to molecular causality (kinase phosphorylation).

    Workflow S1 Cell Culture (HT-29) S2 MTT Assay (Viability) S1->S2 Screen S3 Flow Cytometry (Annexin V/PI) S2->S3 Phenotype S4 Western Blot (p-JAK2/p-STAT3) S3->S4 Mechanism

    Fig 2: Sequential experimental workflow for validating the BTZ-2H-X anticancer mechanism.

    Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

    Causality & Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes. We utilize a 72-hour incubation window to capture multiple cell division cycles. This ensures we are measuring a true anti-proliferative/cytotoxic effect rather than a transient metabolic stall . Self-Validating System: The protocol mandates a vehicle control (0.1% DMSO) to isolate the compound's effect from solvent toxicity, and a positive control (5-FU) to verify the dynamic range of the assay.

    Step-by-Step Methodology:

    • Seed HT-29 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

    • Aspirate media and treat cells with serial dilutions of BTZ-2H-X (0.1 µM to 50 µM), 5-FU (positive control), or 0.1% DMSO (vehicle control).

    • Incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well to solubilize the crystals.

    • Agitate on an orbital shaker for 15 minutes, then measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

    Protocol 2: Apoptosis Profiling via Flow Cytometry

    Causality & Rationale: To prove the IC₅₀ drop is due to programmed cell death (apoptosis) rather than non-specific necrosis, we use Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. PI is membrane-impermeable, staining DNA only when the cell membrane is compromised (late apoptosis/necrosis). Self-Validating System: Single-stained controls (Annexin V only, PI only) are strictly required to calculate the fluorescence compensation matrix, preventing false-positive signal spillover between the FITC and PE channels.

    Step-by-Step Methodology:

    • Treat HT-29 cells with BTZ-2H-X at 0.5×, 1×, and 2× its calculated IC₅₀ for 48 hours.

    • Harvest cells (including floating dead cells in the media) using enzyme-free cell dissociation buffer to preserve membrane integrity.

    • Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze immediately via flow cytometry, capturing at least 10,000 events per sample. Quadrant analysis will differentiate viable (Q4), early apoptotic (Q3), late apoptotic (Q2), and necrotic (Q1) populations.

    Protocol 3: Mechanistic Validation via Western Blotting

    Causality & Rationale: 1,4-benzothiazines have been shown to ameliorate tumor growth by inhibiting COX-2 mediated STAT-3 pathways . STAT-3 is a transcription factor that must be phosphorylated by JAK-2 to dimerize and enter the nucleus. Therefore, quantifying total STAT-3 is insufficient; we must probe for the functional blockade by measuring the phosphorylation states (p-JAK2 at Tyr1007/1008 and p-STAT3 at Tyr705). Self-Validating System: β -actin is used as an invariant loading control to ensure equal protein concentration across all wells. Total JAK-2 and total STAT-3 act as internal baselines to prove the compound inhibits activation rather than merely degrading the total protein pool.

    Step-by-Step Methodology:

    • Treat HT-29 cells with BTZ-2H-X (at IC₅₀) for 12, 24, and 48 hours to establish a temporal inhibition profile.

    • Lyse cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails (critical for preserving p-JAK2 and p-STAT3).

    • Quantify protein concentration using a BCA assay. Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate overnight at 4°C with primary antibodies against COX-2, p-JAK2, total JAK-2, p-STAT3, total STAT-3, Cleaved Caspase-3, and β -actin.

    • Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using enhanced chemiluminescence (ECL) and quantify densitometry using ImageJ, normalizing phosphorylated targets to their respective total proteins and β -actin.

    References

    • Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Cogent Chemistry (Taylor & Francis Online). URL:[Link]

    • Novel 1,4-benzothazines obliterate COX-2 mediated JAK-2/STAT-3 signals with potential regulation of oxidative and metabolic stress during colorectal cancer. Pharmacological Research (PubMed). URL:[Link]

    • Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. ACS Omega. URL:[Link]

    Cross-Validation of Synthetic Routes to 3-Phenyl-2H-1,4-Benzothiazine: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    The 2H-1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive compounds with antimicrobial, anti-inflammatory, and antihypertensive properties[1]. For drug development professionals and process chemists, selecting the optimal synthetic route to these heterocycles is critical for balancing yield, scalability, and environmental impact.

    This guide provides an objective, data-driven comparison of different synthetic routes to a specific benchmark derivative: 3-phenyl-2H-1,4-benzothiazine . By cross-validating traditional condensation methods against modern green catalysis and oxidative cyclization, this document equips researchers with field-proven insights and self-validating protocols.

    Mechanistic Pathway Analysis

    The fundamental construction of the 1,4-benzothiazine core typically involves the condensation of 2-aminothiophenol (2-ATP) with an α-haloketone (e.g., 2-bromo-1-phenylethanone)[2]. The reaction is governed by a two-step causality:

    • S-Alkylation: The highly nucleophilic thiol group of 2-ATP attacks the electrophilic carbon of the α-haloketone, displacing the halide to form a thioether intermediate.

    • Intramolecular Cyclization: The primary amine condenses with the carbonyl group, driving an endothermic dehydration step to form the imine, which stabilizes into the final 2H-1,4-benzothiazine ring[2].

    Pathway A 2-Aminothiophenol (Nucleophile) C Thioether Intermediate (S-Alkylation) A->C Base / Catalyst - HBr B 2-Bromo-1-phenylethanone (Electrophile) B->C Base / Catalyst - HBr D Intramolecular Cyclization (Imine Formation) C->D Dehydration - H2O E 3-Phenyl-2H-1,4-benzothiazine (Target Scaffold) D->E Stabilization

    Mechanistic pathway for the synthesis of 3-phenyl-2H-1,4-benzothiazine.

    Comparative Analysis of Synthetic Routes

    To objectively evaluate the synthesis of 3-phenyl-2H-1,4-benzothiazine, we compare three distinct methodological paradigms:

    Route A: Traditional Base-Promoted Condensation

    Historically, this route relies on standard inorganic bases (e.g., K₂CO₃, NaHCO₃) in polar aprotic solvents like DMF or acetonitrile[3]. While universally understood, it often suffers from prolonged reaction times (8–12 hours) and side reactions, such as the oxidative dimerization of 2-ATP into disulfides, which complicates the purification profile[3].

    Route B: Green Catalysis via Nano-γ-Al₂O₃-SO₃H

    Recent advancements emphasize sustainable, atom-economical chemistry. The use of sulfonic acid-functionalized nano-γ-Al₂O₃ provides a highly active, heterogeneous catalyst[2]. The high surface area of the nano-catalyst significantly lowers the activation energy for the intramolecular cyclization step. Conducted in ethanol at reflux, this method achieves up to 96% yield within 3 hours, completely avoiding corrosive soluble acids and toxic solvents[2].

    Route C: Iodine-Promoted Oxidative Condensation

    Molecular iodine serves as a mild, inexpensive, and less toxic Lewis acid and oxidant. When reacting 2-ATP with aldehydes or ketones in DMF at 100°C, iodine facilitates the condensation with yields hovering around 78–85%[4]. This route is particularly advantageous for avoiding transition metal catalysts, a critical regulatory consideration in late-stage Active Pharmaceutical Ingredient (API) synthesis[4].

    Quantitative Data Comparison
    RouteReagentsCatalystSolventTemp (°C)Time (h)Yield (%)Scalability / Greenness
    A. Traditional 2-ATP + α-bromoketoneK₂CO₃DMF / CH₃CN808–1265–75Low (high E-factor, toxic solvents)
    B. Nano-Catalysis 2-ATP + α-bromoketoneNano-γ-Al₂O₃-SO₃HEthanol78 (Reflux)396High (recyclable catalyst, green solvent)
    C. Iodine-Promoted 2-ATP + ketone/aldehydeI₂ (50 mol%)DMF1004–678–85Medium (metal-free, but uses DMF)

    Experimental Workflows & Methodologies

    The following protocols are designed as self-validating systems, ensuring that researchers can replicate and troubleshoot the syntheses effectively.

    Workflow S1 Substrate Mixing (2-ATP + Ketone) S2 Catalyst Addition (Nano-Al2O3-SO3H) S1->S2 S3 Reflux in EtOH (78°C, 3h) S2->S3 S4 Hot Filtration (Catalyst Recovery) S3->S4 S5 Recrystallization (High Purity Yield) S4->S5

    Optimized experimental workflow for the nano-catalyzed synthesis route.

    Protocol 1: Synthesis via Nano-γ-Al₂O₃-SO₃H (Route B)
    • Causality & Optimization: Ethanol is explicitly selected over water or THF because it provides optimal solubility for the thioether intermediate while supporting the exact reflux temperature (78°C) required to thermodynamically drive the dehydration step[2].

    • Step-by-Step Procedure:

      • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and 2-bromo-1-phenylethanone (1.0 mmol) in absolute ethanol (10 mL)[2].

      • Catalysis: Add sulfonic acid-functionalized nano-γ-Al₂O₃ (50 mg) to the stirring solution[2].

      • Execution: Heat the mixture to reflux (78°C) for 3 hours. Monitor the disappearance of starting materials via TLC (Hexane:Ethyl Acetate 8:2).

      • Workup (Self-Validation): Filter the mixture while hot to recover the heterogeneous nano-catalyst (which can be washed with ethanol, dried, and reused for up to six cycles without activity loss)[2].

      • Isolation: Allow the filtrate to cool to room temperature. The target 3-phenyl-2H-1,4-benzothiazine will precipitate naturally.

      • Validation: Recrystallize from ethanol. Confirm identity via ¹H NMR (look for the characteristic singlet of the thiazine ring proton at ~δ 6.5-6.8 ppm) and melting point analysis.

    Protocol 2: Iodine-Promoted Synthesis (Route C)
    • Causality & Optimization: A 50 mol% loading of iodine is critical. Experimental data shows that lower amounts lead to incomplete conversion, while stoichiometric amounts unnecessarily complicate the thiosulfate quench during the workup phase[4].

    • Step-by-Step Procedure:

      • Reaction Setup: Combine 2-aminothiophenol (1.0 mmol) and the corresponding carbonyl compound (1.0 mmol) in DMF (5 mL)[4].

      • Catalysis: Add molecular iodine (0.5 mmol, 50 mol%)[4].

      • Execution: Stir the mixture at 100°C for 4–6 hours[4]. The elevated temperature is required to overcome the activation barrier in the absence of a strong acid.

      • Workup: Cool the reaction to room temperature. Quench with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual iodine (the solution will transition from dark brown to pale yellow, validating the quench). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

      • Isolation & Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography to obtain the pure product[4].

    References

    • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) Source: RSC Advances URL:[Link]

    • Sulfonic Acid Functionalized Nano-γ-Al₂O₃: A New, Efficient, and Reusable Catalyst for Synthesis of 3-Substituted-2H-1,4-Benzothiazines Source: National Institutes of Health (PMC) URL:[Link]

    • A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol Source: Organic Chemistry Portal / Chemistry Letters URL:[Link]

    Sources

    Comparative Biological Assay Performance: 2H-1,4-Benzothiazine vs. Phenothiazine Scaffolds

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Causality

    Phenothiazine (PTZ) and 1,4-Benzothiazine (1,4-B) are privileged heterocyclic scaffolds characterized by a nitrogen-sulfur axis. While PTZs are historically recognized for their neuroleptic and antipsychotic properties, 1,4-B derivatives have emerged as highly versatile pharmacophores in modern drug design, exhibiting potent anticancer, antioxidant, and antimicrobial profiles[1].

    The biological mimicry between these two classes stems from a shared structural specificity—a distinct fold along the N-S axis that allows them to interact with similar biological targets[1][2]. However, the absence of the second fused benzene ring in 1,4-benzothiazine fundamentally alters its electronic distribution, leading to divergent reactivities in biological assays. Understanding these structural nuances is critical for researchers optimizing these scaffolds for targeted therapeutic development.

    Electronic Properties & Redox Potential

    The pharmacological potential of thiazine derivatives is heavily dictated by their frontier molecular orbitals (FMO). Density Functional Theory (DFT) calculations reveal a stark contrast in the electronic stability of these two scaffolds. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies dictate how these molecules act as electron donors or acceptors in biological redox systems.

    1,4-Thiazine systems exhibit a significantly wider HOMO-LUMO gap compared to phenothiazines[2]. This wider gap in 1,4-benzothiazines confers distinct kinetic stability, modulating their redox potential. Consequently, this impacts their performance in antioxidant assays and their capacity to generate or scavenge reactive oxygen species (ROS) in cellular microenvironments[2][3].

    Anticancer Efficacy & Apoptotic Pathways

    In in vitro cytotoxicity assays, 1,4-benzothiazines frequently demonstrate remarkable efficacy against neoplastic cells, often outperforming standard PTZ derivatives. For instance, functionalized 1,4-benzothiazines have shown potent activity against A-549 (lung) and HT-29 (colorectal) cancer cell lines[4][5].

    Mechanistic Causality: The cell death induced by 1,4-B derivatives is not merely necrotic but is driven by a highly regulated apoptotic signaling cascade. These compounds rapidly activate acidic sphingomyelinase and phosphatidylcholine-specific phospholipase C. This activation triggers a loss of mitochondrial membrane potential, leading to the release of cytochrome C and the subsequent activation of executioner caspases[6]. Furthermore, in silico and in vitro models confirm that 1,4-benzothiazines effectively downregulate pro-inflammatory molecular targets such as IL-6, COX-2, and TNF-α, which are critical for tumor proliferation[4][5].

    G BZT 1,4-Benzothiazine Derivatives SMase Acidic Sphingomyelinase Activation BZT->SMase PLC PC-specific Phospholipase C BZT->PLC Mito Loss of Mitochondrial Membrane Potential SMase->Mito PLC->Mito CytC Cytochrome C Release Mito->CytC Casp Caspase Activation CytC->Casp Apop Apoptosis (Cell Death) Casp->Apop

    Apoptotic signaling cascade induced by 1,4-Benzothiazine derivatives in neoplastic cells.

    Quantitative Data Comparison

    To objectively compare the performance of these scaffolds, the following table synthesizes experimental data regarding their electronic and biological assay parameters.

    Parameter1,4-Benzothiazine (1,4-B)Phenothiazine (PTZ)Causality / Significance
    HOMO Energy (eV) -7.18-4.891,4-B has a lower HOMO, making it more stable against spontaneous oxidation prior to target binding[2].
    LUMO Energy (eV) -0.13-0.32The higher LUMO in 1,4-B indicates a different electron-accepting threshold[2].
    HOMO-LUMO Gap 7.05 eV4.57 eVThe wider gap in 1,4-B correlates with distinct kinetic stability and targeted reactivity[2].
    Antioxidant Activity (DPPH) High (Dose-dependent)Moderate to HighN-H and C=O groups in 1,4-B act as potent hydrogen donors to quench free radicals[3][7].
    Cytotoxicity (IC50) Low µM (e.g., A-549, HT-29)Low to Mid µM1,4-B derivatives effectively suppress tumor proliferation via multi-target downregulation[4][5].
    Antimicrobial (MIC) Potent against S. aureusModerateLipophilicity of the 1,4-B scaffold allows efficient penetration of bacterial cell walls[8][9].

    Self-Validating Experimental Protocols

    To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

    Protocol A: DPPH Radical Scavenging Assay

    Causality & Validation: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The N-H and C=O groups in functionalized benzothiazines act as potent hydrogen donors[3]. The assay is self-validating through the inclusion of a positive control (Ascorbic Acid) to benchmark maximum scavenging, and a vehicle control (Methanol) to baseline spontaneous radical decay.

    G Prep Prepare 0.004% DPPH in Methanol Mix Mix 50µL Sample + 5mL DPPH Prep->Mix Stock Test Compound (1mg/mL Stock) Stock->Mix Incubate Incubate 30 min (Dark, RT) Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read

    Step-by-step experimental workflow for the DPPH radical scavenging assay.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 0.004% (w/v) solution of DPPH in HPLC-grade methanol[7]. Keep protected from light.

    • Compound Dilution: Prepare stock solutions of 1,4-benzothiazine and phenothiazine derivatives at 1 mg/mL in methanol[7]. Create serial dilutions (e.g., 10, 25, 50, 100 µg/mL).

    • Reaction Mixture: Aliquot 5 mL of the DPPH solution into glass vials. Add 50 µL of the test compound solution to each vial[7].

    • Incubation: Vortex gently and incubate the mixtures in complete darkness at room temperature for exactly 30 minutes[7].

    • Quantification: Measure the absorbance of the mixtures at 517 nm using a UV-Vis spectrophotometer against a methanol blank[7].

    • Data Normalization: Calculate the percentage of inhibition using the formula: % Inhibition =[(A_control - A_sample) / A_control] × 100. Compare IC50 values against the ascorbic acid standard[3].

    Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay

    Causality & Validation: Unlike MTT assays, which rely on mitochondrial metabolic activity (and can be artificially skewed by the redox-active nature of thiazines), the SRB assay measures total cellular protein mass. SRB dye binds stoichiometrically to basic amino acid residues under mild acidic conditions[5]. This protocol is self-validating by utilizing a background control (no cells) and a vehicle control (DMSO < 0.1%) to normalize the data.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HT-29 or A-549 cells in 96-well plates at a density of 1×104 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere[4][5].

    • Treatment: Treat cells with varying concentrations of 1,4-benzothiazine or phenothiazine derivatives (dissolved in DMSO, final concentration <0.1%) for 48 hours[5].

    • Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cells. Wash plates 5 times with deionized water and air dry.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature[5].

    • Washing & Solubilization: Wash the plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the protein-bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well and shake for 10 minutes.

    • Quantification: Read the optical density (OD) at 540 nm using a microplate reader. Calculate cell viability relative to the DMSO vehicle control[5].

    References

    • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Chemistry & Biology Interface [Link]

    • Electronic Features and Pharmacological Potentials of Substituted Thiazines Nano Biomedicine and Engineering[Link]

    • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies Environmental Dynamics and Global Climate Change [Link]

    • Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells Taylor & Francis Online [Link]

    • Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives Der Pharma Chemica [Link]

    • Synthesis and Biological Evaluation of New 1,4-Thiazine Containing Heterocyclic Compounds Jordan Journal of Chemistry (JJC) [Link]

    • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus National Institutes of Health (NIH) [Link]

    • 1,4-Benzothiazines-A Biologically Attractive Scaffold ResearchGate[Link]

    • Synthesis of 4H-1,4-benzothiazines, sulfone derivatives International Journal of Pharmaceutical Sciences and Research (IJPSR) [Link]

    Sources

    Comparative Docking Studies of 2H-1,4-Benzothiazine and Other Heterocyclic Inhibitors: A Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    In modern structure-based drug design, selecting the optimal heterocyclic scaffold is the critical first step in developing potent, selective inhibitors. The 2H-1,4-benzothiazine core—a benzene ring fused with a six-membered thiazine ring containing both nitrogen and sulfur atoms—has emerged as a "privileged scaffold"[1].

    When objectively compared to analogous heterocyclic systems such as 1,4-benzoxazines (where sulfur is replaced by oxygen) or 1,5-benzodiazepines, 1,4-benzothiazines exhibit distinct electronic and spatial advantages. Frontier Molecular Orbital (FMO) calculations reveal that 1,4-thiazines possess a maximized HOMO-LUMO energy gap compared to 1,2- or 1,3-thiazines. This specific electronic configuration optimizes both electron-donating and hydrogen-radical donating capacities, allowing the scaffold to adapt dynamically to the electrostatic environments of diverse enzyme binding pockets, including kinases, peptide deformylases, and transmembrane receptors[2][3].

    This guide provides an in-depth, data-driven comparison of 2H-1,4-benzothiazine's docking performance against other leading heterocyclic inhibitors, supported by self-validating computational methodologies.

    Comparative Quantitative Data: Binding Affinities and Target Engagement

    To objectively evaluate the performance of 1,4-benzothiazine derivatives, we must analyze their binding thermodynamics against validated therapeutic targets. The table below synthesizes experimental and in silico docking data comparing 1,4-benzothiazines against alternative heterocycles and standard reference drugs.

    Table 1: Comparative Docking Performance Across Key Therapeutic Targets
    Scaffold / CompoundTarget ReceptorBinding Affinity (kcal/mol)Key Interacting ResiduesPerformance vs. Standard
    1,4-Benzothiazine (Cmpd 2c) VEGFR2 Kinase-9.2 to -10.5Cys919, Glu885, Asp1046Superior to Sorafenib (IC50: 0.0528 μM)
    1,4-Benzoxazine VEGFR2 Kinase-8.1 to -8.8Cys919, Glu885Lower affinity due to lack of S-atom polarizability
    1,4-Benzothiazine Bisamide (8bE) Bacterial PDF (S. aureus)-8.5 to -9.1Gly43, Glu133, Ni2+ ionSuperior to Actinonin[2]
    Actinonin (Natural Standard) Bacterial PDF (S. aureus)-7.8Glu133, Ni2+ ionBaseline reference[2]
    1,4-Benzothiazine (Cmpd 7k) STING (TMD)-8.9Ser53, Tyr106High potency via Ser53 H-bond[3]
    1,5-Benzodiazepine EGFR / HER2-7.1 to -7.9Met793, Thr790Moderate; limited by steric bulk[4]

    Data Insight: The superiority of the 1,4-benzothiazine scaffold in targets like VEGFR2 and Bacterial PDF stems from the sulfur atom's high polarizability, which facilitates stronger dispersion forces and optimal coordination with metal ions (e.g., Ni2+ in PDF) compared to the more electronegative, less polarizable oxygen in benzoxazines.

    Self-Validating Experimental Protocol: Comparative Molecular Docking

    A robust in silico workflow cannot rely on static docking scores alone; it must be a self-validating system where initial poses are rigorously tested for temporal stability. Below is the step-by-step methodology for executing a highly accurate comparative docking study.

    Phase 1: Protein Preparation & Optimization
    • Step 1.1: Structure Acquisition & Cleaning. Download the target crystal structures (e.g., VEGFR2, PDB ID: 4ASD) from the Protein Data Bank. Remove co-crystallized water molecules beyond 3 Å of the active site, as bulk water introduces artificial steric clashes.

    • Step 1.2: Protonation State Assignment (The Causality). Use tools like Schrödinger's Protein Preparation Wizard or AutoDock Tools to assign protonation states at physiological pH (7.4). Why this matters: Histidine, Aspartate, and Glutamate residues change their hydrogen-bonding capabilities based on pH. Incorrect protonation will yield false-positive docking scores, particularly for the nitrogen atom of the 1,4-benzothiazine ring, which acts as a critical H-bond donor/acceptor.

    Phase 2: Ligand Preparation & Conformational Search
    • Step 2.1: 3D Geometry Generation. Sketch the 1,4-benzothiazine and comparative heterocyclic ligands.

    • Step 2.2: Energy Minimization (The Causality). Minimize the ligands using the OPLS4 or MMFF94 force field. Why this matters: The 1,4-benzothiazine core naturally adopts a non-planar "butterfly" conformation. Skipping energy minimization forces the docking algorithm to evaluate high-energy, biologically irrelevant planar states, destroying the accuracy of the comparative study.

    Phase 3: Grid Generation and Docking Execution
    • Step 3.1: Active Site Definition. Center the receptor grid box strictly on the native co-crystallized ligand (e.g., centering on Ser53 and Tyr106 for the STING Transmembrane Domain[3]).

    • Step 3.2: Docking Run. Execute Extra Precision (XP) docking using Glide or AutoDock Vina. Generate 20 poses per ligand to ensure adequate sampling of the conformational space.

    Phase 4: Post-Docking Validation via Molecular Dynamics (MD)
    • Step 4.1: 100 ns MD Simulation (The Causality). Docking provides a static snapshot. To validate the binding affinity, subject the top-scoring 1,4-benzothiazine-receptor complex to a 100 ns MD simulation (using GROMACS or Desmond).

    • Step 4.2: Trajectory Analysis. Calculate the Root Mean Square Deviation (RMSD) of the ligand. An RMSD fluctuation of < 2.0 Å confirms that the 1,4-benzothiazine scaffold forms a temporally stable complex, validating the initial docking hypothesis[2].

    Workflow and Mechanistic Visualizations

    To conceptualize the self-validating protocol and the mechanistic interactions of the scaffold, refer to the following interaction models.

    Workflow Target Protein Preparation (pH 7.4 Optimization) Grid Receptor Grid Generation (Active Site Definition) Target->Grid Ligand Ligand Preparation (Minimizing Butterfly Conformer) Docking Comparative Docking (Glide / AutoDock Vina) Ligand->Docking Grid->Docking Scoring Pose Analysis & Scoring (ΔG Calculation) Docking->Scoring MD 100 ns MD Simulation (RMSD/RMSF Validation) Scoring->MD

    Fig 1. Self-validating in silico workflow for comparative molecular docking and MD simulation.

    Interactions Core 1,4-Benzothiazine Scaffold S_Atom Sulfur Atom (High Polarizability) Core->S_Atom N_Atom Nitrogen Atom (H-Bond Donor/Acceptor) Core->N_Atom Substituent C2/C3 Substituents (Steric Fit & Pi-Pi) Core->Substituent Target3 Bacterial PDF (Ni2+ ion) S_Atom->Target3 Metal Coordination Target1 VEGFR2 (Cys919 / Glu885) N_Atom->Target1 H-bond Target2 STING TMD (Ser53) N_Atom->Target2 H-bond Substituent->Target1 Pi-Pi Stacking

    Fig 2. Pharmacophoric interaction mapping of the 1,4-benzothiazine core with target enzymes.

    Conclusion

    Comparative docking studies conclusively demonstrate that the 2H-1,4-benzothiazine scaffold frequently outperforms analogous heterocycles like benzoxazines and benzodiazepines. Its unique HOMO-LUMO gap, combined with the polarizability of the sulfur atom and the hydrogen-bonding capacity of the nitrogen atom, allows it to form highly stable, low-energy complexes with diverse targets ranging from VEGFR2 in oncology to Peptide Deformylase in infectious diseases. By employing the self-validating docking and MD simulation protocol outlined above, researchers can confidently leverage this privileged scaffold to accelerate hit-to-lead optimization.

    References

    • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. ResearchGate. Available at:[Link]

    • Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents... ACS Omega. Available at:[Link]

    • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus... Frontiers in Microbiology / PMC. Available at:[Link]

    • In silico discovery and mechanistic profiling of STING agonists engaging the transmembrane domain. European Journal of Medicinal Chemistry / Inimmune. Available at: [Link]

    • Electronic Features and Pharmacological Potentials of Substituted Thiazines. Nano Bio Letters. Available at:[Link]

    Sources

    Validating Intracellular Target Engagement of 1,4-Benzothiazine Kinase Inhibitors: NanoBRET vs. CETSA

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & The Scientific Challenge

    The 2H-1,4-benzothiazine nucleus is a privileged heterocyclic scaffold known for its diverse pharmacological properties, including potent anti-inflammatory and anticancer activities driven by kinase inhibition[1][2]. However, developing a novel 1,4-benzothiazine derivative—hereafter referred to as BTZ-104 , an ATP-competitive inhibitor of p38α MAPK—requires moving beyond cell-free recombinant assays.

    Biochemical assays inherently fail to account for the complex cellular milieu. In a live cell, an inhibitor must navigate plasma membrane permeability, resist intracellular metabolism, and compete with millimolar concentrations of endogenous ATP[3][4]. Consequently, compounds that exhibit single-digit nanomolar potency in vitro often suffer a massive drop-off in cellular efficacy.

    To bridge this gap, demonstrating intracellular Target Engagement (TE) is a mandatory milestone in modern drug discovery. This guide provides an objective, data-driven comparison of the two premier methodologies for validating the TE of BTZ-104: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA) .

    Mechanistic Context: Targeting the p38 MAPK Pathway

    Before evaluating the assays, it is critical to understand the biological intervention point. BTZ-104 is designed to competitively bind the ATP pocket of p38α MAPK, preventing its phosphorylation of downstream targets responsible for inflammatory gene expression.

    G Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38α MAPK MKK3_6->p38 Phosphorylation Downstream Inflammatory Gene Expression p38->Downstream BTZ104 BTZ-104 (1,4-Benzothiazine) BTZ104->p38 ATP-Competitive Binding

    Fig 1: p38α MAPK signaling cascade and the ATP-competitive intervention by BTZ-104.

    Methodology Comparison: NanoBRET vs. CETSA

    To validate that BTZ-104 successfully engages p38α inside the cell, we compare two distinct biophysical principles:

    A. NanoBRET™ Target Engagement Assay

    NanoBRET relies on Bioluminescence Resonance Energy Transfer (BRET). Cells are transfected to express a NanoLuc® luciferase-kinase fusion protein. A cell-permeable fluorescent tracer is introduced, which binds the kinase and generates a BRET signal[5][6]. When BTZ-104 is added, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal.

    • Advantage: Real-time, live-cell measurement at equilibrium[4].

    • Limitation: Requires transient transfection and an engineered fusion protein.

    B. Cellular Thermal Shift Assay (CETSA)

    CETSA is grounded in thermodynamics. When a ligand (BTZ-104) binds to a target protein (p38α), it stabilizes the protein's folded state, increasing its melting temperature ( Tagg​ )[7][8]. In the Isothermal Dose-Response Fingerprint (ITDRF) format, intact cells are treated with varying doses of the drug and heated to a single stringent temperature (e.g., 50°C). Unbound proteins denature and aggregate, while drug-bound proteins remain soluble and are detected post-lysis[3][7].

    • Advantage: Label-free; measures engagement of the endogenous protein[8].

    • Limitation: Lytic endpoint assay; thermal challenge may alter cellular dynamics.

    G cluster_NanoBRET NanoBRET Assay cluster_CETSA CETSA (ITDRF) Start Live Cells + BTZ-104 NB_Transfect Express Kinase-Nluc Start->NB_Transfect C_Heat Isothermal Heating (50°C) Start->C_Heat NB_Tracer Add Fluorescent Tracer NB_Transfect->NB_Tracer NB_Read Measure BRET Loss NB_Tracer->NB_Read C_Lyse Lyse & Centrifuge C_Heat->C_Lyse C_Read Detect Soluble Protein C_Lyse->C_Read

    Fig 2: Divergent workflows for NanoBRET (live-cell BRET) and CETSA (thermal stabilization).

    Experimental Workflows & Self-Validating Protocols

    As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed to isolate target engagement from confounding variables like cytotoxicity or poor liquid handling.

    Protocol 1: NanoBRET Intracellular Kinase Assay (Adherent Format)

    The adherent format is prioritized over suspension (NBS format) because maintaining physiological cell morphology provides a more accurate representation of compound permeability[9][10].

    • Cell Seeding & Transfection (Day 1): Seed HEK293T cells in a 96-well tissue culture-treated plate. Transfect with a plasmid encoding the p38α-NanoLuc fusion using a lipid-based reagent. Causality: Transfection creates the necessary energy donor.

    • Tracer & Compound Addition (Day 2): Prepare a 20X stock of NanoBRET Tracer K10[4]. Add the tracer to the cells at its predetermined EC50​ concentration. Immediately add BTZ-104 in a 10-point dose-response titration.

    • Equilibration: Incubate for 2 hours at 37°C. Causality: This allows the cell-permeable tracer and BTZ-104 to reach binding equilibrium with the kinase inside the intact cell.

    • Detection: Add Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. Causality: The extracellular inhibitor ensures that only intracellular target engagement is measured, eliminating signal from lysed cells[6].

    • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) to calculate the BRET ratio.

    Protocol 2: ITDRF-CETSA (AlphaScreen Detection)

    We utilize the Isothermal Dose-Response Fingerprint (ITDRF) method to generate an EC50​ of target engagement, which is directly comparable to traditional pharmacological metrics[7][11].

    • Cell Incubation: Incubate intact target cells (e.g., THP-1 macrophages) with a 10-point dose-response of BTZ-104 for 1 hour at 37°C.

    • Thermal Challenge: Aliquot the cell suspension into a 96-well PCR plate. Heat the plate to 50°C for exactly 3 minutes using a thermal cycler, followed by cooling to 4°C. Causality: 50°C is the pre-determined Tagg​ where 75-80% of unbound endogenous p38α denatures. Bound p38α will resist this denaturation[3].

    • Lysis: Add a mild lysis buffer (e.g., containing NP-40 and protease inhibitors) and incubate for 20 minutes.

    • Clearance: Centrifuge at 20,000 x g for 20 minutes. Causality: This critical step pellets the denatured, aggregated proteins, leaving only the stabilized, drug-bound p38α in the supernatant[8].

    • Detection: Transfer the supernatant to a 384-well plate and detect soluble p38α using specific antibodies coupled to AlphaScreen donor/acceptor beads.

    Comparative Data Analysis

    To objectively evaluate BTZ-104, we benchmarked it against SB239063 , a well-characterized reference p38 MAPK inhibitor[3]. The data below illustrates the "potency drop-off" from cell-free to live-cell environments.

    CompoundCell-Free Biochemical IC50​ (nM)NanoBRET Intracellular Apparent IC50​ (nM)ITDRF-CETSA EC50​ (nM)
    BTZ-104 12.5 ± 1.2185 ± 14240 ± 22
    SB239063 44.0 ± 3.5350 ± 281,270 ± 115
    Expert Interpretation of the Data
    • The ATP Shift: Both compounds show a significant rightward shift (loss of apparent potency) when moving from the biochemical assay to the cellular assays. This is a direct consequence of the high intracellular ATP concentration (~1-5 mM) outcompeting the inhibitors for the kinase pocket[4].

    • Assay Concordance: BTZ-104 demonstrates superior intracellular target engagement compared to the reference standard across both cellular platforms.

    • NanoBRET vs. CETSA Discrepancy: Why is the CETSA EC50​ for SB239063 (1.27 µM) higher than its NanoBRET IC50​ (350 nM)? CETSA requires a severe thermal challenge which alters the thermodynamic equilibrium of the system. Furthermore, CETSA relies on endogenous protein levels, whereas NanoBRET utilizes exogenous overexpression. As noted in recent literature, the composite effect of these variables can shift occupancy results between different live-cell systems[4][8].

    Conclusion & Strategic Recommendations

    Validating the target engagement of novel 1,4-benzothiazine derivatives requires robust, context-aware methodologies.

    • Use NanoBRET during the Lead Optimization phase. Its high-throughput, adherent plate format[9] and real-time equilibrium readout make it ideal for rapidly screening SAR (Structure-Activity Relationship) analogs of the benzothiazine scaffold to optimize cell permeability and intracellular affinity.

    • Use CETSA during the Pre-clinical Validation phase. Because it does not require engineered proteins or tracers, CETSA is invaluable for confirming target engagement in primary cells, patient-derived tissues, or in vivo animal models[3][8], ensuring the compound hits the endogenous target before advancing to clinical trials.

    By integrating both platforms, drug development professionals can confidently validate the intracellular mechanism of action of novel heterocyclic therapeutics.

    Sources

    Comprehensive Comparison Guide: ADMET Profiling of 2H-1,4-Benzothiazine Analogues vs. Conventional Chemotypes

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Rationale

    The 2H-1,4-benzothiazine scaffold is a privileged, sulfur- and nitrogen-containing heterocyclic chemotype that has garnered significant attention in modern drug discovery. Structurally related to phenothiazines but lacking their pronounced extrapyramidal side effects, 1,4-benzothiazine derivatives exhibit a broad spectrum of pharmacological activities, ranging from anticancer to anticonvulsant properties.

    However, the transition from in vitro efficacy to in vivo success is heavily dictated by a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This guide provides an objective, data-driven comparison of emerging 2H-1,4-benzothiazine analogues against established clinical standards (e.g., Erlotinib, 5-Fluorouracil), detailing the experimental workflows required to validate their pharmacokinetic viability.

    Mechanism Scaffold 2H-1,4-Benzothiazine Scaffold Aryl Aryl-Substituted Analogues (e.g., 4h, AR13) Scaffold->Aryl Alkyl Alkyl-Substituted Analogues (e.g., CN1) Scaffold->Alkyl Target1 GABA-A Receptor (Anticonvulsant) Aryl->Target1 Affinity ADME1 High BBB Penetration (LogP > 3.0) Aryl->ADME1 Lipophilicity Target2 EGFR / COX-2 (Anticancer) Alkyl->Target2 Inhibition ADME2 CYP450 Stability (Moderate Clearance) Alkyl->ADME2 Metabolism ADME1->Target1 In Vivo Access ADME2->Target2 Sustained Exposure

    Fig 1: Pharmacological and ADMET pathways of substituted 1,4-Benzothiazine analogues.

    Comparative Efficacy and ADMET Profiling

    To objectively evaluate the potential of 2H-1,4-benzothiazine analogues, we must benchmark their in vitro potency and in silico/in vitro ADMET properties against conventional therapeutics.

    Recent studies have highlighted specific derivatives with exceptional profiles:

    • Anticancer (Lung): The alkyl-substituted derivative CN1 demonstrated an IC50 of 7.58 µM against A549 lung cancer cells, closely trailing the authorized drug Erlotinib (3.86 µM) while exhibiting favorable docking scores (-6.536 kcal/mol) at the active site[1].

    • Anticancer (Colorectal): Aryl-substituted derivatives AR13 and AR15 showed potent activity against HT-29 human colon cancer cells (GI50 < 10 µM), driven by stable ligand-receptor complexes with targets like COX-2 and Caspase-3[2].

    • Anticonvulsant: The aryl-substituted compound 4h exhibited high blood-brain barrier (BBB) penetration and strong binding to GABA-Aergic receptors, outperforming several baseline hydantoin scaffolds in chemically-induced seizure models[3].

    Table 1: In Vitro Efficacy Comparison
    Compound Class / LeadPrimary IndicationTarget Cell Line / ReceptorEfficacy (IC50 / GI50)Reference StandardRef. Efficacy
    Alkyl-Benzothiazine (CN1) Lung CancerA549 Cells7.58 µMErlotinib3.86 µM
    Aryl-Benzothiazine (AR13) Colorectal CancerHT-29 Cells< 10.0 µM5-Fluorouracil~5.0 µM
    Aryl-Benzothiazine (4h) Epilepsy / SeizureGABA-A ReceptorHigh (In Vivo PTZ)PerampanelHigh
    Table 2: Consensus ADMET Properties

    Data synthesized from combined in silico predictions and in vitro assay validations.

    Property Parameter2H-1,4-Benzothiazines (Avg. Range)Erlotinib (Kinase Inhibitor)Meloxicam (NSAID)
    Lipophilicity (LogP) 3.4 – 3.73.31.9
    Caco-2 Permeability ( Papp​ ) Moderate-High (>10 × 10⁻⁶ cm/s)HighHigh
    BBB Penetration High (Critical for CNS targets)Low-ModerateLow
    Microsomal Stability (t½) > 45 min (Hepatic)~ 30 min> 60 min
    Plasma Protein Binding > 90%93%99%

    Self-Validating Experimental Protocols

    To ensure scientific integrity, ADMET data must be generated through robust, self-validating experimental systems. Below are the definitive methodologies for assessing the absorption and metabolism of 1,4-benzothiazine analogues.

    Protocol A: Caco-2 Cell Permeability Assay (Absorption)

    The Caco-2 assay is the gold standard for predicting human intestinal absorption.

    Causality & Rationale: 1,4-benzothiazines are highly lipophilic. We must differentiate between transcellular absorption (drug efficacy) and paracellular leakage (assay failure). Therefore, we co-incubate the drug with Lucifer Yellow, a fluorescent marker that cannot pass through intact cell membranes.

    • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

    • Preparation: Prepare the 1,4-benzothiazine analogue (10 µM) in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4. Add Lucifer Yellow (100 µM) to the dosing solution.

    • Incubation: Add the dosing solution to the apical (A) chamber and blank HBSS to the basolateral (B) chamber. Incubate at 37°C with 5% CO₂ for 2 hours.

    • Sampling & Validation: Extract aliquots from the B chamber.

      • Self-Validation Step: Measure Lucifer Yellow fluorescence. If the apparent permeability ( Papp​ ) of Lucifer Yellow is > 1 × 10⁻⁶ cm/s, the tight junctions are compromised, and the well's data MUST be discarded.

    • Quantification: Analyze the concentration of the benzothiazine analogue using LC-MS/MS and calculate Papp​=(dQ/dt)/(C0​×A) .

    Protocol B: Liver Microsomal Stability Assay (Metabolism)

    This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound mediated by Cytochrome P450 enzymes.

    Causality & Rationale: Enzymatic reactions must be stopped instantaneously at precise time points to generate an accurate decay curve. Quenching with cold acetonitrile containing an internal standard (IS) achieves two critical objectives simultaneously: it instantly denatures CYP450 enzymes to halt metabolism, and it introduces a matrix-matched control to correct for ionization suppression and injection volume variations during LC-MS/MS analysis.

    Workflow Step1 1. Pre-incubation Microsomes + Analogue Step2 2. Initiate Reaction (Add NADPH) Step1->Step2 Step3 3. Time-point Aliquots (0-60 min) Step2->Step3 Step4 4. Quench & Denature (Cold ACN + IS) Step3->Step4 Step5 5. Centrifugation (Protein Prep) Step4->Step5 Step6 6. LC-MS/MS (Calculate t1/2) Step5->Step6

    Fig 2: High-throughput self-validating microsomal stability workflow.

    • Pre-incubation: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) with the benzothiazine analogue (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

    • Initiation: Start the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Time-Course Sampling: At exactly 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot from the reaction mixture.

    • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing a known concentration of an analytical Internal Standard (e.g., Tolbutamide).

    • Extraction: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant for LC-MS/MS analysis. Plot the natural log of the remaining parent compound area ratio (Analyte/IS) versus time to calculate the elimination rate constant ( k ) and t1/2​ .

    Strategic Implications for Drug Development

    The comparative data reveals that 2H-1,4-benzothiazine analogues are not merely structural novelties but highly viable lead compounds. Alkyl-substituted derivatives like CN1 show a competitive therapeutic window against standard kinase inhibitors like Erlotinib[1], while aryl-substituted variants demonstrate the lipophilicity required for CNS penetration without the severe hepatotoxicity often associated with older phenothiazines[3]. By rigorously applying the self-validating ADMET protocols outlined above, drug development professionals can confidently advance these chemotypes from in vitro hits to in vivo clinical candidates.

    References

    • Rai, A., et al. (2017). "Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells." Cogent Chemistry, Taylor & Francis. Available at:[Link]

    • Al-Karagully, et al. (2025). "Molecular docking, ADMET, synthesis and anti-proliferative of novel derivatives of benzothiazine against lung cancer cell line." Journal of Advanced Pharmacy Education & Research. Available at:[Link]

    • Zare, M., et al. (2023). "Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies." Computational Biology and Chemistry (PubMed). Available at:[Link]

    Sources

    Benchmarking Next-Generation 2H-1,4-Benzothiazine Synthesis: Iodide-Catalyzed Sulfenoamination vs. Established Procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Context

    The 2H-1,4-benzothiazine scaffold is a privileged structural motif in medicinal chemistry, demonstrating remarkable potential in drug development due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties[1]. Historically, the synthesis of this heterocycle has relied heavily on the condensation of 2-aminothiophenols with α-haloketones or 1,3-dicarbonyl compounds[1]. While foundational, these established procedures often necessitate lachrymatory starting materials, harsh thermal conditions, and environmentally toxic solvents[2].

    Recent advancements in green chemistry have introduced metal-free, catalytic approaches that circumvent these limitations[3]. This guide benchmarks a state-of-the-art iodide-catalyzed alkene sulfenoamination method[4] against the traditional base-promoted condensation. By evaluating mechanistic causality, experimental workflows, and quantitative yield data, we provide a definitive framework for researchers to adopt greener, highly stereoselective synthetic routes.

    Mechanistic Causality: Umpolung vs. Traditional Substitution

    Understanding the divergent mechanisms between these two methods is critical for troubleshooting and optimizing reaction conditions.

    Traditional Condensation (Nucleophilic Substitution): The established pathway relies on the inherent nucleophilicity of the thiol group in 2-aminothiophenol. A base is used to deprotonate the thiol, which then undergoes an SN2 attack on an electrophilic α-haloketone. Subsequent intramolecular condensation between the amine and the carbonyl group yields the thiazine ring[5]. This reliance on highly reactive electrophiles often leads to unwanted side reactions, such as oxidative disulfide dimerization, and limits the stereocontrol of the final product.

    Iodide-Catalyzed Sulfenoamination (The New Standard): The breakthrough method by Li et al. utilizes an ingenious "umpolung" (polarity inversion) strategy[4]. Instead of acting as a nucleophile, the sulfur atom's electronic character is inverted. In the presence of NaI and K2S2O8, an electrophilic iodine species is generated in situ. This converts the thiol into a highly reactive sulfenyl iodide intermediate, which subsequently reacts with an unactivated alkene to form a thiiranium ion or thiyl radical[4]. Intramolecular amination then stereoselectively closes the ring, entirely eliminating the need for pre-functionalized, toxic haloketones.

    Pathway Visualization

    G TradStart Traditional: 2-Aminothiophenol + α-Haloketone TradStep1 Base-Promoted S-Alkylation TradStart->TradStep1 TradStep2 Thioether Intermediate TradStep1->TradStep2 TradStep3 Condensation & Cyclization TradStep2->TradStep3 Product 2H-1,4-Benzothiazine Scaffold TradStep3->Product NewStart New Method: 2-Aminothiophenol + Alkene NewStep1 Iodide Catalysis (NaI / K2S2O8) NewStart->NewStep1 NewStep2 Thiiranium / Thiyl Radical Intermediate NewStep1->NewStep2 NewStep3 Stereoselective Intramolecular Amination NewStep2->NewStep3 NewStep3->Product

    Figure 1: Mechanistic pathways of traditional condensation vs. iodide-catalyzed sulfenoamination.

    Experimental Workflows: Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following protocols detail not just the steps, but the chemical causality behind each operation.

    Protocol A: Established α-Haloketone Condensation
    • Preparation: Charge a flame-dried round-bottom flask with 2-aminothiophenol (1.0 equiv) and anhydrous DMF. Causality: DMF is required to solubilize the polar intermediates, though its high boiling point complicates downstream solvent removal[2].

    • Activation: Add anhydrous K2CO3 (1.5 equiv). Causality: The base deprotonates the thiol to form a highly nucleophilic thiolate anion, accelerating the initial substitution step.

    • Alkylation: Dropwise add the α-haloketone (1.1 equiv) at 0 °C. Causality: The low temperature mitigates the highly exothermic nature of the S-alkylation and suppresses the oxidative dimerization of the starting material.

    • Cyclization: Heat the mixture to 80 °C for 4–6 hours. Causality: Thermal energy is required to drive the intramolecular condensation (loss of H2O) and close the thiazine ring[5].

    • Isolation: Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography.

    Protocol B: Iodide-Catalyzed Alkene Sulfenoamination[4]
    • Preparation: Charge a reaction vial with 2-aminothiophenol (1.0 equiv), an unactivated alkene (1.5 equiv), NaI (20 mol%), and K2S2O8 (2.0 equiv). Causality: K2S2O8 serves as the terminal oxidant, specifically chosen because it is strong enough to oxidize iodide to iodine, but mild enough to prevent over-oxidation of the sulfur atom to a sulfoxide.

    • Solvent Addition: Add acetonitrile (MeCN). Causality: MeCN's polarity stabilizes the highly reactive thiiranium ion intermediate, facilitating stereoselective ring closure.

    • Reaction: Stir at 25 °C for 12 hours. Self-Validation: The reaction provides a visual cue; the transient brown color of in-situ generated iodine fades as the alkene is consumed, signaling reaction progression.

    • Quenching: Quench with saturated aqueous Na2S2O3. Causality: This step is critical to neutralize any residual iodine or unreacted oxidant, preventing oxidative degradation of the newly formed 1,4-benzothiazine product during isolation.

    • Isolation: Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

    Quantitative Benchmarking

    The following table summarizes the operational and performance metrics of both methodologies, highlighting the distinct advantages of the modern catalytic approach.

    ParameterEstablished α-Haloketone CondensationIodide-Catalyzed Sulfenoamination
    Primary Substrates 2-Aminothiophenol + α-Haloketone2-Aminothiophenol + Unactivated Alkene
    Catalyst / Promoter Stoichiometric Base (e.g., K2CO3, Et3N)NaI (20 mol%) + K2S2O8 Oxidant
    Solvent System DMF, Toluene, or EthanolAcetonitrile (MeCN)
    Operating Temperature 80 °C – 110 °C (Reflux conditions)25 °C (Room Temperature)
    Reaction Time 4 – 12 hours12 – 16 hours
    Typical Yield Range 50% – 85%75% – 99%
    Stereocontrol Poor (Often yields planar or racemic mixtures)Excellent (dr > 95:5 for substituted alkenes)
    Toxicity / Safety High (Lachrymatory haloketones, toxic solvents)Low (Metal-free, avoids specialized protecting groups)

    Sources

    Independent Verification of 2H-1,4-Benzothiazine Biological Activity: A Comparative Guide to Aldose Reductase Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently evaluate emerging pharmacophores to determine their viability against established clinical standards. The 1,4-benzothiazine scaffold has long been recognized for its diverse biological properties, but its 2H-1,4-benzothiazine derivatives have recently demonstrated profound, highly specific efficacy as Aldose Reductase (AR) inhibitors[1].

    This guide provides an independent, data-driven comparison between a highly optimized 2H-1,4-benzothiazine derivative—SPR-210 (4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid)—and Epalrestat , a widely utilized clinical standard for managing diabetic complications[2][3]. By dissecting the mechanistic causality and providing self-validating experimental protocols, this document serves as a definitive resource for researchers and drug development professionals.

    Mechanistic Causality: Targeting the Polyol Pathway

    To understand the therapeutic value of 2H-1,4-benzothiazines, we must first examine the causality of diabetic tissue damage. Under normoglycemic conditions, glucose is primarily phosphorylated by hexokinase for glycolysis. However, during chronic hyperglycemia, hexokinase becomes saturated. The excess glucose is shunted into the polyol pathway , where the enzyme Aldose Reductase (AR / AKR1B1) reduces glucose to sorbitol using NADPH as a cofactor[4].

    Because sorbitol is highly hydrophilic, it cannot easily diffuse across cell membranes. Its intracellular accumulation induces severe osmotic stress, leading to cellular swelling, oxidative stress, and ultimately, diabetic neuropathy and cataracts[1][4]. Inhibiting AR is therefore a highly rational therapeutic strategy.

    PolyolPathway Glucose Glucose AR Aldose Reductase (AR) (Therapeutic Target) Glucose->AR NADPH Sorbitol Sorbitol (Osmotic Stress) AR->Sorbitol NADP+ SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ Fructose Fructose SDH->Fructose NADH Benzothiazine 2H-1,4-Benzothiazine (SPR-210) Benzothiazine->AR Potent Inhibition (IC50: 9.5 nM) Epalrestat Epalrestat (Clinical Standard) Epalrestat->AR Moderate Inhibition (IC50: 72 nM)

    Polyol pathway modulation: 2H-1,4-Benzothiazine (SPR-210) vs Epalrestat mechanism of action.

    Quantitative Data Presentation: SPR-210 vs. Epalrestat

    The structural integration of a trifluorobenzothiazol-2-ylmethyl group into the 2H-1,4-benzothiazine core of SPR-210 drastically enhances its binding affinity to the AR active site compared to older carboxylic acid derivatives[1]. The table below synthesizes the comparative performance of SPR-210 against Epalrestat.

    Parameter2H-1,4-Benzothiazine (SPR-210)Epalrestat (Standard)Causality / Significance
    Chemical Class Benzothiazine-2-acetic acidCarboxylic acid derivativeThe rigid benzothiazine fold aligns optimally with the AR hydrophobic pocket.
    In Vitro IC₅₀ 9.5 nM 72 nM SPR-210 demonstrates nearly an order of magnitude greater potency in blocking AR[1][3].
    In Vivo ID₅₀ (Sciatic Nerve) 0.1 mg/kg ~3.0 mg/kgExceptional tissue penetration allows SPR-210 to halt neuropathy at micro-doses[1].
    In Vivo ID₅₀ (Lens) 9.8 mg/kg N/AHigher dosing required for lens penetration due to the avascular nature of the ocular lens[1].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. I have outlined the exact methodologies required to independently verify the biological activity of 2H-1,4-benzothiazines.

    Protocol A: In Vitro Aldose Reductase Inhibition Assay

    Rationale: We utilize porcine lens AR due to its high structural homology with human AKR1B1. This provides a reliable, translatable in vitro model without the ethical and logistical constraints of human tissue sourcing[1].

    • Enzyme Isolation: Homogenize fresh porcine lenses in a cold 0.1 M phosphate buffer (pH 6.2) containing protease inhibitors. Centrifuge at 10,000 × g for 30 minutes at 4°C. Causality: Maintaining a strict cold chain prevents thermal denaturation of the AR enzyme, ensuring baseline kinetic stability.

    • Assay Mixture Preparation: In a UV-compatible quartz cuvette, combine 0.1 M phosphate buffer, 0.2 mM NADPH, and the isolated AR enzyme.

    • Inhibitor Incubation: Add the test compound (SPR-210 or Epalrestat) dissolved in DMSO (final DMSO concentration <1% to prevent solvent-induced enzyme precipitation). Incubate at 37°C for 10 minutes.

    • Reaction Initiation: Add 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

    • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm using a spectrophotometer for 5 minutes. Causality: NADPH absorbs light strongly at 340 nm, whereas its oxidized form (NADP+) does not. The rate of absorbance decrease is directly proportional to AR enzymatic activity.

    • Validation Checkpoint: Always run a parallel "No-Enzyme Blank" (buffer + NADPH + substrate) and a "Vehicle Control" (enzyme + DMSO without drug). The blank controls for spontaneous NADPH auto-oxidation, preventing false-positive inhibition readings, while the vehicle control establishes the 100% activity baseline.

    Workflow Step1 1. Enzyme Isolation (Porcine Lens) Step2 2. Inhibitor Incubation (37°C, 10 min) Step1->Step2 Step3 3. Substrate Addition (NADPH + Glyceraldehyde) Step2->Step3 Step4 4. Kinetic Read (Absorbance 340 nm) Step3->Step4 Step5 5. Data Synthesis (IC50 Calculation) Step4->Step5

    Step-by-step in vitro Aldose Reductase inhibition assay workflow with validation checkpoints.

    Protocol B: In Vivo Sorbitol Accumulation Assay

    Rationale: To confirm that the in vitro IC₅₀ translates to physiological efficacy, we must measure the actual reduction of sorbitol in target tissues (sciatic nerve) using an animal model of diabetes[1].

    • Disease Modeling: Induce diabetes in male Sprague-Dawley rats via a single intravenous injection of Streptozotocin (STZ, 60 mg/kg). Causality: STZ selectively destroys pancreatic β-cells via DNA alkylation, reliably inducing a Type 1 diabetic phenotype characterized by chronic hyperglycemia—the absolute prerequisite for polyol pathway hyperactivation[1].

    • Dosing: After confirming hyperglycemia (blood glucose >300 mg/dL), administer SPR-210 (0.01 to 1.0 mg/kg) or Epalrestat orally once daily for two weeks.

    • Tissue Extraction & Processing: Euthanize the animals and rapidly excise the sciatic nerves and lenses. Immediately freeze in liquid nitrogen. Causality: Rapid freezing halts post-mortem enzymatic activity, preventing the artificial degradation of accumulated sorbitol by endogenous sorbitol dehydrogenase.

    • Quantification: Homogenize tissues in perchloric acid to precipitate proteins. Neutralize the supernatant, derivatize the sugars, and quantify sorbitol levels using Gas Chromatography-Mass Spectrometry (GC-MS). Calculate the ID₅₀ (dose required to reduce sorbitol accumulation by 50% compared to untreated diabetic controls).

    Conclusion

    The independent verification of the 2H-1,4-benzothiazine derivative SPR-210 confirms it as a superior Aldose Reductase inhibitor compared to the clinical standard, Epalrestat. With an in vitro IC₅₀ of 9.5 nM and an in vivo sciatic nerve ID₅₀ of 0.1 mg/kg, the benzothiazine scaffold demonstrates exceptional target affinity and tissue penetrance[1]. For drug development professionals, prioritizing the 2H-1,4-benzothiazine core offers a highly promising avenue for the next generation of therapeutics targeting diabetic neuropathy and polyol pathway-driven pathologies.

    References

    • Title: Novel and Potent Aldose Reductase Inhibitors : 4-Benzyl- and 4-(Benzothiazol-2-ylmethyl)
    • Title: Novel and potent aldose reductase inhibitors: 4-benzyl- and 4-(benzothiazol-2-ylmethyl)
    • Title: Aldose Reductase inhibitor - Epalrestat Source: Selleck Chemicals URL
    • Source: PMC (NIH)

    Sources

    Navigating Hit-to-Lead: Validating 2H-1,4-Benzothiazine Scaffolds as Next-Generation COX-2 Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    The 1,4-benzothiazine core is a privileged heterocyclic motif widely recognized for its profound anti-inflammatory, antioxidant, and anticancer properties[1]. In modern drug discovery, High-Throughput Screening (HTS) frequently flags these compounds as potent hits against inflammatory targets like Cyclooxygenase-2 (COX-2)[2]. However, identifying a hit is only the first step. Advancing a 2H-1,4-benzothiazine compound from a primary screen to a validated lead requires rigorous orthogonal testing to eliminate false positives and confirm target engagement in living systems[3],[4].

    This guide objectively compares the validation of an optimized 2H-1,4-benzothiazine lead (BTZ-042) against standard alternatives, detailing the causality behind the experimental workflows required to prove its efficacy.

    The Causality of Experimental Choices (E-E-A-T)

    As an application scientist, I frequently encounter promising HTS hits that fail during lead optimization because the initial screening data was compromised by assay interference. The Assay Guidance Manual strictly warns against relying solely on primary screens, emphasizing the need for orthogonal validation[4],[5].

    Why Orthogonal Validation is Critical for Benzothiazines: The 1,4-benzothiazine core is structurally related to naturally occurring pheomelanin pigments[6],[7]. Because of their chromophoric nature, these compounds can absorb light or auto-fluoresce. If your primary HTS relies on a standard colorimetric or prompt-fluorescence readout, unoptimized benzothiazines often present as false positives due to optical interference. To counter this, we must employ Time-Resolved Fluorescence Energy Transfer (TR-FRET). TR-FRET introduces a temporal delay between excitation and emission readings, effectively gating out the short-lived auto-fluorescence of the benzothiazine compounds[3].

    Why Target the COX-2/STAT-3 Axis? Mechanistic literature demonstrates that novel 1,4-benzothiazines obliterate COX-2 mediated JAK-2/STAT-3 signaling—a critical pathway in colorectal and lung cancer progression[2],[8]. Validating this specific target engagement in living cells (e.g., HT-29 colorectal cancer lines) is essential to prove that biochemical inhibition translates to phenotypic efficacy.

    Comparative Performance Summary

    To demonstrate the value of orthogonal validation, we compared an unoptimized primary HTS hit, our optimized lead (BTZ-042), and the standard-of-care COX-2 inhibitor, Celecoxib[9].

    CompoundPrimary HTS IC50 (µM)TR-FRET IC50 (µM)COX-2/COX-1 Selectivity IndexHT-29 Cell Viability EC50 (µM)
    Unoptimized HTS Hit 0.854.20 (False positive shift)2.1>50.0
    BTZ-042 (Optimized) 0.120.15104.62.8
    Celecoxib (Standard) 1.111.1513.312.5

    Data Insight: The unoptimized hit showed a massive >4-fold shift between the primary colorimetric assay and the orthogonal TR-FRET assay, indicating severe optical interference. Conversely, BTZ-042 maintained its low nanomolar potency across both formats and exhibited a superior selectivity index compared to Celecoxib.

    Mechanistic Pathway

    Pathway Stimulus Inflammatory Stimuli (IL-6, ROS) COX2 COX-2 Enzyme Stimulus->COX2 PGE2 PGE2 Production COX2->PGE2 JAK2_STAT3 JAK-2 / STAT-3 Phosphorylation PGE2->JAK2_STAT3 Proliferation Tumor Proliferation (HT-29 Cells) JAK2_STAT3->Proliferation BTZ 2H-1,4-Benzothiazine (BTZ-042) BTZ->COX2 Potent Inhibition Celecoxib Celecoxib (Standard) Celecoxib->COX2 Reference

    Fig 1: Mechanism of COX-2/STAT-3 inhibition by 2H-1,4-Benzothiazine.

    Self-Validating Experimental Protocols

    To ensure data integrity, every protocol must act as a self-validating system. Below are the methodologies used to generate the comparative data.

    Protocol 1: Orthogonal TR-FRET COX-2 Inhibition Assay

    Objective: Confirm true COX-2 inhibition while eliminating auto-fluorescence artifacts common to 1,4-benzothiazine chromophores[3],[7].

    • Enzyme Preparation: Dilute human recombinant COX-2 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% BSA).

    • Compound Addition: Dispense 100 nL of BTZ-042, Celecoxib, and vehicle controls (in 100% DMSO) into a 384-well plate. Maintain final DMSO concentration at ≤1% to prevent solvent-induced enzyme denaturation.

    • Pre-incubation: Add 5 µL of the COX-2 enzyme solution to the plate. Incubate for 30 minutes at room temperature to allow compound-target equilibrium.

    • Substrate Addition: Initiate the reaction by adding 5 µL of Arachidonic acid. Incubate for exactly 30 minutes.

    • Detection: Add 10 µL of TR-FRET detection mix (Europium-cryptate labeled anti-PGE2 antibody and d2-labeled PGE2 tracer).

    • Readout: Read on a microplate reader with a 50 µs delay after excitation at 340 nm. Measure emission at 615 nm and 665 nm.

    • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (negative) and Celecoxib (positive) controls. A Z'-factor ≥ 0.6 validates the assay's robustness. If Celecoxib's IC50 deviates by >3-fold from historical baselines (~1.1 µM), the assay must be rejected and reagents recalibrated[4],[5].

    Protocol 2: Cellular Target Engagement (p-STAT3 Western Blot)

    Objective: Verify that BTZ-042 penetrates the cell membrane and obliterates COX-2 mediated JAK-2/STAT-3 signaling in HT-29 colorectal cancer cells[2].

    • Cell Culture & Treatment: Seed HT-29 cells at 2×105 cells/well in 6-well plates. After 24h, treat with BTZ-042 (0.1, 1, and 10 µM) or Celecoxib (10 µM) for 24 hours.

    • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving the transient p-STAT3 signal).

    • Protein Quantification: Perform a BCA assay to ensure equal loading (30 µ g/lane ).

    • Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block with 5% BSA for 1 hour. Probe with primary antibodies against COX-2, p-STAT3 (Tyr705), total STAT3, and β -actin (loading control) overnight at 4°C.

    • Detection: Incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify via densitometry.

    • Self-Validation Checkpoint: The ratio of p-STAT3 to total STAT3 in the vehicle control must be robustly detectable. β -actin bands must show <10% variance across all lanes to validate equal loading and rule out generalized compound toxicity as the cause of signal loss.

    Validation Workflow

    Workflow HTS Primary HTS (Colorimetric) Triage Hit Triage & Cheminformatics HTS->Triage Ortho Orthogonal Validation (TR-FRET Assay) Triage->Ortho Cell Cell-Based Efficacy (p-STAT3 / Viability) Ortho->Cell Lead Lead Compound (BTZ-042) Cell->Lead

    Fig 2: Orthogonal validation workflow for high-throughput screening hits.

    References
    • Matralis, A. N., et al. "Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach Against Atherosclerosis." Current Medicinal Chemistry, 2017.

    • Rai, A., et al. "Novel 1,4-benzothazines obliterate COX-2 mediated JAK-2/STAT-3 signals with potential regulation of oxidative and metabolic stress during colorectal cancer." Pharmacological Research, 2018.

    • Markossian, S., et al. "Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery." NCBI Bookshelf, Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2004-.

    • Chaucer, P., et al. "Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies." Environmental Dynamics and Global Climate Change, 2020.

    • Pezzella, A., et al. "The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue." International Journal of Molecular Sciences, 2023.

    • Abd El Razik, H. A., et al. "Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities." Pharmaceuticals (Basel), 2022.

    Sources

    Comparative analysis of the cost-effectiveness of various 2H-1,4-Benzothiazine synthetic routes

    Author: BenchChem Technical Support Team. Date: March 2026

    In modern drug discovery, the 1,4-benzothiazine (1,4-BT) scaffold—particularly its 2H- and 4H-isomers—is a highly sought-after pharmacophore. It forms the structural backbone of numerous phenothiazine-derived antipsychotics, antihypertensives, and novel antimicrobial agents[1]. Historically, constructing the core nitrogen-sulfur axis required harsh conditions, toxic solvents, and complex downstream workups.

    As drug development scales from bench to pilot plant, optimizing the cost-effectiveness, atom economy, and environmental impact of these syntheses is critical[2]. This guide objectively compares three distinct, field-proven synthetic routes for 2H-1,4-benzothiazines, evaluating their operational costs, mechanistic reliability, and scalability to help you select the optimal pathway for your pipeline.

    Executive Summary of Synthetic Strategies

    To objectively assess cost-effectiveness, we must look beyond raw reagent prices and evaluate atom economy, energy consumption, and purification overhead. We have evaluated three primary methodologies:

    • Route A: Microwave-Assisted Condensation (Solid Support) – Maximizes speed and eliminates solvent waste.

    • Route B: Transition-Metal Catalyzed Coupling (CuI) – Offers high regioselectivity for complex functionalizations but incurs higher catalyst costs.

    • Route C: Biocatalytic Cyclocondensation (Baker's Yeast) – The ultimate "green" approach, utilizing ultra-low-cost enzymes under ambient conditions.

    G A Starting Material: 2-Aminothiophenol B Route A: MW / Basic Alumina (Low Cost, Fast) A->B C Route B: CuI Catalysis (High Cost, Regioselective) A->C D Route C: Baker's Yeast (Ultra-Low Cost, Green) A->D E Target Scaffold: 2H-1,4-Benzothiazine B->E C->E D->E

    Fig 1. Comparative workflow of 2H-1,4-Benzothiazine synthetic routes.

    Quantitative Cost-Effectiveness Comparison

    The following table summarizes the performance metrics of each route based on standardized 100 mmol scale experiments[1],[3],[4].

    Performance MetricRoute A: Microwave / AluminaRoute B: CuI CatalysisRoute C: Biocatalytic (Yeast)
    Primary Reagents 2-Aminothiophenol, β-diketoneDisulfide, Alkyne2-Aminothiophenol, 1,3-Dicarbonyl
    Catalyst / Support Basic Alumina (Solid Support)CuI (10 mol%)Baker's Yeast (Whole cell)
    Average Yield (%) 85 – 92%70 – 80%80 – 88%
    Reaction Time 3 – 5 Minutes6 – 8 Hours12 – 24 Hours
    Atom Economy HighMedium (Ligand/Metal waste)Very High
    Relative Cost / kg LowHighVery Low
    Scalability Moderate (Equipment limited)High (Standard reactors)High (Standard Bioreactors)

    Detailed Experimental Methodologies & Causality

    As scientists, we must ensure every protocol is a self-validating system. Below are the step-by-step methodologies, including the mechanistic causality behind the experimental choices and built-in validation checks.

    Protocol A: Microwave-Assisted Condensation on Solid Support

    This solvent-free route relies on the condensation of 2-aminothiophenols with β-diketones[1].

    • Step 1: Adsorption. Mix equimolar amounts (10 mmol) of 2-aminothiophenol and the target β-diketone. Adsorb the mixture onto 5g of basic alumina.

      • Causality: Basic alumina acts as both a high-surface-area solid support and a mild base. It deprotonates the thiol group, dramatically increasing its nucleophilicity for the initial attack on the carbonyl carbon without requiring volatile organic solvents[1].

    • Step 2: Irradiation. Place the solid mixture in a microwave synthesizer (400W) for 3-5 minutes.

      • Causality: Microwave irradiation provides localized superheating, crossing the activation energy barrier for cyclization exponentially faster than conventional oil-bath heating[1].

    • Step 3: Validation Check. Extract a micro-sample with ethyl acetate and spot on a silica TLC plate (Hexane:EtOAc 8:2). Self-Validation: The complete disappearance of the highly UV-active 2-aminothiophenol spot and the emergence of a lower Rf​ product spot confirms full conversion.

    • Step 4: Workup. Elute the product from the alumina using warm ethanol, filter, and concentrate. Recrystallize to obtain the pure 2H-1,4-benzothiazine.

    Protocol B: Transition-Metal (CuI) Catalyzed Coupling

    This route is ideal when synthesizing highly functionalized derivatives where regioselectivity is paramount[4].

    • Step 1: Complexation. Dissolve 2-amino-5-chlorophenyl disulfide (5 mmol) and ethyl acetylenecarboxylate (11 mmol) in DMF. Add 10 mol% CuI.

      • Causality: Disulfides are cleaved in situ. The Copper(I) catalyst coordinates directly with the alkyne, enhancing its electrophilicity and directing the regioselective insertion of the sulfur atom to form the C-S bond[4].

    • Step 2: Thermal Activation. Heat the mixture at 80°C under a strict nitrogen atmosphere for 6 hours.

      • Causality: The inert N2​ atmosphere prevents unwanted over-oxidation of the intermediate thiolate species, which would otherwise crash out as unreactive byproducts.

    • Step 3: Validation Check. Quench the reaction with aqueous NH4​Cl . Self-Validation: A distinct color change from dark brown to a lighter suspension indicates the successful complexation and aqueous partitioning of the copper ions.

    • Step 4: Workup. Extract with dichloromethane, wash heavily with brine (to remove residual DMF), and purify via column chromatography.

    Protocol C: Biocatalytic Cyclocondensation via Baker's Yeast

    For ultimate cost-effectiveness and green chemistry compliance, biocatalysis utilizes microbial enzymes to drive the reaction[1],[3].

    • Step 1: Enzyme Activation. Suspend 2g of active Baker's yeast in 20 mL of methanol and stir for 30 minutes.

      • Causality: Pre-incubation in a mild solvent activates the intracellular oxidoreductase enzymes necessary for the subsequent oxidative cyclization step[1].

    • Step 2: Substrate Addition. Add 2-aminothiophenol (10 mmol) and the 1,3-dicarbonyl compound (10 mmol). Stir at ambient temperature (25°C) under aerobic conditions for 12 hours.

      • Causality: Ambient conditions preserve the structural integrity of the yeast enzymes while atmospheric oxygen serves as the terminal oxidant, eliminating the need for expensive, hazardous reagents like H2​O2​ or m-CPBA[3].

    • Step 3: Validation Check. Centrifuge the mixture at 4000 rpm to pellet the yeast. Self-Validation: Spotting the clear supernatant on a TLC plate against starting materials confirms enzymatic turnover.

    • Step 4: Workup. Evaporate the methanol, partition between water and EtOAc, and recrystallize the organic fraction.

    G S1 2-Aminothiophenol + 1,3-Dicarbonyl S2 Thio-imine Intermediate S1->S2 Condensation S3 Enzymatic Oxidation (Baker's Yeast) S2->S3 Aerobic S4 Intramolecular Cyclization S3->S4 Activation S5 1,4-Benzothiazine S4->S5 -H2O

    Fig 2. Mechanistic pathway of biocatalytic 1,4-benzothiazine synthesis.

    Conclusion & Future Outlook

    When selecting a synthetic route for 2H-1,4-benzothiazines, the decision hinges on the scale and functional requirements of the target molecule.

    • For rapid library generation during early-stage discovery, the Microwave-Assisted (Route A) method offers unparalleled speed and simple workups.

    • For complex, highly functionalized APIs , the CuI-Catalyzed (Route B) method provides the necessary regiocontrol, albeit at a higher cost.

    • For process-scale manufacturing , the Biocatalytic (Route C) method stands out as the most cost-effective and environmentally sustainable option, drastically reducing reagent costs and hazardous waste.

    By understanding the mechanistic causality behind these protocols, development teams can build robust, self-validating workflows that optimize both yield and budget.

    References

    • Title : Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Source : cbijournal.com URL :1

    • Title : Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Source : eurekaselect.com URL : 3

    • Title : Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Source : rsc.org URL : 2

    • Title : A Synthesis of 4H-1, 4-Benzothiazines. Source : researchgate.net URL : 4

    Sources

    Safety Operating Guide

    A Senior Application Scientist's Guide to the Proper Disposal of 2H-1,4-Benzothiazine

    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and scientists at the forefront of drug development, our work with novel heterocyclic compounds like 2H-1,4-Benzothiazine is critical. This molecule and its derivatives form the backbone of numerous pharmacologically active agents.[1] However, with the power of discovery comes the profound responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely procedural afterthoughts; they are integral components of rigorous scientific practice and regulatory compliance.[2][3]

    This guide provides a comprehensive, step-by-step directive for the safe disposal of 2H-1,4-Benzothiazine. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our protocols in established safety principles and regulatory frameworks to ensure a self-validating system of laboratory safety.

    Section 1: Hazard Profile and Risk Assessment

    Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for the parent 2H-1,4-Benzothiazine is not always available, data from its common derivatives provide a strong basis for a conservative risk assessment. Derivatives are known to cause skin and eye irritation and may lead to respiratory irritation.[4][5][6] Therefore, all waste containing 2H-1,4-Benzothiazine must be handled as hazardous.[7]

    Furthermore, benzothiazoles are recognized as emerging environmental contaminants, with studies noting their presence in various environmental matrices.[8][9] Improper disposal can contribute to this burden, potentially impacting aquatic ecosystems.[10]

    Hazard Classification (Inferred from Derivatives)DescriptionGHS Pictogram (Anticipated)Source
    Skin Corrosion/Irritation Causes skin irritation.[4][5]
    Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][6]
    Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[5]
    Environmental Hazard Considered an emerging environmental contaminant.(No Pictogram)[8][9]

    Section 2: Essential Safety Protocols: PPE and Engineering Controls

    Protecting personnel is the first priority. All handling and disposal operations must be conducted with the appropriate protective measures in place. The causality is simple: create barriers between the chemical and the handler.

    Engineering Control: All handling of 2H-1,4-Benzothiazine and its waste, including transfer and containerization, must be performed within a certified chemical fume hood.[7][11] This is the primary engineering control to minimize the inhalation of any aerosols or vapors.

    Personal Protective Equipment (PPE): The following PPE is mandatory when handling 2H-1,4-Benzothiazine waste.[12][13]

    PPE ItemSpecificationRationale
    Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation.
    Eye Protection Chemical safety goggles or a face shield.To protect against splashes and eye irritation.
    Body Protection A full-length laboratory coat.To protect skin and personal clothing from contamination.
    Footwear Closed-toe, liquid-repellent shoes.To protect feet from spills.[11]

    Section 3: The Disposal Workflow: A Step-by-Step Protocol

    The disposal of 2H-1,4-Benzothiazine is a multi-step process that ensures the waste is managed safely from the point of generation to its final destruction. Adherence to this workflow is critical for maintaining compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[2]

    DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level A 1. Generation of Waste (e.g., unused compound, contaminated consumables, solutions) B 2. Characterize & Segregate (Classify as Hazardous Waste) A->B C 3. Containerize (Use compatible, sealed container) B->C D 4. Label Correctly ('Hazardous Waste', full chemical name) C->D E 5. Store in Satellite Accumulation Area (Secure, ventilated, secondary containment) D->E F 6. Contact EHS Office (Arrange for waste pickup) E->F Researcher's Responsibility Ends G 7. Licensed Contractor Pickup (Transported by trained professionals) F->G H 8. Final Disposal (Approved Treatment/Incineration Plant) G->H

    Caption: Disposal workflow for 2H-1,4-Benzothiazine waste.

    Experimental Protocol: Waste Management

    • Waste Characterization and Segregation:

      • Immediately upon generation, classify any material (solid, liquid, or consumable) contaminated with 2H-1,4-Benzothiazine as hazardous waste.

      • This waste must be segregated from all other waste streams, particularly non-hazardous trash and incompatible chemicals.[2][14] Do not mix this waste with other chemical streams unless compatibility is confirmed by your institution's safety office.[7]

    • Containerization:

      • Select a waste container that is chemically compatible with 2H-1,4-Benzothiazine (e.g., glass or high-density polyethylene).

      • The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid to prevent spills and vapor release.[2][7]

    • Labeling:

      • Affix a hazardous waste label to the container before adding any waste.

      • The label must, at a minimum, include the words "Hazardous Waste" and the full, unabbreviated chemical name: "2H-1,4-Benzothiazine".[7][11] List all other components of the waste mixture as well.

    • Storage (Satellite Accumulation):

      • Store the sealed waste container at or near the point of generation, under the control of laboratory personnel.[2]

      • The storage area should be a designated, well-ventilated space away from heat sources or ignition.

      • It is best practice to use a secondary containment bin to mitigate any potential leaks.

    • Arranging for Final Disposal:

      • Crucially, never dispose of 2H-1,4-Benzothiazine down the sanitary sewer or in the regular trash. [2][7]

      • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[7]

      • Follow all institutional procedures for waste handover to ensure a proper chain of custody. The waste will then be handled by a licensed hazardous waste disposal company for final treatment, typically via incineration.[7][15]

    Section 4: Contingency Planning: Spill and Exposure Response

    Even with meticulous planning, accidents can occur. A prepared response is key to mitigating harm.

    Spill Response (Small-Scale Laboratory Spill):

    • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS.

    • Don PPE: Wear the full PPE ensemble as described in Section 2.

    • Contain: Cover the spill with a compatible absorbent material (e.g., vermiculite or a chemical spill pillow), starting from the outside and working inward.

    • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.

    • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

    • Ventilate: Allow the area to ventilate thoroughly before resuming work.

    First-Aid and Exposure Protocol:

    The following are immediate first-aid measures. In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet for the compound to the medical personnel.[16]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[4][5]

    • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[5]

    Section 5: The Regulatory Landscape

    All laboratory waste disposal activities are governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA) , which establishes the framework for hazardous waste management.[2]

    For academic institutions, the EPA has established alternative requirements under 40 CFR part 262, subpart K , which are specifically designed for the laboratory environment.[17] These regulations allow for more flexibility in making waste determinations and managing accumulation but still require rigorous documentation and timely removal of waste.[17][18] It is imperative that you are familiar with your institution's specific policies, as they are designed to maintain compliance with all local, state, and federal laws.[3][5]

    Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and available data for related compounds. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the exact chemical you are using.

    References

    • Thermo Fisher Scientific. (2024).
    • National Center for Biotechnology Information. (n.d.). 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide. PubChem.
    • ResearchGate. (2025). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs.
    • Wikipedia. (n.d.). Benzothiazine. Retrieved from [Link]

    • Synerzine. (2019).
    • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][19]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from [Link]

    • Daniels Health. (2025).
    • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
    • BenchChem. (2025). Proper Disposal of 1-(1,3-Benzothiazol-6-yl)
    • BenchChem. (2025).
    • ETH Zurich. (n.d.).
    • Sigma-Aldrich. (2025).
    • Royal Society of Chemistry. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

    • American Chemical Society. (n.d.).
    • OSHE UTHM. (2015).
    • ScienceDirect. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
    • IJPRA Journal. (n.d.).
    • National Center for Biotechnology Information. (n.d.).
    • Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement. Retrieved from [Link]

    • American Chemical Society. (n.d.).
    • BenchChem. (2025). Safe Disposal of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol.
    • ResearchGate. (n.d.). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
    • PubMed. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Retrieved from [Link]

    Sources

    Personal protective equipment for handling 2H-1,4-Benzothiazine

    Author: BenchChem Technical Support Team. Date: March 2026

    In drug development and synthetic chemistry, 2H-1,4-Benzothiazine and its derivatives serve as critical heterocyclic building blocks. However, their physical properties—often presenting as fine, electrostatically charged crystalline powders—combined with their inherent toxicological profile, demand rigorous operational discipline. As a Senior Application Scientist, I have observed that relying solely on generic safety guidelines often leads to cross-contamination and mucosal exposure.

    This guide provides a mechanistic, self-validating framework for handling 2H-1,4-Benzothiazine, ensuring both operator safety and experimental integrity by explaining the causality behind every safety requirement.

    Hazard Profile & Mechanistic Causality

    Before donning Personal Protective Equipment (PPE), you must understand the specific threats posed by the chemical. 2H-1,4-Benzothiazine derivatives possess a lipophilic heterocyclic core that facilitates permeation through biological membranes. When the compound aerosolizes into fine dust, it can easily bypass standard laboratory defenses.

    Table 1: Quantitative Hazard Data for 2H-1,4-Benzothiazine Derivatives

    Hazard ClassificationGHS CategorySignal WordHazard Statement (H-Code)Mechanistic Causality
    Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowedSystemic absorption disrupts cellular metabolism[1][2].
    Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritationLipophilic core penetrates the stratum corneum, triggering local dermatitis and inflammation[1][3].
    Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritationAirborne micro-particulates dissolve in the tear film, causing acute mucosal damage and severe irritation[3][4].
    STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritationInhalation of dust aerosolizes into the respiratory tract, inflaming bronchial tissues[1][3].

    Personal Protective Equipment (PPE) Matrix

    Every piece of PPE chosen for handling 2H-1,4-Benzothiazine is dictated by its hazard profile. Do not substitute these specifications.

    • Chemical-Resistant Hand Protection: Standard latex is insufficient due to the compound's lipophilicity.

      • Requirement: Inspect and don high-density nitrile or neoprene gloves prior to handling[1][5].

      • Self-Validating Step: Perform a pneumatic inflation test (trap air and squeeze) on gloves to check for micro-punctures before use. Use proper glove removal techniques (peeling from the inside out) to prevent secondary skin exposure[5].

    • Ocular Protection:

      • Requirement: Wear tightly sealed safety goggles with side-shields compliant with OSHA 29 CFR 1910.133 or EN166[1][4].

      • Causality: Standard safety glasses with open sides allow airborne micro-particulates to bypass the lens. Tightly sealed goggles prevent dust from reaching the ocular surface[3].

    • Respiratory Protection:

      • Requirement: Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., P95 or P1 particulate filter) when handling bulk powders outside a closed system[4][6].

      • Causality: As a Category 3 respiratory irritant, inhalation must be prevented. Particulate filters mechanically trap the micro-dust before it inflames the bronchial pathways[1].

    • Body Protection:

      • Requirement: Wear a fully buttoned, impervious lab coat. Ensure no skin is exposed at the wrists or ankles[1][5].

    Step-by-Step Operational Protocols

    Protocol 1: Safe Weighing and Material Transfer

    Objective: Transfer 2H-1,4-Benzothiazine from bulk storage to an experimental vessel without generating airborne particulates. Self-Validating System: Before opening the chemical container, hold a delicate tissue at the sash of the fume hood; it should pull inward gently, verifying active negative pressure.

    • Preparation: Line the fume hood workspace with a disposable, chemical-resistant bench pad to catch micro-spills.

    • Static Elimination: Pass an anti-static zero-stat gun over the weigh boat and spatula. Causality: Benzothiazine powders often carry a static charge; neutralizing it prevents the powder from repelling off the spatula and aerosolizing.

    • Transfer: Open the chemical container only inside the active fume hood[3][4]. Use a micro-spatula to gently transfer the solid. Keep the transfer distance as short as possible to minimize dust formation.

    • Sealing: Immediately recap the source container. Seal the weigh boat or transfer vessel tightly before removing it from the hood.

    • Decontamination: Wipe the exterior of the sealed transfer vessel and the spatula with a damp, lint-free wipe[5]. Dispose of the wipe in solid hazardous waste.

    Protocol 2: Accidental Spill Containment and Disposal

    Objective: Neutralize and remove spilled 2H-1,4-Benzothiazine while preventing respiratory exposure or environmental contamination. Self-Validating System: If the spill extends outside the fume hood, immediately halt operations, evacuate the immediate 2-meter radius, and upgrade to respiratory PPE (P95/P1) before proceeding.

    • Dust Suppression: Do not dry sweep. Dry sweeping forcefully aerosolizes the compound[6]. Gently mist inert absorbent pads with water and lay them over the spilled powder to suppress dust formation.

    • Collection: Use a non-sparking, disposable scoop to collect the dampened material and the absorbent pads[3].

    • Primary Disposal: Place all collected material into a heavy-duty, sealable hazardous waste bag or rigid container[4].

    • Surface Decontamination: Wash the affected surface thoroughly with generous quantities of soap and running water. Causality: Benzothiazine derivatives are effectively hydrolyzed and lifted by surfactant action[1][3][5].

    • Waste Routing: Label the container explicitly with "Hazardous Solid Waste: 2H-1,4-Benzothiazine" and transfer it to an approved chemical waste disposal plant. Never flush this compound down laboratory drains , as it poses severe environmental toxicity risks[2][6].

    Operational Workflow Visualization

    The following diagram illustrates the logical, self-validating workflow for handling and processing 2H-1,4-Benzothiazine safely.

    Benzothiazine_Workflow Start Start: 2H-1,4-Benzothiazine Handling PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Operate in Certified Fume Hood PPE->Hood Handle Weighing & Transfer (Minimize Dust) Hood->Handle Check Spill Occurred? Handle->Check Spill Spill Response (Absorb, Sweep, No Dust) Check->Spill Yes Decon Decontaminate Surfaces (Soap & Water) Check->Decon No Dispose Approved Waste Disposal (Solid/Liquid Waste) Spill->Dispose Decon->Dispose

    Workflow for safe handling, spill response, and disposal of 2H-1,4-Benzothiazine.

    References

    • Fisher Scientific. "SAFETY DATA SHEET: 3,4-Dihydro-2H-1,4-benzothiazine." Available at: 4

    • ChemScene. "Safety Data Sheet: 3-Oxo-3,4-dihydro-2h-1,4-benzothiazine-7-carboxylic Acid." Available at: 1

    • Cayman Chemical. "Safety Data Sheet: 2H-1,4-benzothiazine-6-carboxamide." Available at: 2

    • INDOFINE Chemical Company, Inc. "Safety Data Sheet: 2H-1,4-BENZOTHIAZINE-3(4H)-ONE." Available at: 5

    • Capot Chemical. "Material Safety Data Sheet: 3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE." Available at:6

    • Thermo Fisher Scientific. "SAFETY DATA SHEET: ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate." Available at: 3

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.